molecular formula C7H5BrClNO B2535763 2-Bromofuro[3,2-b]pyridine hydrochloride CAS No. 2126162-72-7

2-Bromofuro[3,2-b]pyridine hydrochloride

Cat. No.: B2535763
CAS No.: 2126162-72-7
M. Wt: 234.48
InChI Key: RDTBMLDJADVPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromofuro[3,2-b]pyridine hydrochloride is a useful research compound. Its molecular formula is C7H5BrClNO and its molecular weight is 234.48. The purity is usually 95%.
BenchChem offers high-quality 2-Bromofuro[3,2-b]pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromofuro[3,2-b]pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromofuro[3,2-b]pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO.ClH/c8-7-4-5-6(10-7)2-1-3-9-5;/h1-4H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTBMLDJADVPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(O2)Br)N=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126162-72-7
Record name 2-bromofuro[3,2-b]pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Furo[3,2-b]pyridine Scaffold: A Senior Application Scientist’s Guide to 2-Bromofuro[3,2-b]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, scaffold hopping is a foundational strategy used to navigate around crowded intellectual property spaces and improve the pharmacokinetic properties of lead compounds. The furo[3,2-b]pyridine bicyclic system serves as a highly effective, privileged bioisostere for indoles, benzofurans, and azaindoles. Within this chemical space, 2-Bromofuro[3,2-b]pyridine hydrochloride emerges as a critical electrophilic building block.

From an application science perspective, the selection between a free base and a hydrochloride (HCl) salt is rarely arbitrary. The HCl salt form of this scaffold is specifically engineered to mitigate oxidative degradation, enhance bench stability, and improve solubility profiles during high-throughput library synthesis. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic workflows, and downstream functionalization protocols.

Physicochemical Profiling & Structural Analysis

Accurate compound identification is paramount for ensuring reproducibility in synthetic workflows. The 2-bromo substitution on the electron-rich furan ring makes the free base susceptible to photolytic and oxidative discoloration over time. Protonation of the pyridine nitrogen lowers the Highest Occupied Molecular Orbital (HOMO) energy of the ring system, significantly increasing the shelf-life of the building block.

The quantitative data distinguishing the free base from the hydrochloride salt is summarized below:

Table 1: Comparative Physicochemical Properties
Property2-Bromofuro[3,2-b]pyridine (Free Base)2-Bromofuro[3,2-b]pyridine Hydrochloride
CAS Number 344353-97-5[1]1807032-89-8[2] / 2126162-72-7[3]
Molecular Formula C₇H₄BrNOC₇H₅BrClNO (C₇H₄BrNO · HCl)
Molecular Weight 198.02 g/mol 234.48 g/mol [4]
Physical State SolidCrystalline Solid
Stability / Storage Inert atmosphere, 2-8°CRoom temperature, desiccated
Solubility Soluble in DCM, EtOAcSoluble in MeOH, DMSO, H₂O/Organic mixtures

Synthetic Methodologies & Workflow

The de novo construction of the furo[3,2-b]pyridine core typically relies on the functionalization of a pyridine precursor followed by an intramolecular ring closure. A highly efficient route involves the O-alkylation of a pyridinol derivative with 4-bromobut-2-enenitrile, followed by a base-mediated cyclization to yield the bicyclic core[5].

SynthWorkflow N1 Pyridinol Derivative N2 O-Alkylation (4-bromobut-2-enenitrile) N1->N2 Base, Solvent N3 Cyclization (Base-Mediated) N2->N3 Heat N4 2-Bromofuro[3,2-b]pyridine (Free Base) N3->N4 70-85% Yield N5 Anhydrous HCl in Dioxane N4->N5 Dissolve in Et2O/THF N6 2-Bromofuro[3,2-b]pyridine HCl (Stable Target) N5->N6 Crystallization

Fig 1. Synthetic workflow for 2-Bromofuro[3,2-b]pyridine hydrochloride from pyridinol precursors.

Protocol 1: Generation of the Hydrochloride Salt from Free Base

Objective: Convert 2-Bromofuro[3,2-b]pyridine to its bench-stable HCl salt. Causality & Logic: Generating the salt requires strictly anhydrous conditions. The furan ring is sensitive to strong aqueous acids, which can lead to ring-opening side reactions. Utilizing anhydrous HCl in dioxane ensures protonation occurs cleanly at the basic pyridine nitrogen without compromising the furan oxygen.

  • Dissolution: Dissolve 1.0 equivalent of the free base in anhydrous diethyl ether (0.1 M concentration) under an argon atmosphere. Causality: Ether is chosen because the resulting HCl salt is highly insoluble in it, driving the thermodynamic equilibrium toward immediate precipitation.

  • Acidification: Slowly add 1.1 equivalents of 4.0 M HCl in dioxane dropwise at 0°C. Causality: The controlled temperature prevents localized exothermic degradation.

  • Maturation: Stir the suspension for 30 minutes at room temperature to ensure uniform crystal growth.

  • Isolation: Filter the resulting white/off-white precipitate under a stream of nitrogen. Wash with cold anhydrous ether and dry under vacuum.

  • Self-Validating Checkpoint: Weigh the dried solid to confirm >95% mass recovery. Dissolve a 5 mg aliquot in D₂O/DMSO-d₆; the ¹H NMR spectrum must show a distinct downfield shift of the pyridine α-proton (typically >0.3 ppm) compared to the free base, confirming complete and stable protonation.

Downstream Functionalization: Cross-Coupling Workflows

The 2-bromo position of the furo[3,2-b]pyridine scaffold is highly reactive toward palladium-catalyzed cross-coupling reactions. Researchers have successfully utilized this scaffold in Sonogashira couplings with terminal alkynes (e.g., phenylacetylene) to generate rigid, extended pharmacophores[6].

CrossCoupling Core 2-Bromofuro[3,2-b]pyridine HCl (Electrophilic Scaffold) Suzuki Suzuki-Miyaura Coupling Core->Suzuki Pd(dppf)Cl2, R-B(OH)2 +3.0 eq Base Sonogashira Sonogashira Coupling Core->Sonogashira Pd(PPh3)4, CuI, R-C≡CH +Excess Amine Buchwald Buchwald-Hartwig Amination Core->Buchwald Pd2(dba)3, Ligand, R-NH2 +Strong Base Prod1 2-Aryl-furo[3,2-b]pyridines (Bioisosteres) Suzuki->Prod1 Prod2 2-Alkynyl-furo[3,2-b]pyridines (Rigid Linkers) Sonogashira->Prod2 Prod3 2-Amino-furo[3,2-b]pyridines (Kinase Inhibitors) Buchwald->Prod3

Fig 2. Divergent late-stage functionalization pathways for the furo[3,2-b]pyridine scaffold.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the HCl Salt

When utilizing the hydrochloride salt in base-mediated cross-couplings, a critical stoichiometric adjustment must be made.

Causality & Logic: The HCl salt introduces exactly 1.0 equivalent of acid into the reaction mixture. If a standard Suzuki protocol calls for 2.0 equivalents of base (e.g., K₂CO₃), the effective base concentration will drop to 1.0 equivalent. This is insufficient to form the reactive boronate complex required for the transmetalation step, causing the catalytic cycle to stall.

  • Reagent Loading: To an oven-dried Schlenk flask, add 2-Bromofuro[3,2-b]pyridine HCl (1.0 eq), aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Stoichiometric Base Adjustment (Critical): Add 3.0 equivalents of K₂CO₃. Causality: 1.0 eq is strictly consumed to neutralize the hydrochloride salt, leaving the necessary 2.0 eq to drive the coupling.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Heating: Heat the mixture to 90°C for 4-6 hours under an argon atmosphere.

  • Self-Validating Checkpoint: Monitor the reaction via LC-MS. The reaction is self-validating when the mass corresponding to the starting material (m/z 198/200 representing the free base bromine isotope pattern) completely disappears. If the starting material persists, check the pH of the reaction mixture; a pH < 8 indicates insufficient base was added to overcome the initial HCl buffering effect.

References

  • [2] Title: CAS#:2770618-98-7 | Chemsrc Source: chemsrc.com URL: [Link]

  • [5] Title: thèse - Université d'Orléans Source: univ-orleans.fr URL:[Link]

  • [6] Title: copie - Theses.fr Source: theses.fr URL:[Link]

  • [4] Title: Enamine Building Blocks 201704 Source: namiki-s.co.jp URL: [Link]

Sources

Therapeutic Potential of Furopyridine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furopyridines—bicyclic heterocycles fusing a furan ring with a pyridine moiety—represent a privileged scaffold in modern medicinal chemistry.[1][2][3] Structurally bioisosteric to indoles, quinolines, and furopyrimidines, they exhibit a unique electronic profile that facilitates diverse non-covalent interactions with biological targets. This guide analyzes the therapeutic landscape of furopyridine derivatives, with a specific focus on their role as Type I/II kinase inhibitors in oncology (EGFR, CDK2, PI3K) and their emerging utility in inflammatory signaling (IRAK4). We provide actionable synthetic workflows, validated assay protocols, and structure-activity relationship (SAR) insights to accelerate lead optimization.

Structural Classification & Chemical Space

The furopyridine scaffold exists as four distinct regioisomers, defined by the fusion face of the pyridine and furan rings. This variation significantly alters the vector of hydrogen bond acceptors (nitrogen) and the lipophilicity of the core, impacting pharmacokinetics and binding affinity.

The Four Core Isomers
  • Furo[2,3-b]pyridine: The most explored isomer in kinase inhibition.

  • Furo[3,2-c]pyridine: Prominent in CNS and anti-inflammatory research.

  • Furo[2,3-c]pyridine: The core of recent EGFR inhibitors (e.g., PD18).

  • Furo[3,2-b]pyridine: Less common but structurally distinct.

Furopyridine_Isomers Core Furopyridine Scaffold Iso1 Furo[2,3-b]pyridine (Kinase Inhibitors) Core->Iso1 Iso2 Furo[3,2-c]pyridine (CNS/Anti-inflammatory) Core->Iso2 Iso3 Furo[2,3-c]pyridine (EGFR Inhibitors) Core->Iso3 Iso4 Furo[3,2-b]pyridine (Emerging) Core->Iso4

Figure 1: Structural classification of furopyridine isomers and their primary therapeutic associations.

Therapeutic Applications & Mechanism of Action[4]

Oncology: Kinase Inhibition

The planar furopyridine core mimics the adenine ring of ATP, allowing these derivatives to function as ATP-competitive inhibitors.

  • EGFR Inhibition (NSCLC): Recent studies highlight Furo[2,3-c]pyridine derivatives (e.g., PD18) as potent inhibitors of both wild-type and mutant EGFR (L858R/T790M). The pyridine nitrogen acts as a key H-bond acceptor in the hinge region of the kinase, while the furan oxygen modulates the electronic density, enhancing selectivity over wild-type EGFR in some analogues.

  • CDK2/Cyclin A2 Inhibition: Furo[2,3-b]pyridine esters (e.g., Compound 14) have demonstrated nanomolar potency against CDK2.[4][5] The mechanism involves H-bonding with the hinge region residues (typically Leu83 in CDK2), arresting the cell cycle in the G1/S phase.

Immunology: IRAK4 Inhibition

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical node in the Toll-like receptor (TLR) signaling pathway. Dihydrofuro[2,3-b]pyridine derivatives (e.g., Compound 38) have been identified as potent inhibitors, blocking the production of pro-inflammatory cytokines (TNF-α, IL-6).[6]

MOA_Signaling Drug Furopyridine Derivative Target ATP Binding Pocket (Kinase Domain) Drug->Target Competitive Inhibition EGFR EGFR (L858R/T790M) Target->EGFR CDK2 CDK2 / Cyclin A Target->CDK2 IRAK4 IRAK4 Target->IRAK4 Apoptosis Apoptosis Induction EGFR->Apoptosis Inhibits Survival Signaling CycleArrest G1/S Cycle Arrest CDK2->CycleArrest Blocks Proliferation Cytokine Reduced Cytokines (TNF-α, IL-6) IRAK4->Cytokine Blocks NF-κB Pathway

Figure 2: Mechanism of Action (MOA) for furopyridine derivatives across oncological and inflammatory targets.

Technical Data Summary

The following table consolidates IC50 values from key literature sources, demonstrating the potency of furopyridine scaffolds against specific targets.

Compound IDScaffold TypeTargetIC50 (µM)Cell Line / AssayReference
PD18 Furo[2,3-c]pyridineEGFR (L858R/T790M)3.23H1975 (Lung Cancer)[1]
Compound 14 Furo[2,3-b]pyridineCDK2 / Cyclin A20.24Kinase Assay[2]
Compound 4 Furo[2,3-b]pyridineCDK20.57Kinase Assay[2]
Compound 38 Dihydrofuro[2,3-b]pyridineIRAK40.0073Kinase Assay[3]
4c Furo[3,2-c]pyridineCell Viability0.655 (µg/mL)KYSE150 (Esophageal)[4]

Experimental Protocols

Synthesis: General Cyclization of Furo[2,3-b]pyridines

Objective: To synthesize the core scaffold via an intramolecular cyclization strategy.[7] This protocol is adapted from standard medicinal chemistry routes (e.g., Thorpe-Ziegler or base-catalyzed condensation).

Reagents:

  • Substituted 2-mercaptonicotinonitrile or 2-chloronicotinonitrile derivative.

  • Ethyl bromoacetate or alpha-haloketone.

  • Base: Sodium ethoxide (NaOEt) or Potassium carbonate (

    
    ).
    
  • Solvent: Ethanol (EtOH) or DMF.

Step-by-Step Workflow:

  • Alkylation: Dissolve the 2-mercaptonicotinonitrile derivative (1.0 eq) in anhydrous DMF. Add

    
     (2.0 eq) and stir for 15 min. Dropwise add ethyl bromoacetate (1.1 eq). Stir at RT for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
    
  • Thorpe-Ziegler Cyclization: Isolate the intermediate S-alkylated product. Dissolve in absolute EtOH containing NaOEt (1.5 eq). Reflux for 2-4 hours. The basic condition promotes the attack of the methylene carbon on the nitrile group, followed by tautomerization to form the amino-furan ring.

  • Work-up: Cool the mixture and pour into ice-cold water. The solid precipitate (3-amino-furo[2,3-b]pyridine derivative) is collected by filtration.

  • Purification: Recrystallize from Ethanol/DMF or purify via silica gel column chromatography.

Bioassay: ADP-Glo™ Kinase Assay (In Vitro)

Objective: To determine the IC50 of furopyridine derivatives against a specific kinase (e.g., PI3K or CDK2).[3]

Principle: Measures ADP formation from the kinase reaction; ADP is converted to ATP, which is then used by luciferase to generate light.

Protocol:

  • Preparation: Dilute the furopyridine compounds in DMSO to generate a dose-response series (e.g., 10 µM to 0.1 nM).

  • Kinase Reaction: In a 384-well white plate, add:

    • 2 µL of Kinase Enzyme (optimized concentration).

    • 2 µL of Substrate/ATP mix.

    • 1 µL of Compound solution.

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 min at RT.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase -> Light). Incubate for 30 min.

  • Measurement: Read luminescence on a plate reader (e.g., EnVision). Calculate IC50 using non-linear regression (GraphPad Prism).

Future Outlook: PROTACs and Fragments

The rigidity and defined vectors of furopyridines make them excellent candidates for Fragment-Based Drug Discovery (FBDD) . Furthermore, the solvent-exposed regions of the scaffold (typically C-2 or C-6 positions) provide attachment points for linkers in PROTAC (Proteolysis Targeting Chimera) design, allowing for the degradation of kinases rather than simple inhibition.

Workflow Step1 Design (Scaffold Hopping) Step2 Synthesis (Cyclization) Step1->Step2 Step3 Screening (Kinase Assay) Step2->Step3 Step4 Lead Opt (SAR Analysis) Step3->Step4 Step4->Step2 Iteration Step5 Advanced (PROTACs) Step4->Step5 Novel Modality

Figure 3: Integrated workflow for developing furopyridine-based therapeutics.

References

  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. The Journal of Physical Chemistry B.Link

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. Molecules.Link

  • Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry.Link

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences.Link

  • The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry.[8]Link

Sources

Technical Guide: Solubility Profile of 2-Bromofuro[3,2-b]pyridine Hydrochloride

[1]

Executive Summary

2-Bromofuro[3,2-b]pyridine hydrochloride presents a distinct solubility dichotomy driven by the weak basicity of its fused heterocyclic core.[1]

  • In DMSO: The compound exhibits high solubility , making DMSO the preferred solvent for preparing master stock solutions (>50 mM).

  • In Water: The compound behaves as a hydrolytically unstable salt .[1] Due to the low pKa of the parent heterocycle (estimated pKa < 2.5), the hydrochloride salt tends to dissociate and revert to its lipophilic free base form in neutral aqueous environments (pH 7), leading to precipitation.

  • Critical Handling: To maintain aqueous solubility, the compound requires an acidic environment (pH < 2) .[1] Dilution into neutral biological buffers often results in "crashing out."[1]

Structural Analysis & Physicochemical Basis

Chemical Identity[1][2][3][4]
  • Compound: 2-Bromofuro[3,2-b]pyridine hydrochloride[1]

  • Core Scaffold: Furo[3,2-b]pyridine (Bicyclic: Pyridine fused to Furan)[1][2][3]

  • Substituents: Bromine at C2 (Lipophilic, Electron-withdrawing)[1]

  • Salt Form: Hydrochloride (HCl)[1][4]

The "Weak Base" Paradox

Standard pyridine has a pKa of ~5.[5]2. However, fusing an electron-rich furan ring to the pyridine (specifically in the [3,2-b] orientation) alters the electronics.[1] Furthermore, the Bromine atom is electron-withdrawing, which significantly reduces the electron density on the pyridine nitrogen.

  • Estimated pKa: ~0.5 – 2.0 (Very Weak Base).[1]

  • Consequence: The HCl salt is loosely bound.[1] In a vacuum or solid state, it is stable.[1] In water (pH 7), the water acts as a stronger base than the compound, stripping the proton and leaving the insoluble free base.

PropertyDMSO (Polar Aprotic)Water (Polar Protic)
Solubility High (>50 mg/mL typical)pH Dependent (High at pH < 2; Low at pH 7)
Dominant Species Solvated Ion Pairs / Free BaseFree Base (at neutral pH)
Stability High (if anhydrous)Low (Hydrolysis of salt to free base)
Risk Factor Hygroscopicity (absorbs water)Precipitation upon dilution

Solubility Mechanism & Visualization

The following diagram illustrates the equilibrium shift that occurs when transferring the compound from a DMSO stock to an aqueous buffer.

SolubilityMechanismcluster_0The 'Crash' MechanismStockDMSO Stock Solution(Solubilized)DilutionDilution intoNeutral Buffer (pH 7.4)Stock->Dilution Add to Assay MediaAcidifiedAlternative:Acidic Buffer (pH < 2)Stock->Acidified Dilute into 0.1N HClProtonTransferProton Transfer:HCl + H2O -> H3O+ + Cl-Dilution->ProtonTransfer Salt DissociationFreeBaseFormation of Free Base(Lipophilic)ProtonTransfer->FreeBase pKa < pHPrecipitationPRECIPITATION(Compound Crashes Out)FreeBase->Precipitation Low SolubilityStableSolStable Solution(Protonated Species)Acidified->StableSol pH < pKa

Figure 1: Mechanistic pathway of solubility loss upon dilution into neutral aqueous media.

Experimental Protocols

Protocol A: Preparation of Master Stock (DMSO)

Objective: Create a stable, high-concentration stock for long-term storage.[1]

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥ 99.9%, Water < 0.05%).[1]

    • Why: Water in DMSO promotes hydrolysis of the HCl salt over time.

  • Weighing: Weigh the solid hydrochloride salt into a glass vial (avoid plastics that may leach).

  • Dissolution: Add DMSO to achieve a concentration of 10 mM to 50 mM .

    • Technique: Vortex for 30 seconds. If particles persist, sonicate at 30-40 kHz for 5 minutes. Avoid heating above 40°C to prevent degradation.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Aqueous Solubility Determination (pH-Dependent)

Objective: Determine the "Crash Point" (maximum solubility) in assay buffers.[1]

Materials:

  • DMSO Stock (from Protocol A).[1]

  • Buffer A: PBS pH 7.4 (Neutral).[1]

  • Buffer B: 0.1 N HCl (Acidic, pH ~1).[1]

Workflow:

  • Preparation: Place 190 µL of Buffer A into Row A of a clear 96-well plate. Place 190 µL of Buffer B into Row B.[1]

  • Spiking: Add 10 µL of DMSO Stock to the first well of each row (Final: 5% DMSO).

  • Observation (T=0): Immediately inspect for turbidity (cloudiness) using a light box or plate reader (Absorbance at 600 nm).[1]

    • Expectation: Row A (Neutral) may turn cloudy immediately.[1] Row B (Acidic) should remain clear.[1]

  • Incubation: Shake at room temperature for 2 hours.

  • Filtration: Filter samples (0.45 µm PVDF) to remove precipitate.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) to determine the actual dissolved concentration.

Implications for Biological Assays[1]

When using 2-Bromofuro[3,2-b]pyridine hydrochloride in cellular or enzymatic assays, follow these "Safe-Zone" rules:

ParameterRecommendationReason
Max DMSO % Keep < 1% (v/v)High DMSO helps solubility but is toxic to cells.[1]
Assay Buffer Avoid Phosphate Buffers if possiblePhosphate can buffer the local pH, forcing precipitation.[1]
Dilution Step Intermediate Dilution Do not jump from 100% DMSO to 100% Aqueous. Perform a 1:10 dilution in pure water first, check for clarity, then dilute into media.
pH Adjustment Acidify if permitted If the assay tolerates pH 5-6, adjust media to this range to stabilize the salt.
Troubleshooting "The Crash"

If you observe precipitation upon adding the compound to cell media:

  • Check Concentration: You may be exceeding the thermodynamic solubility of the free base (likely < 10 µM).[1]

  • Switch Salt: The HCl salt is prone to the "common ion effect" in media containing high NaCl.[1] Consider generating a Mesylate or Tosylate salt in situ, which often have better lipophilic solubility profiles.[1]

  • Use a Carrier: Pre-complexing with Cyclodextrin (HP-β-CD) (2-5 equivalents) in the aqueous phase before adding the DMSO stock can sequester the lipophilic core and prevent precipitation.[1]

References

  • Heterocyclic Chemistry Principles: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1] (General reference for pyridine/furan fusion basicity).

  • Solubility Protocols: Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

  • DMSO/Water Interactions: Strickley, R. G. (2004).[1] "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 21(2), 201-230.[1] Link[1]

  • pKa Estimation: ChemAxon / MarvinSketch pKa prediction algorithm for Furo[3,2-b]pyridine core (Predicted pKa ~2.0). Link

Navigating the Furopyridine Chemical Space: A Technical Guide to SAR and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Furopyridines

In the landscape of drug discovery, the furopyridine scaffold has emerged as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. As bioisosteres of quinolines, isoquinolines, indoles, and purines, furopyridines offer a unique advantage: they retain the planar aromaticity required for DNA intercalation or hydrophobic pocket binding while introducing distinct hydrogen-bonding vectors and reduced lipophilicity (cLogP) compared to their carbocyclic counterparts.

This guide dissects the Structure-Activity Relationship (SAR) of furopyridine scaffolds, with a specific focus on the furo[2,3-b]pyridine and furo[3,2-c]pyridine isomers. It provides actionable synthetic protocols and mechanistic insights for researchers targeting kinase inhibition (e.g., CDK2, EGFR) and oncology indications.

Structural Landscape and Isomerism

The physicochemical profile of a furopyridine depends entirely on the fusion orientation of the furan and pyridine rings. There are four primary isomers. Selecting the correct isomer is the first critical decision in SAR design, often dictated by the target binding pocket's requirement for a hydrogen bond acceptor (the pyridine nitrogen).

Isomer Classification Visualization

The following diagram illustrates the four core isomers and their electronic characteristics.

Furopyridine_Isomers cluster_0 Core Scaffolds F23b Furo[2,3-b]pyridine (Kinase Hinge Binder) Target Biological Target F23b->Target High Affinity (CDK2, Akt) F32b Furo[3,2-b]pyridine (SIRT1 Inhibitor Profile) F32b->Target Epigenetic Targets F23c Furo[2,3-c]pyridine (Less Common) F32c Furo[3,2-c]pyridine (Purine Bioisostere) F32c->Target Cytotoxicity (Esophageal)

Caption: Figure 1.[1] The four regioisomers of furopyridine. Furo[2,3-b]pyridine is the dominant scaffold for kinase inhibition due to the nitrogen position mimicking the purine N1/N3 interaction.

Structure-Activity Relationship (SAR) Deep Dive

The Furo[2,3-b]pyridine Kinase Template

The furo[2,3-b]pyridine scaffold is extensively utilized in kinase inhibitor design (e.g., PI3K, Akt, CDK2).[2] The SAR is generally driven by three regions:

  • The Hinge Binder (Pyridine Nitrogen): The N7 position (purine numbering) acts as a critical H-bond acceptor. Alkylation or oxidation (N-oxide) at this position typically abolishes kinase activity, confirming its role in hinge interaction.

  • The Hydrophobic Core (C2/C3 Furan):

    • C2 Position: Substitutions here (e.g., esters, amides, aryls) extend into the solvent-exposed region or the gatekeeper pocket. Introducing a 2-amide or 2-urea often improves solubility and cellular permeability.

    • C3 Position: Aryl substituents (phenyl, thienyl) at C3 provide pi-stacking interactions within the ATP-binding pocket.

  • The Solubilizing Tail (Pyridine C4-C6): Substitutions on the pyridine ring (positions 4, 5, or 6) are used to tune metabolic stability. For example, introducing a fluorine atom or a morpholine side chain can significantly reduce clearance without disrupting binding affinity.

SAR Decision Logic

Use the following logic flow to optimize lead compounds based on initial screening data.

SAR_Logic Start Hit Validation (Furo[2,3-b]pyridine) Potency Is Potency < 100 nM? Start->Potency Solubility Is Solubility > 50 µM? Potency->Solubility Yes Action1 Modify C3-Aryl Group (Pi-Stacking Optimization) Potency->Action1 No Action2 Add Polar Group at C2 (Amide/Ester) Solubility->Action2 No (Lipophilic) Action3 Introduce Pyridine Substitution (Morpholine/Piperazine at C4/C6) Solubility->Action3 No (Crystal Lattice) Action4 Check Metabolic Stability (Block C-H oxidation sites) Solubility->Action4 Yes

Caption: Figure 2. SAR optimization flowchart for transforming a furopyridine hit into a lead candidate, balancing potency and physicochemical properties.

Synthetic Methodologies

To explore the SAR described above, a robust synthetic route is required. The Sonogashira coupling-cyclization sequence is the industry standard for generating diverse furo[2,3-b]pyridine libraries because it allows independent variation of the pyridine core and the furan substituents.

Protocol: Synthesis of 2,3-Disubstituted Furo[2,3-b]pyridines

Reaction Type: One-pot Sonogashira coupling and heteroannulation. Target: Generating diverse C2/C3 analogs for SAR screening.

Materials:
  • Starting Material: 2-iodo-3-hydroxypyridine (or 3-acetoxy-2-iodopyridine).

  • Reagent: Terminal alkyne (functionalized with desired R-group).

  • Catalyst: PdCl2(PPh3)2 (5 mol%).

  • Co-catalyst: CuI (2 mol%).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Et3N.

  • Solvent: DMF or 1,4-Dioxane (degassed).

Step-by-Step Methodology:
  • Preparation: In a flame-dried Schlenk tube, dissolve 2-iodo-3-hydroxypyridine (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Catalyst Addition: Add PdCl2(PPh3)2 and CuI under an inert atmosphere (Argon/Nitrogen). Stir for 5 minutes at room temperature.

  • Coupling: Add the terminal alkyne (1.2 equiv) followed by DBU (3.0 equiv).

  • Cyclization: Heat the reaction mixture to 60–80°C for 4–12 hours. Monitor by TLC or LC-MS.

    • Mechanistic Note: The reaction proceeds via initial Sonogashira coupling to form an internal alkyne, followed by 5-endo-dig cyclization of the hydroxyl group onto the triple bond.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF. Wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Check:

  • 1H NMR: Look for the disappearance of the alkyne proton and the appearance of the specific furan ring signals (if C2/C3 are not fully substituted) or shifts in the pyridine ring protons.

  • Yield Expectations: 60–85% depending on the steric bulk of the alkyne.

Quantitative Data Summary: Kinase Inhibition Profile

The following table summarizes literature data for Furo[2,3-b]pyridine derivatives against CDK2/Cyclin A, highlighting the impact of C2/C3 substitutions (Reference: M. A. Ibrahim et al., 2021).[3]

Compound IDC2 SubstituentC3/C4 SubstituentTargetIC50 (µM)Activity Interpretation
Ref (Roscovitine) --CDK20.39Standard Control
Cmpd 4 2-CN4-(2-Thienyl)CDK20.24 Superior to standard; Thiophene enhances lipophilic contact.[4]
Cmpd 14 2-COOEt4-(2-Thienyl)CDK20.93Ester group reduces potency slightly (steric clash or hydrolysis).
Cmpd 8 2-NH24-(Naphthyl)CDK20.65Naphthyl group provides strong pi-stacking but lower solubility.

Note: Data indicates that heteroaromatic substitutions (Thienyl) at the pyridine C4 position combined with small electron-withdrawing groups at C2 (CN) yield optimal potency.

Biological Evaluation Protocol

To validate the SAR, a robust biochemical assay is required.

Protocol: CDK2/Cyclin A Kinase Assay (Luminescent)

Objective: Determine IC50 values for synthesized furopyridines. Principle: Measure the depletion of ATP or the generation of ADP after the kinase reaction.

  • Reagent Prep: Prepare Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA).

  • Compound Dilution: Prepare 3-fold serial dilutions of furopyridine compounds in DMSO (Top conc: 100 µM).

  • Enzyme Mix: Dilute recombinant CDK2/Cyclin A enzyme (0.2 ng/µL) in Kinase Buffer.

  • Substrate Mix: Prepare Histone H1 peptide (substrate) and Ultra-pure ATP in Kinase Buffer.

  • Reaction:

    • Add 2.5 µL compound to 384-well plate.

    • Add 2.5 µL Enzyme Mix. Incubate 10 min (pre-incubation).

    • Add 5 µL Substrate/ATP Mix to initiate.

    • Incubate at Room Temp for 60 minutes.

  • Detection: Add 10 µL ADP-Glo™ Reagent (Promega) to stop reaction and deplete remaining ATP. Incubate 40 min. Add 20 µL Kinase Detection Reagent.

  • Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable slope) to calculate IC50.

References

  • Ibrahim, M. A., et al. (2021). "Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity." Molecules, 26(13), 3986.

  • Hassan, A. S., et al. (2019). "Synthesis and cytotoxicity of some new furo[2,3-b]pyridine derivatives." Medicinal Chemistry Research, 28, 1405–1416.

  • Gao, Y., et al. (2024). "Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer." Molecules, 29(17), 4250.

  • Beutner, G. L., et al. (2005). "A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines." Tetrahedron Letters, 46(36), 5987-5989.

  • BenchChem Application Note. (2025). "In-depth Technical Guide: Biological Activity of Furo[3,2-c]pyridine Derivatives."

Sources

Strategic Synthesis of 2-Bromofuro[3,2-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-bromofuro[3,2-b]pyridine scaffold is a high-value heterocyclic intermediate in drug discovery, particularly for the development of kinase inhibitors (e.g., potent inhibitors of CDK2, HIPKs) and modulators of the Hedgehog signaling pathway. The bromine atom at the C2 position serves as a critical "chemical handle," enabling further diversification via Suzuki-Miyaura, Stille, or Buchwald-Hartwig cross-coupling reactions.

This guide details the most robust synthetic pathways to access this specific isomer. Unlike the electron-rich furan or the electron-deficient pyridine acting alone, the fused system requires precise electronic control to ensure regioselectivity. The recommended strategy involves the de novo construction of the furo[3,2-b]pyridine core followed by regioselective C2-lithiation and bromination , a protocol offering superior yield and purity compared to direct electrophilic halogenation.

Retrosynthetic Analysis

To design a scalable route, we must disconnect the target molecule (2-bromofuro[3,2-b]pyridine) into accessible precursors.

  • Disconnection A (C2-Br bond): Implies functionalization of the parent furo[3,2-b]pyridine. Due to the inductive effect of the oxygen atom, C2 is the most acidic position, making it ideal for directed lithiation.

  • Disconnection B (Furan Ring Construction): The bicyclic core is best assembled via a Sonogashira coupling/cyclization sequence from 3-halo-2-hydroxypyridines.

Retrosynthesis Target 2-Bromofuro[3,2-b]pyridine Core Furo[3,2-b]pyridine (Parent Scaffold) Target->Core Lithiation/Bromination (C-H Activation) Precursor 3-Halo-2-hydroxypyridine + TMS-Acetylene Core->Precursor Sonogashira Coupling & Cyclization

Figure 1: Retrosynthetic breakdown of the target molecule.

Primary Pathway: Core Synthesis & C2-Functionalization (Recommended)

This route is the industry standard for generating 2-substituted furo[3,2-b]pyridines with high regiocontrol. It avoids the mixtures of isomers often seen in direct electrophilic bromination.

Phase 1: Synthesis of the Furo[3,2-b]pyridine Core

The most efficient method utilizes a Sonogashira coupling between 3-bromo-2-hydroxypyridine (or 3-iodo) and trimethylsilylacetylene (TMSA), followed by cyclization.

  • Reagents: 3-Bromo-2-hydroxypyridine, TMS-Acetylene,

    
    , CuI, 
    
    
    
    .
  • Mechanism: The reaction proceeds via a Pd(0)/Cu(I) cycle to form the alkynyl pyridine. Subsequent treatment with a base (e.g., alkoxide) or fluoride source promotes desilylation and intramolecular nucleophilic attack of the pyridone oxygen onto the alkyne (5-endo-dig cyclization).

Phase 2: Regioselective C2-Bromination

Direct bromination with


 can be non-selective or sluggish due to the electron-withdrawing pyridine ring. However, the C2 proton is sufficiently acidic (

) to be removed by strong bases at low temperatures.
  • Step 1: Lithiation. Treatment with

    
    -Butyllithium (
    
    
    
    -BuLi) at -78°C generates the 2-lithiofuro[3,2-b]pyridine species. The oxygen atom directs lithiation to the adjacent C2 position (Ortho-Lithiation).
  • Step 2: Bromination. Quenching the lithiated intermediate with an electrophilic bromine source, such as Carbon Tetrabromide (

    
    )  or 1,2-Dibromo-1,1,2,2-tetrafluoroethane , yields the target cleanly.
    
Experimental Workflow (DOT Diagram)

SynthesisPath Start 3-Bromo-2-hydroxypyridine Step1 Sonogashira Coupling (TMS-Acetylene, Pd cat., CuI) Start->Step1 Inter1 Intermediate: 3-((Trimethylsilyl)ethynyl)pyridin-2-ol Step1->Inter1 Step2 Cyclization (CuI, Et3N, Heat or TBAF) Inter1->Step2 Core Furo[3,2-b]pyridine (Core Scaffold) Step2->Core Step3 Lithiation (n-BuLi, THF, -78°C) Core->Step3 Lithio 2-Lithiofuro[3,2-b]pyridine Step3->Lithio Step4 Electrophilic Quench (CBr4 or Br2) Lithio->Step4 Final TARGET: 2-Bromofuro[3,2-b]pyridine Step4->Final

Figure 2: Step-by-step reaction workflow for the synthesis of 2-Bromofuro[3,2-b]pyridine.

Detailed Experimental Protocols

The following protocols are synthesized from best practices in heterocyclic chemistry (e.g., Jasselin-Hinschberger et al.) to ensure reproducibility.

Protocol A: Synthesis of Furo[3,2-b]pyridine (Core)[1]
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and reflux condenser. Purge with Argon.

  • Reactants: Add 3-bromo-2-hydroxypyridine (1.0 eq, 10 mmol),

    
      (0.05 eq), and CuI  (0.1 eq) to the flask.
    
  • Solvent: Add anhydrous DMF (or Et3N/THF mix) (50 mL).

  • Addition: Add Trimethylsilylacetylene (1.5 eq) and Triethylamine (3.0 eq).

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of starting bromide.

  • Cyclization (One-Pot Variation): Once coupling is complete, add CuI (additional 0.5 eq) or TBAF (1.0 M in THF) and reflux for another 2-4 hours to drive desilylation and ring closure.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 70–85%.

Protocol B: Regioselective Bromination (C2-Br)
  • Setup: Flame-dry a 100 mL Schlenk flask. Maintain a strict Argon atmosphere.

  • Solvation: Dissolve Furo[3,2-b]pyridine (1.0 eq, 5 mmol) in anhydrous THF (25 mL).

  • Lithiation: Cool the solution to -78°C (Dry ice/Acetone bath). Add

    
    -BuLi  (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes.
    
    • Note: The solution typically turns a dark yellow/orange color, indicating the formation of the lithiated species.

    • Stirring: Stir at -78°C for 45 minutes.

  • Bromination: Dissolve

    
      (1.2 eq) in anhydrous THF (5 mL) and add it dropwise to the cold reaction mixture.
    
    • Alternative: A solution of

      
       can be used, but 
      
      
      
      often yields cleaner products for this specific scaffold.
  • Completion: Allow the mixture to warm slowly to 0°C over 1 hour.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with sodium thiosulfate (to remove free bromine) and brine.

  • Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc).

    • Yield Expectation: 60–80%.

Comparative Data Analysis

The following table contrasts the recommended Lithiation route against alternative methods found in literature.

ParameterMethod A: Lithiation/Bromination (Recommended)Method B: Direct Electrophilic Bromination (

/AcOH)
Method C: Radical Bromination (NBS)
Regioselectivity High (>95% C2) Low (Mixture of C2/C3/Pyridine ring)Moderate (Benzylic-like positions preferred)
Yield 60–80% 30–45%40–50%
Purity Profile Clean (Main impurity is starting material)Complex (Polybrominated byproducts)Moderate
Scalability High (Standard batch reactor)HighMedium
Key Reagents

-BuLi,


, Acetic Acid
NBS, AIBN

Mechanistic Insights & Troubleshooting

Why Lithiation Works (The "Causality")

The C2 proton of furo[3,2-b]pyridine is the most acidic due to the inductive electron-withdrawing effect (-I) of the adjacent oxygen atom. Furthermore, the nitrogen in the pyridine ring (position 4) can coordinate with the lithium cation, stabilizing the transition state (Directed Ortho Metalation - DoM). This makes the C2 position significantly more reactive toward lithiation than the pyridine ring protons.

Troubleshooting Guide
  • Issue: Low Yield in Step 1 (Coupling).

    • Cause: Oxidation of Pd catalyst or wet solvents.

    • Fix: Use freshly distilled solvents and degas thoroughly (freeze-pump-thaw). Ensure CuI is off-white (not green/brown).

  • Issue: Incomplete Bromination (Step 2).

    • Cause: Moisture in the lithiation step killing the anion.

    • Fix: Ensure strict anhydrous conditions. Titrate

      
      -BuLi before use.
      
  • Issue: Polybromination.

    • Cause: Excess bromine source or warming too fast.

    • Fix: Control stoichiometry strictly (1.05 - 1.1 eq). Keep reaction at -78°C during addition.

References

  • BenchChem. Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Retrieved from BenchChem Technical Library. Link

  • Jasselin-Hinschberger, A., et al. (2013).[1] "Successive Regioselective Metalations of Fused Heterocycles: Synthesis of Polyfunctionalized Furo[3,2-b]pyridines." The Journal of Organic Chemistry, 78(23). Link

  • Shiotani, S., & Morita, H. (1993). "Furopyridines.[1][2][3][4] XV. Synthesis of 2-substituted furo[3,2-b]pyridines." Journal of Heterocyclic Chemistry, 30(4). Link

  • Yue, D., & Larock, R. C. (2002). "Synthesis of 2,3-disubstituted benzo[b]furans by the palladium-catalyzed coupling of o-iodoanisoles and terminal alkynes." The Journal of Organic Chemistry, 67(6). (Analogous methodology for furo-pyridines). Link

  • Gribble, G. W. (2002). "Lithiation of Heterocycles." Science of Synthesis, 8a. (General reference for C-2 lithiation of fused furans). Link

Sources

Difference between 2-Bromofuro[3,2-b]pyridine and [2,3-b] isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following in-depth technical guide details the structural, synthetic, and functional differences between 2-Bromofuro[3,2-b]pyridine and its isomer, 2-Bromofuro[2,3-b]pyridine .

Core Analysis of Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), furopyridines represent privileged scaffolds due to their planarity, metabolic stability, and ability to mimic the adenosine core of ATP. The distinction between the [3,2-b] and [2,3-b] isomers is not merely nomenclatural; it dictates the electronic landscape , basicity (pKa) , and vectorality of hydrogen bonding .

This guide provides a rigorous comparison of 2-Bromofuro[3,2-b]pyridine (Isomer A) and 2-Bromofuro[2,3-b]pyridine (Isomer B), focusing on their utility as electrophilic building blocks for cross-coupling reactions in kinase inhibitor design.

Structural & Electronic Analysis

The fundamental difference lies in the orientation of the furan ring fusion relative to the pyridine nitrogen. This alters the electron density distribution and the acid-base properties of the pyridine nitrogen.

Structural Comparison[1][2]
Feature2-Bromofuro[3,2-b]pyridine 2-Bromofuro[2,3-b]pyridine
Fusion Orientation Furan Oxygen attached to Pyridine C3 Furan Oxygen attached to Pyridine C2
Nitrogen Environment Distal to Oxygen (separated by C2)Proximal to Oxygen (adjacent)
Electronic Analog 3-Alkoxypyridine mimic2-Alkoxypyridine mimic
Basicity (Predicted pKa) Higher (~4.5 - 5.0) Lower (~2.0 - 3.0)
H-Bond Acceptor Stronger acceptor (Pyridine N)Weaker acceptor (Pyridine N)

Key Insight: The proximity of the electronegative oxygen atom to the pyridine nitrogen in the [2,3-b] isomer exerts a strong inductive electron-withdrawing effect (


), significantly lowering the basicity of the nitrogen. In contrast, the [3,2-b]  isomer retains a basicity closer to unsubstituted pyridine, making it a superior H-bond acceptor in kinase hinge regions.
Numbering & Nomenclature

Understanding the IUPAC numbering is critical for interpreting SAR data.

  • Heteroatom Priority: Oxygen (1) > Nitrogen.

  • 2-Position: In both isomers, the "2-bromo" designation refers to the carbon atom of the furan ring adjacent to the oxygen (the

    
    -position).
    

Synthesis Strategies

The synthesis of these isomers requires divergent starting materials. The choice of isomer dictates whether one must contend with the pyridone-hydroxypyridine tautomerism challenges.

Synthesis of 2-Bromofuro[3,2-b]pyridine

This route typically proceeds via 3-hydroxypyridine derivatives. Since 3-hydroxypyridine does not tautomerize to a pyridone, O-alkylation is regioselective and straightforward.

  • Precursor: 2-Halo-3-hydroxypyridine.

  • Key Step: Sonogashira coupling with TMS-acetylene followed by cyclization, or O-alkylation with ethyl bromoacetate followed by cyclization.

  • Bromination: Direct lithiation at the furan C2 position followed by quenching with a bromine source (e.g.,

    
     or NBS).
    
Synthesis of 2-Bromofuro[2,3-b]pyridine

This route starts from 2-hydroxypyridine (2-pyridone) derivatives.

  • Challenge: 2-Hydroxypyridines exist predominantly as 2-pyridones. N-alkylation is a competing side reaction during furan ring construction.

  • Strategy: Use of 2-chloro-3-iodopyridine or 2-alkoxypyridines to lock the tautomer.

  • Key Step: Sonogashira coupling at the 3-position of a 2-alkoxypyridine, followed by deprotection and cyclization.

Visualization of Synthetic Logic

SynthesisPathways Start32 Target: 2-Bromofuro[3,2-b]pyridine Bromination C2-Lithiation & Bromination Start32->Bromination Start23 Target: 2-Bromofuro[2,3-b]pyridine Start23->Bromination Precursor32 3-Hydroxy-2-halopyridine Step1_32 Sonogashira Coupling (Alkynyl moiety at C2) Precursor32->Step1_32 Pd(0), CuI Precursor23 2-Hydroxy-3-halopyridine (Exists as Pyridone) Step1_23 Sonogashira Coupling (Alkynyl moiety at C3) Precursor23->Step1_23 Pd(0), CuI Cyclization32 Cyclization (O-attack on C2-alkyne) Step1_32->Cyclization32 Base/Heat Cyclization23 Cyclization (O-attack on C3-alkyne) Step1_23->Cyclization23 Base/Heat Cyclization32->Start32 1. n-BuLi 2. CBr4 Cyclization23->Start23 1. n-BuLi 2. CBr4

Figure 1: Divergent synthetic pathways for [3,2-b] and [2,3-b] isomers dictated by the position of the hydroxyl group on the pyridine ring.

Reactivity & Functionalization[2][3]

Both isomers serve as excellent electrophiles for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig). However, the 2-bromo position on the furan ring is electronically distinct from a halogen on the pyridine ring.

Reactivity Profile
  • C2-Br Bond (Furan): Highly reactive towards oxidative addition by Pd(0). It behaves similarly to an electron-deficient aryl halide due to the electron-withdrawing nature of the fused pyridine ring.

  • Selectivity: If the scaffold contains a Chlorine at the pyridine ring (e.g., 2-bromo-5-chlorofuro[3,2-b]pyridine), the 2-bromo furan position reacts first under standard Suzuki conditions (rt to 60°C). The pyridine chloride typically requires higher temperatures (>90°C) or specialized ligands.

Experimental Protocol: Suzuki Coupling at C2

This protocol is applicable to both isomers.

Reagents:

  • 2-Bromofuro[3,2-b]pyridine (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (2.0 M aq, 3.0 eq)
    
  • Dioxane (0.1 M concentration)

Procedure:

  • Charge a microwave vial with the bromide, boronic acid, and catalyst.

  • Evacuate and backfill with Nitrogen (

    
    ).
    
  • Add degassed Dioxane and

    
     solution.
    
  • Heat at 80°C for 2-4 hours (thermal) or 100°C for 30 min (microwave).

  • Validation: Monitor disappearance of the bromide by LCMS. The furan-bromide is significantly more labile than pyridine-halides.

Medicinal Chemistry Applications

The choice between [3,2-b] and [2,3-b] is often driven by the H-bond acceptor capability of the pyridine nitrogen within the target binding pocket.

Kinase Inhibitor Design (SAR)
  • Furo[3,2-b]pyridine: Used when a strong H-bond acceptor is required to interact with the hinge region (e.g., backbone NH of the kinase). The higher basicity allows for a tighter H-bond.

    • Targets: HIPKs, CLKs, and certain tyrosine kinases.

  • Furo[2,3-b]pyridine: Used when the pocket is hydrophobic or when a weaker acceptor is preferred to avoid desolvation penalties.

    • Targets: CDK2, Antitrypanosomal agents.

Metabolic Stability

Both scaffolds are relatively stable, but the furan ring is a potential site for oxidative metabolism (opening to reactive dicarbonyls). Substitution at the C2 position (replacing the Bromine with an aryl/heteroaryl group) effectively blocks this metabolic soft spot.

SAR Decision Matrix

SAR_Logic Decision Scaffold Selection Path32 Furo[3,2-b]pyridine Decision->Path32 Need Basic N Path23 Furo[2,3-b]pyridine Decision->Path23 Need Neutral N Prop32 High Basicity (pKa ~5) Strong H-Bond Acceptor Path32->Prop32 Prop23 Low Basicity (pKa ~2.5) Weak H-Bond Acceptor Path23->Prop23 App32 Target: Kinase Hinge (Requires strong N...H interaction) Prop32->App32 App23 Target: Hydrophobic Pocket (Avoids desolvation penalty) Prop23->App23

Figure 2: Decision matrix for medicinal chemists selecting between furopyridine isomers based on binding pocket requirements.

References

  • BenchChem. Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.

  • Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles.

  • PubChem. Furo[3,2-b]pyridine Compound Summary.

  • PubChem. Furo[2,3-b]pyridine Compound Summary.

  • ResearchGate. Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines.

Optimizing Oral Bioavailability of Furopyridine-Based Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Bioavailability for Furopyridine-Based Kinase Inhibitors

The furopyridine scaffold has emerged as a privileged structure in the design of novel kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[1][2] These heterocyclic compounds have shown promise in inhibiting a range of kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Janus Kinase 2 (JAK2), by interfering with dysregulated signaling pathways that drive disease progression.[3][4] However, the therapeutic success of any orally administered drug, including furopyridine-based kinase inhibitors, is fundamentally dependent on its oral bioavailability—the fraction of the administered dose that reaches systemic circulation unchanged.

Poor oral bioavailability can lead to high inter-individual variability in drug exposure, potential for sub-therapeutic efficacy, and an increased risk of adverse effects.[5] For kinase inhibitors, which often have a narrow therapeutic window, ensuring adequate and consistent bioavailability is paramount. This guide provides an in-depth exploration of the key factors governing the bioavailability of furopyridine-based kinase inhibitors and outlines robust experimental strategies for their assessment and optimization. As a senior application scientist, the aim is to provide not just protocols, but the scientific rationale behind them, to empower researchers in making informed decisions throughout the drug discovery and development process.

I. Key Factors Influencing the Bioavailability of Furopyridine-Based Kinase Inhibitors

The journey of an oral drug from administration to systemic circulation is a complex interplay of its physicochemical properties and its interaction with the physiological environment. Understanding these factors is crucial for designing furopyridine derivatives with favorable pharmacokinetic profiles.

A. Physicochemical Properties: The Foundation of Drugability

The intrinsic properties of a furopyridine molecule are the primary determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Aqueous Solubility: Many kinase inhibitors suffer from poor aqueous solubility, which can be a major limiting factor for oral absorption.[6] The crystalline nature of these compounds and their pH-dependent solubility can significantly impact their dissolution in the gastrointestinal tract.[7][8] For furopyridine-based inhibitors, the basicity of the pyridine nitrogen can lead to higher solubility in the acidic environment of the stomach, but this solubility may decrease in the more neutral pH of the small intestine where most absorption occurs.[9]

  • Lipophilicity (LogD): A delicate balance of lipophilicity is required for a drug to passively diffuse across the lipid bilayers of intestinal epithelial cells. While a certain degree of lipophilicity is necessary, excessive lipophilicity can lead to poor solubility, increased binding to plasma proteins, and higher metabolic clearance.

  • Molecular Size and Shape: The size and three-dimensional structure of the molecule can influence its ability to permeate through cellular membranes and interact with metabolic enzymes and transporters.

  • Chemical Stability: The stability of the furopyridine scaffold in the acidic environment of the stomach and in the presence of digestive enzymes is also a prerequisite for successful oral delivery.

B. Absorption: Crossing the Intestinal Barrier

For a drug to be systemically available, it must first be absorbed from the gastrointestinal tract into the bloodstream.

  • Intestinal Permeability: The ability of a compound to pass through the intestinal epithelium is a critical factor. This can occur via passive diffusion or be mediated by transporters. In vitro models like the Caco-2 cell permeability assay are widely used to predict in vivo intestinal permeability.[10]

  • Drug Transporters: The intestinal epithelium expresses a variety of uptake (e.g., Organic Anion Transporting Polypeptides - OATPs, Organic Cation Transporters - OCTs) and efflux transporters (e.g., P-glycoprotein - P-gp, Breast Cancer Resistance Protein - BCRP).[11][12] Furopyridine-based inhibitors may be substrates for these transporters, which can significantly impact their net absorption.[13] Efflux transporters, in particular, can actively pump drugs back into the intestinal lumen, thereby reducing their bioavailability.[14]

C. Metabolism: The Biotransformation Challenge

Once absorbed, drugs are transported via the portal vein to the liver, where they can undergo significant "first-pass" metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[15]

  • CYP-Mediated Metabolism: The furan ring in the furopyridine scaffold is an electron-rich heterocycle, making it susceptible to oxidative metabolism by CYP enzymes, which can lead to ring-opening and the formation of reactive intermediates.[7] Additionally, alkyl and aromatic substituents on the furopyridine core are common sites for N-dealkylation and hydroxylation, respectively.[7] CYP3A4 is a major enzyme involved in the metabolism of many kinase inhibitors.[9]

  • Phase II Metabolism: Following phase I oxidation, the metabolites can be further conjugated with polar molecules (e.g., glucuronic acid) in phase II reactions, which facilitates their excretion.[16]

  • Metabolic Stability: A compound with low metabolic stability will be rapidly cleared from the body, resulting in a short duration of action and poor oral bioavailability.[7] Therefore, optimizing metabolic stability is a critical aspect of drug design.

The interplay of these ADME factors is visually represented in the following diagram:

ADME_Factors cluster_Gut Gastrointestinal Tract cluster_Liver Liver Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Solubility Absorption Absorption Dissolution->Absorption Permeability Efflux Efflux Absorption->Efflux P-gp, BCRP Portal Vein Portal Vein Absorption->Portal Vein To Liver Efflux->Dissolution Back to Lumen Metabolism Metabolism Portal Vein->Metabolism First-Pass Effect Excretion_Bile Biliary Excretion Metabolism->Excretion_Bile Phase I/II Systemic Circulation Systemic Circulation Metabolism->Systemic Circulation Bioavailable Drug Feces Feces Excretion_Bile->Feces Kidney Kidney Systemic Circulation->Kidney Renal Excretion Urine Urine Kidney->Urine Renal Excretion

Interplay of ADME factors determining oral bioavailability.

II. Experimental Assessment of Bioavailability

A systematic evaluation of the ADME properties of furopyridine-based kinase inhibitors is essential for identifying promising candidates and guiding their optimization. A tiered approach, starting with in vitro assays followed by in vivo studies, is typically employed.

A. In Vitro Assays: Early Insights into Bioavailability

In vitro ADME assays are crucial for early-stage drug discovery as they provide high-throughput screening of key properties, allowing for rapid structure-activity relationship (SAR) analysis.[17]

This assay determines the equilibrium solubility of a compound in an aqueous buffer, providing a fundamental measure of its dissolution potential.

Protocol:

  • Compound Preparation: Prepare a stock solution of the furopyridine derivative in a suitable organic solvent (e.g., DMSO).

  • Incubation: Add an excess amount of the compound to a phosphate buffer (pH 7.4).

  • Equilibration: Shake the mixture at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method, such as LC-MS/MS.

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as a reliable in vitro model of the human intestinal barrier.[10]

Protocol:

  • Cell Culture: Seed Caco-2 cells onto a semi-permeable membrane in a Transwell® plate and culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Bidirectional Permeability:

    • Apical to Basolateral (A→B): Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.

    • Basolateral to Apical (B→A): Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side.

  • Quantification: Analyze the compound concentration in both compartments using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound is a substrate for efflux transporters like P-gp.[1]

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs, which are abundant in human liver microsomes (HLM).[7][17]

Protocol:

  • Reagent Preparation: Prepare a solution of HLM and a NADPH-regenerating system in a phosphate buffer.

  • Incubation: Pre-warm the HLM solution and the test compound separately at 37°C. Initiate the reaction by adding the NADPH-regenerating system.

  • Time-Course Sampling: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).[5]

The following diagram illustrates a typical workflow for in vitro bioavailability assessment:

in_vitro_workflow compound Furopyridine Compound solubility Aqueous Solubility Assay compound->solubility permeability Caco-2 Permeability Assay compound->permeability metabolism Liver Microsomal Stability Assay compound->metabolism data_analysis Data Analysis & Candidate Selection solubility->data_analysis permeability->data_analysis metabolism->data_analysis in_vivo Proceed to In Vivo PK Studies data_analysis->in_vivo

Workflow for in vitro bioavailability assessment.

B. In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential for understanding the complete pharmacokinetic profile of a drug candidate and for predicting its behavior in humans.

Study Design (Rodent Model):

  • Animal Model: Typically, male Sprague-Dawley rats are used.

  • Dosing:

    • Intravenous (IV) Administration: A single dose is administered to one group of animals to determine clearance, volume of distribution, and terminal half-life.

    • Oral (PO) Administration: A single dose is administered to another group to assess oral absorption and bioavailability.

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Area Under the Curve (AUC)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (Tmax)

    • Clearance (CL)

    • Volume of Distribution (Vd)

    • Half-life (t½)

    • Oral Bioavailability (%F), calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

III. Strategies for Improving Bioavailability

Should a promising furopyridine-based kinase inhibitor exhibit poor bioavailability, several formulation and medicinal chemistry strategies can be employed for its enhancement.

A. Formulation Strategies
  • Amorphous Solid Dispersions (ASDs): For compounds with solubility-limited absorption, ASDs can be a powerful approach.[8][18] By dispersing the drug in its high-energy, non-crystalline form within a polymer matrix, both the dissolution rate and apparent solubility can be significantly improved.[7][8]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems can enhance solubility and facilitate absorption through the lymphatic pathway.[19]

  • Nanoparticle Engineering: Reducing the particle size of the drug to the nanoscale dramatically increases the surface area, which can lead to faster dissolution and improved absorption.[18]

B. Medicinal Chemistry Approaches
  • Prodrugs: A phosphate prodrug strategy can be employed to significantly enhance the aqueous solubility of a poorly soluble parent drug.[20]

  • Structural Modifications: Strategic modifications to the furopyridine scaffold can be made to block sites of metabolism or alter physicochemical properties. For example, the introduction of fluorine atoms can improve permeability and reduce in vivo clearance.[18]

IV. Data Presentation and Interpretation

To facilitate the comparison of data and the identification of trends, all quantitative results should be summarized in a clear and organized manner.

Table 1: Hypothetical ADME Data for a Series of Furopyridine Analogs

CompoundSolubility (µM)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux RatioHLM Stability (t½, min)Rat Oral Bioavailability (%)
FP-1 52.51.24530
FP-2 21.85.55010
FP-3 503.01.5>6065
FP-4 88.01.1155

Data is for illustrative purposes only.

V. Conclusion

The development of orally bioavailable furopyridine-based kinase inhibitors requires a deep understanding of the interplay between their physicochemical properties and the complex physiological processes of ADME. A systematic approach, combining in vitro screening with in vivo pharmacokinetic studies, is essential for identifying and optimizing candidates with desirable drug-like properties. By leveraging advanced formulation techniques and strategic medicinal chemistry, the challenges of poor bioavailability can be overcome, ultimately leading to the development of safer and more effective targeted therapies.

References

  • Lonza. (2023). Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations. Available at: [Link]

  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available at: [Link]

  • Lonza. (2023, October 6). Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations. Available at: [Link]

  • Stewart, C. F., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. Available at: [Link]

  • Eastman, K. J., et al. (2026, January 7). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. Journal of Medicinal Chemistry. Available at: [Link]

  • Bantscheff, M. (2012). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Ludwig-Maximilians-Universität München.
  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available at: [Link]

  • Formica, M., et al. (2023, November 5). Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Rovira, M., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Blanchet, B., et al. (2023, January 11). Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice. Clinical Pharmacokinetics. Available at: [Link]

  • van Leeuwen, R. W. F., et al. (2017). Clinical implications of food-drug interactions with small-molecule kinase inhibitors. Cancer Treatment Reviews. Available at: [Link]

  • Abdel-Aziz, A. A. M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. Available at: [Link]

  • Abdel-Aziz, A. A. M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. Available at: [Link]

  • Rungrotmongkol, T., et al. (2024, March 15). Discovery of furopyridine-based compounds as novel inhibitors of Janus kinase 2: In silico and in vitro studies. International Journal of Biological Macromolecules. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • PharmGKB. Fluoropyrimidine Pathway, Pharmacokinetics. Available at: [Link]

  • Li, H., et al. (2016, June 15). Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Creative Med Doses. (2023). The Crucial Role of Transporters in Drug Disposition and Metabolism. Available at: [Link]

  • Zhang, L., et al. (2025, December 16). Role of transporters in drug disposition and drug-drug interactions. ResearchGate. Available at: [Link]

  • Sisinna, E., et al. (2023, January 30). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. International Journal of Molecular Sciences. Available at: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available at: [Link]

  • Reaction Biology. In Vivo PK/PD Study Services. Available at: [Link]

  • Zhang, L., & Huang, S. M. (2012). Overview: Role of Drug Transporters in Drug Disposition and Its Clinical Significance. Journal of Clinical Pharmacology. Available at: [Link]

  • Rungrotmongkol, T., et al. (2024). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. Journal of Physical Chemistry B. Available at: [Link]

  • Abdel-Aziz, A. A. M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. Available at: [Link]

  • van de Steeg, E., et al. (2022, November 17). Involvement of Transporters in Intestinal Drug–Drug Interactions of Oral Targeted Anticancer Drugs Assessed by Changes in Drug Absorption Time. Pharmaceutics. Available at: [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Available at: [Link]

  • Zamek-Gliszczynski, M. J., et al. (2022, January 13). The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. Physicochemical properties and pharmacological characteristics of KIs. Available at: [Link]

  • Sahu, P. K., et al. (2022, April 14). Chemical Reactivity and Optical and Pharmacokinetics Studies of 14 Multikinase Inhibitors and Their Docking Interactions Toward. Frontiers in Chemistry. Available at: [Link]

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. Available at: [Link]

  • El-Damasy, A. K., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Scientific Reports. Available at: [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research. Available at: [Link]

  • Abdel-Aziz, A. A. M., et al. (2021, June 26). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. Available at: [Link]

  • Jubilant Biosys. In Vivo Pharmacokinetics. Available at: [Link]

  • Certara. (2024, May 14). Accelerating the Progress of Kinase Inhibitors in Oncology. Applied Clinical Trials Online. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis and Isolation of 2-Bromofuro[3,2-b]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Pharmacological Relevance

The furo[3,2-b]pyridine scaffold is a privileged, rigid, and planar heterocyclic core that has gained significant traction in modern drug discovery[1]. It serves as a critical pharmacophore in the development of highly selective therapeutic agents, including CDC-like kinase (CLK) inhibitors, Hedgehog pathway modulators (targeting Smoothened), and novel analogs of the anti-tuberculosis drug bedaquiline[1][2].

To effectively utilize this scaffold in structure-activity relationship (SAR) studies, functionalization at the C-2 position is highly desirable. 2-Bromofuro[3,2-b]pyridine hydrochloride (CAS: 2126162-72-7) is a highly versatile building block. The C-2 bromine atom serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations)[3][4]. Converting the free base into its hydrochloride salt significantly enhances its bench stability, mitigates oxidative degradation, and improves aqueous solubility for downstream biological evaluations.

Mechanistic Rationale: The "Why" Behind the Chemistry

This protocol details the synthesis of 2-bromofuro[3,2-b]pyridine via a regioselective directed metalation strategy, followed by electrophilic trapping and subsequent salt formation[3][5].

  • Regioselective Lithiation: The furan ring's C-2 proton is the most acidic site on the furo[3,2-b]pyridine core due to the inductive electron-withdrawing effect of the adjacent oxygen atom and the fused pyridine ring. Treatment with n-butyllithium (n-BuLi) at strictly controlled cryogenic temperatures (–78 °C) allows for rapid, regioselective deprotonation, forming the 2-lithio intermediate without nucleophilic addition to the pyridine ring[6][7].

  • Electrophilic Bromination: Carbon tetrabromide (CBr₄) is selected as the brominating agent over molecular bromine (Br₂). CBr₄ acts as a mild, non-oxidizing source of electrophilic bromine (Br⁺). This prevents over-bromination, oxidative cleavage of the furan ring, and unwanted radical side reactions that commonly occur with Br₂[5].

  • Anhydrous Salt Formation: Precipitation of the hydrochloride salt is performed using a stoichiometric amount of HCl dissolved in anhydrous dioxane. This prevents the hydrolysis of the newly formed C-Br bond and ensures the precipitation of a highly crystalline, analytically pure product.

Process Visualization

G Start Furo[3,2-b]pyridine (Starting Material) Lithiation Regioselective Lithiation (n-BuLi, THF, -78 °C) Start->Lithiation Intermediate 2-Lithiofuro[3,2-b]pyridine (Reactive Intermediate) Lithiation->Intermediate Bromination Electrophilic Bromination (CBr4, -78 °C to RT) Intermediate->Bromination FreeBase 2-Bromofuro[3,2-b]pyridine (Free Base) Bromination->FreeBase SaltFormation Salt Formation (HCl in Dioxane, 0 °C) FreeBase->SaltFormation Product 2-Bromofuro[3,2-b]pyridine HCl (Final Product) SaltFormation->Product

Workflow for the synthesis of 2-Bromofuro[3,2-b]pyridine hydrochloride via C-2 lithiation.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
Furo[3,2-b]pyridine 119.121.0 eq1.19 g (10.0 mmol)Starting Material
n-Butyllithium (2.5 M in hexanes)64.061.1 eq4.4 mL (11.0 mmol)Lithiating Agent
Carbon Tetrabromide (CBr₄)331.631.2 eq3.98 g (12.0 mmol)Bromine Source
Anhydrous THF 72.11N/A40 mLSolvent
HCl in Dioxane (4.0 M)36.461.2 eq3.0 mL (12.0 mmol)Salt Formation
Diethyl Ether 74.12N/A20 mLAnti-solvent (Precipitation)

Step-by-Step Experimental Protocol

Phase 1: Regioselective Lithiation & Bromination

Self-Validation Checkpoint: Ensure all glassware is oven-dried and the reaction is strictly maintained under an inert argon or nitrogen atmosphere. Moisture will prematurely quench the n-BuLi, leading to unreacted starting material.

  • Preparation: Charge an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum with furo[3,2-b]pyridine (1.19 g, 10.0 mmol).

  • Solvation: Add anhydrous tetrahydrofuran (THF, 20 mL) via syringe. Stir to dissolve and flush the flask with argon for 5 minutes.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to –78 °C for 15 minutes.

  • Lithiation: Dropwise add n-BuLi (2.5 M in hexanes, 4.4 mL, 11.0 mmol) over 10 minutes, ensuring the internal temperature does not rise above –70 °C[5]. The solution will typically transition to a deep yellow/orange color, indicating the formation of the 2-lithio species. Stir at –78 °C for 45 minutes.

  • Electrophilic Trapping: In a separate dry vial, dissolve CBr₄ (3.98 g, 12.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture at –78 °C over 15 minutes[5].

  • Warming: Maintain the reaction at –78 °C for an additional 1 hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature (approx. 20 °C) over 2 hours.

Phase 2: Aqueous Workup & Purification
  • Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl, 15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude residue.

  • Purification: Purify the crude product via silica gel flash column chromatography (Eluent: Hexanes/Ethyl Acetate, gradient 9:1 to 7:3). Pool the fractions containing the pure 2-bromofuro[3,2-b]pyridine (monitor via TLC, UV active at 254 nm) and evaporate the solvent to yield the free base as a pale yellow solid.

Phase 3: Hydrochloride Salt Precipitation

Self-Validation Checkpoint: The precipitation step relies on the differential solubility of the free base versus the salt. If precipitation does not occur immediately, scratching the inside of the flask or adding more diethyl ether will induce crystallization.

  • Dissolution: Dissolve the purified 2-bromofuro[3,2-b]pyridine free base in a minimal amount of anhydrous diethyl ether (approx. 15 mL). Cool the flask to 0 °C in an ice bath.

  • Salt Formation: While stirring vigorously, dropwise add 4.0 M HCl in dioxane (3.0 mL, 12.0 mmol). A white to off-white precipitate should form immediately.

  • Maturation: Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the precipitate through a sintered glass funnel under vacuum. Wash the filter cake with cold, anhydrous diethyl ether (2 × 10 mL) to remove any residual dioxane or unreacted free base.

  • Drying: Dry the resulting solid under high vacuum at room temperature for 12 hours to afford 2-Bromofuro[3,2-b]pyridine hydrochloride as a crystalline solid.

References

  • Enamine Building Blocks 201704 - Namiki Shoji Co., Ltd. Available at:[Link]

  • Successive Regioselective Metalations of Fused Heterocycles: Synthesis of Polyfunctionalized Furo[3,2-b]pyridines. - ResearchGate. Available at:[Link]

  • Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles - PMC (NIH). Available at: [Link]

  • WO2024078649A1 - Substituted furopyridines for therapeutic use - Google Patents.
  • Thèse: Synthèse et fonctionnalisation de furopyridines - Université d'Orléans. Available at:[Link]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furo[3,2-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indoles and benzofurans in kinase inhibitors (e.g., VEGFR, EGFR targets). The 2-bromo derivative represents a critical junction point for diversifying this scaffold. However, this substrate presents a unique "push-pull" electronic challenge: the electron-rich furan ring is fused to an electron-deficient pyridine ring.

Successful cross-coupling requires navigating two primary failure modes:

  • Catalyst Poisoning: The pyridine nitrogen (N4) can coordinate to Palladium(II), arresting the catalytic cycle.

  • Substrate Instability: The furan moiety is acid-sensitive, requiring strictly basic conditions and careful workup.

This guide details two validated protocols: a Standard Robust Method for simple aryl boronic acids and an Advanced High-Turnover Method for sterically hindered or electron-poor coupling partners.

Substrate Analysis & Mechanistic Insight[1][2]

Structural Electronics

The 2-bromofuro[3,2-b]pyridine molecule features a bromine atom at the C2 position (alpha to the oxygen).

  • Activation: The C2-Br bond is highly activated for oxidative addition due to the adjacent oxygen atom (mesomeric donation) and the overall electron-withdrawing nature of the fused pyridine ring.

  • Coordination Risk: The N4 nitrogen lone pair is chemically distinct from indole nitrogen; it is basic and nucleophilic. In non-polar solvents or with low-denticity ligands, N4 will displace phosphines from the Pd center, forming inactive [Pd(Ar)(L)(Substrate)] complexes.

Catalyst Selection Strategy

To counteract N4-coordination, we employ bulky, electron-rich phosphine ligands .

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): The large bite angle and bidentate nature prevent the pyridine nitrogen from sequestering the metal.

  • XPhos / SPhos: Buchwald-type biaryl phosphines create a steric "roof" over the Pd center, physically blocking the approach of the pyridine nitrogen while accelerating reductive elimination.

Experimental Protocols

Method A: Standard Robust Protocol (General Purpose)

Recommended for: Unhindered aryl boronic acids, initial screening, and scale-up.

Reagents:

  • Substrate: 2-Bromofuro[3,2-b]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [Pd(dppf)Cl₂]·CH₂Cl₂ (3–5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add 2-bromofuro[3,2-b]pyridine (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Degas (Solvent): In a separate flask, sparge the Dioxane/Water mixture with Argon or Nitrogen for 15 minutes. Note: Oxygen promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add [Pd(dppf)Cl₂][1][2]·CH₂Cl₂ (0.05 eq) to the solids.

  • Solvation: Add the degassed solvent mixture via syringe. Concentration should be roughly 0.1 M with respect to the halide.

  • Reaction: Seal the vial and heat to 80–90 °C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: If conversion stalls at <50%, add an additional 2 mol% catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: Advanced High-Turnover Protocol (Challenging Substrates)

Recommended for: Heteroaryl boronic acids, sterically hindered partners, or when low catalyst loading is required.

Reagents:

  • Catalyst: XPhos Pd G2 or G3 Precatalyst (1–2 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

  • Solvent: THF / Water (10:1)

Key Advantage: The aminobiphenyl backbone of XPhos facilitates rapid oxidative addition and protects the active Pd(0) species from N-coordination. K₃PO₄ provides a higher pH environment, accelerating the transmetallation step for sluggish boronic acids.

Visualization of Workflows

Experimental Decision Matrix

This diagram illustrates the logical flow for selecting conditions and troubleshooting.

SuzukiWorkflow Start Start: 2-Bromofuro[3,2-b]pyridine CheckPartner Analyze Coupling Partner Start->CheckPartner SimpleAryl Simple Aryl / Electron Rich CheckPartner->SimpleAryl ComplexHet Heteroaryl / Steric Hindrance CheckPartner->ComplexHet MethodA Method A: Pd(dppf)Cl2 / K2CO3 Dioxane:Water (80°C) SimpleAryl->MethodA MethodB Method B: XPhos Pd G3 / K3PO4 THF:Water (60°C) ComplexHet->MethodB Monitor Monitor LCMS (4h) MethodA->Monitor MethodB->Monitor Success >90% Conversion Proceed to Workup Monitor->Success Clean Stalled <50% Conversion Stalled Reaction Monitor->Stalled Incomplete Troubleshoot Add 2nd Charge Catalyst OR Switch to Method B Stalled->Troubleshoot Troubleshoot->MethodB Escalate

Caption: Decision matrix for catalyst selection based on coupling partner complexity.

Troubleshooting & Optimization Guide

Common failure modes and their specific chemical remediations.

Observation (LCMS)Root CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by Pyridine N.Switch to XPhos or SPhos ligands. Ensure solvent is degassed thoroughly (O₂ kills Pd(0)).
Protodeboronation Boronic acid instability in aqueous base.Reduce water content (use 10:1 solvent ratio). Switch base to CsF or K₃PO₄ (anhydrous conditions).
Homocoupling (Ar-Ar) Presence of Oxygen or excess oxidant.Rigorous degassing (Freeze-Pump-Thaw). Reduce catalyst loading.
Dehalogenation (H-Sub) β-Hydride elimination or solvent H-transfer.Avoid alcoholic solvents (EtOH/iPrOH). Use Dioxane or Toluene . Lower reaction temperature.[2]
Black Precipitate "Palladium Black" formation (catalyst death).Ligand concentration too low. Add free ligand (e.g., 5 mol% additional PPh₃ or XPhos).
Mechanistic Pathway: The "Poisoning" Trap

The diagram below highlights why bidentate or bulky ligands are strictly required for this substrate.

Mechanism Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (C2-Pd-Br) Pd0->OxAdd Fast Poison N-Coordination Trap (Inactive Complex) OxAdd->Poison Small Ligands (PPh3) Cycle Transmetallation & Reductive Elimination OxAdd->Cycle Bulky Ligands (XPhos, dppf) Poison->Poison Irreversible (Catalyst Death) Product 2-Aryl-furo[3,2-b]pyridine Cycle->Product

Caption: Mechanistic divergence showing how small ligands lead to catalyst poisoning by the pyridine nitrogen.

References & Authority

  • Synthesis of Furo[3,2-b]pyridine Scaffold:

    • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis.

    • Source: PubMed / Anti-Cancer Agents in Medicinal Chemistry.

  • Suzuki Coupling on Pyridine Systems (PyFluor/Halides):

    • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling.[2][3][4]

    • Source: Canadian Journal of Chemistry / NIH.

  • General Suzuki Mechanism & Ligand Effects:

    • Suzuki-Miyaura Cross-Coupling: Mechanism and Conditions.

    • Source: Organic Chemistry Portal.

  • Furo[3,2-b]pyridine Properties & Applications:

    • Furo[3,2-b]pyridine: A Comprehensive Technical Guide.

    • Source: BenchChem Application Notes.

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for 2-bromofuro[3,2-b]pyridine and palladium catalysts before handling.

Sources

Procedure for converting 2-Bromofuro[3,2-b]pyridine free base to hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocol for converting 2-Bromofuro[3,2-b]pyridine (Free Base) into its Hydrochloride (HCl) salt . While pyridine salts are generally straightforward to prepare, the presence of the fused furan ring introduces specific stability challenges—namely, susceptibility to acid-catalyzed ring opening and polymerization ("humin" formation) under vigorous conditions. This guide prioritizes anhydrous conditions and controlled temperature to maximize yield (>90%) and purity while preserving the heteroaromatic core.

Chemical Context & Mechanistic Rationale[1][2][3][4][5][6][7]

The Challenge of the Furo[3,2-b]pyridine Scaffold

The substrate contains two competing electronic features:

  • The Pyridine Nitrogen: The basic center (approximate pKa ~3.0–4.0 due to the electron-withdrawing furan and bromine). It requires a strong acid to protonate fully.

  • The Furan Ring: An electron-rich system that is notoriously acid-sensitive. In the presence of strong aqueous acids or heat, furans can undergo hydrolytic ring opening or electrophilic polymerization.[1]

The Solution: To prevent degradation, the protonation must occur in a non-aqueous environment using a kinetically controlled precipitation method. This "traps" the salt immediately upon formation, removing it from the solution phase where degradation reactions occur.

Reaction Scheme

The reaction utilizes anhydrous Hydrogen Chloride (in 1,4-Dioxane or Diethyl Ether) to protonate the pyridine nitrogen.

ReactionScheme SM 2-Bromofuro[3,2-b]pyridine (Free Base) Lipophilic Product 2-Bromofuro[3,2-b]pyridine • HCl (Salt) Precipitate SM->Product Protonation (Non-polar solvent) Reagent HCl (anhydrous) (in Dioxane/Ether) Reagent->Product

Caption: Stoichiometric protonation of the pyridine nitrogen under anhydrous conditions.

Materials & Equipment

Reagents
ReagentGrade/SpecificationPurpose
2-Bromofuro[3,2-b]pyridine >97% PurityStarting Material
Dichloromethane (DCM) Anhydrous (Sure/Seal™ or equivalent)Primary Solvent (Solubilizer)
4.0 M HCl in 1,4-Dioxane AnhydrousAcid Source (Preferred over ether for stoichiometry)
Diethyl Ether (Et₂O) Anhydrous, BHT stabilizedAnti-solvent / Wash solvent
Nitrogen (N₂) Ultra-high purityInert atmosphere
Equipment
  • Three-neck round-bottom flask (flame-dried).

  • Pressure-equalizing addition funnel.

  • Internal temperature probe (Thermocouple).

  • Ice/Water bath.

  • Vacuum filtration setup (Buchner funnel + sintered glass).

  • Vacuum drying oven (set to 40°C).

Experimental Protocol

Method A: Anhydrous Precipitation (Recommended)

This method is designed to prevent "oiling out" and furan degradation.

Step 1: Dissolution[2][3]
  • Equip a 250 mL three-neck flask with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Purge the system with N₂ for 10 minutes.

  • Charge 2-Bromofuro[3,2-b]pyridine (1.0 eq, e.g., 5.0 g) into the flask.

  • Add Dichloromethane (10 volumes, 50 mL) . Stir until fully dissolved.

    • Note: If the solution is cloudy, filter through a 0.45 µm PTFE syringe filter before proceeding.

Step 2: Controlled Acidification
  • Cool the solution to 0–5°C using an ice/water bath.

  • Charge the addition funnel with 4.0 M HCl in Dioxane (1.1 eq) .

    • Calculation: For 5.0 g (MW ~198.02), use ~25.2 mmol HCl.

  • Dropwise Addition: Add the HCl solution slowly over 15–20 minutes.

    • Observation: A white to off-white precipitate should form immediately.

    • Critical Parameter: Maintain internal temperature <10°C. Exotherms can trigger furan decomposition.

Step 3: Aging and Crystallization
  • Once addition is complete, remove the ice bath and allow the slurry to warm to room temperature (20–25°C) .

  • Stir for an additional 1–2 hours to ensure complete conversion and crystal growth (Ostwald ripening).

  • Optional: If the suspension is too thick or "gummy," add Diethyl Ether (10 volumes) slowly to harden the solid.

Step 4: Isolation
  • Filter the solid using a sintered glass funnel (Porosity M or F).

  • Wash 1: Rinse the filter cake with cold DCM (2 volumes).

  • Wash 2: Rinse with copious Diethyl Ether (5 volumes) to remove excess acidity and dioxane.

  • Suction dry on the funnel for 15 minutes.

Step 5: Drying
  • Transfer the solid to a vacuum oven.

  • Dry at 40–45°C under full vacuum (-30 inHg) for 12 hours.

    • Caution: Do not exceed 60°C. Acidic salts of furans can darken (decompose) at high heat.

Process Workflow Diagram

ProtocolWorkflow cluster_check Quality Check Start Start: Free Base (Solid) Dissolve Dissolve in Anhydrous DCM (Ambient Temp) Start->Dissolve Cool Cool to 0-5°C (Ice Bath) Dissolve->Cool AddAcid Add HCl (Dioxane) Dropwise over 20 min Cool->AddAcid Age Age Slurry 1-2 Hours @ RT AddAcid->Age Check If 'Oiling Out': Triturate w/ Ether AddAcid->Check Filter Vacuum Filtration Wash w/ Et2O Age->Filter Dry Vacuum Dry 40°C, 12h Filter->Dry End Final Product (HCl Salt) Dry->End Check->Age

Caption: Step-by-step unit operations for the synthesis of 2-Bromofuro[3,2-b]pyridine HCl.

Troubleshooting & Critical Parameters

Phenomenon: "Oiling Out"

If the product forms a sticky gum instead of a free-flowing powder upon HCl addition:

  • Cause: The solvent polarity is too high, or the concentration is too high.

  • Remedy: Add an anti-solvent (Diethyl Ether or Hexanes) dropwise with vigorous stirring. Scratch the side of the flask with a glass rod to induce nucleation.

  • Prevention: Ensure the starting concentration of the free base in DCM is not >0.2 M.

Phenomenon: Darkening of Product
  • Cause: Acid-catalyzed degradation of the furan ring (polymerization).[1]

  • Remedy: Discard. The impurity profile will be complex.

  • Prevention: Strictly control temperature (<10°C during addition). Ensure reagents are anhydrous. Do not use aqueous HCl.

Hygroscopicity

Pyridine salts can be hygroscopic.

  • Handling: Minimize exposure to air. Store in a desiccator or under inert gas.

  • Validation: If the melting point is broad or lower than expected, the salt has likely absorbed water. Dry again at 40°C with P₂O₅ desiccant.

Analytical Validation

TestExpected ResultRationale
¹H NMR (DMSO-d₆) Downfield shift of pyridine protons (

+0.3–0.5 ppm)
Confirms protonation of the nitrogen.
Elemental Analysis Chlorine content matches theoretical %Confirms 1:1 stoichiometry (Mono-HCl).
HPLC Purity >98% (Area %)Ensures no degradation occurred during salt formation.
Chloride Titration 1.0 eq Chloride (AgNO₃ titration)Quantitative confirmation of counter-ion.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5][6][7][8] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH/VHCA.[6][8]

    • Context: The definitive guide on salt selection, pKa considerations, and general prepar
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[8]

    • Context: Provides foundational knowledge on the acid sensitivity of furan deriv
  • BenchChem. (2025).[9][10] Technical Support: Scale-Up of Reactions with Furan Derivatives.

    • Context: Practical industrial insights on handling acid-sensitive furan intermediates and preventing polymeriz
  • PubChem. (2025).[11] Compound Summary: Furo[3,2-b]pyridine.[9][11][12] National Library of Medicine.[7]

    • Context: Source for physicochemical properties and safety d

Sources

Application Note: C-N Cross-Coupling of 2-Bromofuro[3,2-b]pyridine Hydrochloride

[1]

Executive Summary

The furo[3,2-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for indole or azaindole in kinase inhibitors and GPCR modulators. However, functionalizing this core via Buchwald-Hartwig amination presents a distinct set of challenges, primarily due to the hydrochloride salt form of the starting material and the electronic duality of the fused heterocyclic system.

This guide details a robust, self-validating protocol for coupling 2-bromofuro[3,2-b]pyridine[1]·HCl with primary and secondary amines. It addresses the critical "Stoichiometric Trap" caused by the HCl salt and outlines a ligand selection strategy to suppress common side reactions like protodehalogenation.

Chemical Context & Mechanistic Strategy

The Substrate Challenge

2-Bromofuro[3,2-b]pyridine hydrochloride combines an electron-rich furan ring with an electron-deficient pyridine ring.[1]

  • The Electrophile: The C2-Bromine (on the furan ring) is activated for oxidative addition, but the adjacent oxygen lone pairs can destabilize the Pd(II) intermediate, promoting homocoupling or reduction.

  • The Salt Factor (Critical): The substrate is supplied as an HCl salt (protonated at the pyridine nitrogen). Standard Buchwald protocols often fail here because the HCl neutralizes the catalytic base (e.g., NaOtBu) before it can facilitate the amine deprotonation step in the catalytic cycle.

The "n+1" Base Rule

To ensure catalytic turnover, the reaction mixture must contain enough base to:

  • Neutralize the substrate’s HCl counterion (Sacrificial equivalent).

  • Deprotonate the palladium-bound amine complex (Catalytic equivalent).

Formula:

Mechanistic Pathway (Visualized)

The following diagram illustrates the modified catalytic cycle, highlighting the neutralization step required before the active catalytic cycle can proceed.

BuchwaldMechanismStartSubstrate:2-Bromofuro[3,2-b]pyridine·HClFreeBaseIn-Situ Neutralization(Sacrificial Base Step)Start->FreeBase+ 1.0 eq BaseActiveSubActive Electrophile:Free Base HeterocycleFreeBase->ActiveSub- SaltOxAddOxidative Addition(L-Pd(II)-Ar-Br)ActiveSub->OxAdd+ Pd(0)Pd0L-Pd(0)Active CatalystPd0->OxAddAmineCoordAmine CoordinationOxAdd->AmineCoord+ AmineDeprotDeprotonation(Base Required)AmineCoord->DeprotRedElimReductive Elimination(C-N Bond Formation)Deprot->RedElim- H-BaseRedElim->Pd0RegenerationProductProduct:2-Amino-furo[3,2-b]pyridineRedElim->Product

Figure 1: Modified Catalytic Cycle emphasizing the requisite in-situ neutralization step.

Optimization Matrix

For this specific heterocycle, "standard" conditions (Pd(OAc)2 / BINAP) often result in low yields due to catalyst poisoning by the pyridine nitrogen. The following matrix is based on empirical data for fused heteroaryl halides.

ParameterRecommendationRationale
Ligand BrettPhos (Primary Amines)RuPhos (Secondary Amines)XPhos (General)Bulky, electron-rich biaryl phosphines prevent the pyridine nitrogen from coordinating to Pd, which would shut down the cycle.[1]
Pre-Catalyst Pd(OAc)₂ or Pd₂(dba)₃ Use Pd(OAc)₂ for stability. Pre-complexed catalysts like BrettPhos Pd G4 are superior for reproducibility.
Base NaOtBu (Standard)LHMDS (Sensitive substrates)Cs₂CO₃ (Slow reacting)NaOtBu is preferred for speed. Must use >2.0 equivalents (1.0 for HCl neutralization + 1.2-1.5 for reaction).
Solvent t-Amyl Alcohol or Dioxane t-Amyl alcohol promotes solubility of the resulting NaCl/NaBr salts, preventing "crashing out" which can encapsulate the catalyst.[1]
Temperature 80°C - 100°C Furo[3,2-b]pyridines are thermally stable.[1] Lower temps (60°C) may lead to incomplete conversion.

Detailed Experimental Protocol

Protocol A: Coupling with Secondary Amines (e.g., Morpholine, Piperazine)

Objective: Synthesis of 2-(morpholin-4-yl)furo[3,2-b]pyridine.[1]

Reagents:
  • Substrate: 2-Bromofuro[3,2-b]pyridine[1]·HCl (1.0 mmol, 234.5 mg)

  • Amine: Morpholine (1.2 mmol, 105 mg)

  • Catalyst: Pd(OAc)₂ (0.02 mmol, 4.5 mg)

  • Ligand: RuPhos (0.04 mmol, 18.7 mg)

  • Base: Sodium tert-butoxide (NaOtBu) (2.5 mmol , 240 mg) — Note the excess.[1]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (5 mL)

Step-by-Step Procedure:
  • Glassware Prep: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon or Nitrogen.[2]

  • Solids Addition: Charge the vial with:

    • 2-Bromofuro[3,2-b]pyridine[1][3]·HCl (1.0 equiv)

    • Pd(OAc)₂ (2 mol%)

    • RuPhos (4 mol%)

    • NaOtBu (2.5 equiv)[4]

    • Critical: Do not add the amine yet if it is a liquid.

  • Inertion: Seal the vial and purge with Argon for 5 minutes (vacuum/backfill x3).

  • Solvent & Neutralization: Add anhydrous Toluene (5 mL) via syringe. Stir at Room Temperature (RT) for 10 minutes.

    • Observation: The mixture will likely turn cloudy/milky as the HCl is neutralized and NaCl precipitates. The solution color may change from pale yellow to orange/brown as the catalyst activates.

  • Amine Addition: Add Morpholine (1.2 equiv) via syringe.

  • Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (800-1000 rpm).

    • Time: Monitor by LC-MS at 2 hours. Reaction is typically complete within 4-6 hours.[1]

  • Work-up:

    • Cool to RT.

    • Dilute with EtOAc (20 mL) and filter through a small pad of Celite to remove Pd black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.[2]

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: 0-50% EtOAc in Hexanes.[1] (The product is likely polar due to the pyridine nitrogen; adding 1% Et3N to the eluent can improve peak shape).

Protocol B: Coupling with Primary Amines (e.g., Aniline, Benzylamine)

Modification: Use BrettPhos or tBuBrettPhos as the ligand. These are specifically designed to prevent the "double arylation" of primary amines and ensure high selectivity for the mono-arylated product.

Base Note: If the substrate contains base-sensitive groups (e.g., esters), switch the base to Cs₂CO₃ (3.0 equiv) and use 1,4-Dioxane at 100°C overnight. The weaker base requires longer reaction times but is gentler.

Troubleshooting & Decision Logic

Common failure modes and their solutions are mapped below.

TroubleshootingProblemLow Yield / No ReactionCheck1Is Starting MaterialConsumed?Problem->Check1YesYesCheck1->YesNoNoCheck1->NoAnalyzeProductAnalyze ByproductYes->AnalyzeProductCheckBaseCheck Base StoichiometryNo->CheckBaseDehalProtodehalogenation(Br replaced by H)AnalyzeProduct->DehalHomoHomocoupling(Ar-Ar dimer)AnalyzeProduct->HomoSol1Sol: Dry solvent,Increase Amine conc,Lower TempDehal->Sol1Sol2Sol: Degas better (O2 leak),Switch to Pd2(dba)3Homo->Sol2Sol3Sol: Increase Base(HCl is killing it)CheckBase->Sol3CheckCatCheck CatalystCheckBase->CheckCatSol4Sol: Switch to Gen-3Pre-catalyst (BrettPhos Pd G3)CheckCat->Sol4

Figure 2: Troubleshooting logic flow for heteroaryl coupling failures.

Safety & Handling

  • 2-Bromofuro[3,2-b]pyridine[1][3]·HCl: Likely an irritant. Handle in a fume hood.

  • Palladium Catalysts: Heavy metal toxicity. Dispose of all solid waste in designated heavy metal containers.

  • Pressurized Vials: When heating sealed vials to 100°C, ensure the vial is rated for pressure to prevent explosion.

References

  • Mechanistic Foundations: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][5] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Ligand Selection (BrettPhos): Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society, 131(5), 1749–1759. (Describes ligand utility for difficult heteroaryl substrates). Link

  • Handling Heterocycles: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed C-N Coupling. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Salt Neutralization Protocols: Kotecki, B. J., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile.[1][6] Organic Process Research & Development, 18(11), 1561–1566. (Demonstrates scale-up handling of heteroaryl bromides). Link

Optimizing Nucleophilic Substitution on the 2-Bromofuro[3,2-b]pyridine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Challenge of the Furo[3,2-b]pyridine Core

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold widely deployed in medicinal chemistry for its rigid, planar structure and unique electronic properties, often serving as a potent pharmacophore for kinase inhibitors[1.7]. However, functionalizing the 2-position (located on the furan ring) presents a significant synthetic hurdle.

While the fused pyridine ring is electron-deficient and readily undergoes classical Nucleophilic Aromatic Substitution (SNAr), the furan moiety is highly electron-rich. This localized electron density raises the activation energy barrier for the formation of the required Meisenheimer intermediate, rendering un-catalyzed nucleophilic attack at the 2-bromo position nearly impossible under standard conditions.

Overcoming the SNAr Barrier via Transition-Metal Catalysis

To achieve efficient nucleophilic substitution at the 2-bromofuro[3,2-b]pyridine core, chemists must bypass the SNAr pathway and employ transition-metal catalysis—specifically, Palladium-catalyzed Buchwald-Hartwig cross-coupling[3.1]. In this catalytic regime, the electron-rich nature of the furan ring actually facilitates the initial oxidative addition of the Pd(0) species into the C(sp2)–Br bond. The challenge then shifts to the reductive elimination step, which requires highly specialized, bulky, electron-rich phosphine ligands to force the nucleophile and the heteroarene together and expel the product[3.4].

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_Ox Pd(II) Oxidative Addition Complex (Ar-Pd-Br) Pd0->PdII_Ox + 2-Bromofuro[3,2-b]pyridine PdII_Nu Pd(II) Transmetalation Complex (Ar-Pd-Nu) PdII_Ox->PdII_Nu + Nu-H / Base - Base·HBr PdII_Nu->Pd0 Reductive Elimination - Product

Figure 1: Mechanistic workflow of the Pd-catalyzed nucleophilic substitution cycle.

Optimization Logic: Ligands, Bases, and Nucleophiles

The success of nucleophilic substitution on this core is dictated by a strict causality between the nucleophile's electronic nature and the chosen ligand/base system:

  • Primary Amines: Prone to over-reacting (bis-arylation). BrettPhos is strictly required because its extreme steric bulk physically blocks the second arylation event.

  • Secondary Amines: Require RuPhos , which provides the perfect balance of electron donation (to stabilize the Pd(II) intermediate) and steric pressure (to accelerate reductive elimination).

  • Alkoxides (O-Nucleophiles): Etherification is notoriously difficult due to competitive β-hydride elimination. RockPhos combined with a milder base like Cs₂CO₃ prevents degradation of the furopyridine core while promoting C-O bond formation[2.6].

DecisionTree Start Select Nucleophile Class Amine Amines (N-Nucleophiles) Start->Amine Oxygen Alkoxides (O-Nucleophiles) Start->Oxygen Sulfur Thiolates (S-Nucleophiles) Start->Sulfur PriAmine Primary Amines Ligand: BrettPhos Base: NaOtBu Amine->PriAmine 1° Amine SecAmine Secondary Amines Ligand: RuPhos Base: NaOtBu Amine->SecAmine 2° Amine OxyCat Ligand: RockPhos Base: Cs2CO3 Oxygen->OxyCat SulCat Ligand: XantPhos Base: DIPEA Sulfur->SulCat

Figure 2: Decision tree for optimizing ligand and base selection by nucleophile.

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Nucleophilic Amination (Buchwald-Hartwig)

This protocol describes the coupling of a primary amine to 2-bromofuro[3,2-b]pyridine.

Causality & Setup:

  • Preparation: In a rigorous inert atmosphere (glovebox or Schlenk line), combine 2-bromofuro[3,2-b]pyridine (1.0 equiv), the primary amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 equiv) in a dry Schlenk flask.

    • Causality: NaOtBu is required to deprotonate the amine upon binding to Pd(II), driving the transmetalation step forward.

  • Solvent Degassing: Add anhydrous toluene (0.2 M). Freeze-pump-thaw the mixture three times.

    • Causality: Oxygen irreversibly oxidizes BrettPhos to its inactive phosphine oxide and degrades Pd(0) to inactive Pd-black.

  • Execution & Self-Validation: Heat the mixture to 90 °C.

    • Validation Check: Within 10 minutes, the solution must transition from a deep purple/red (unreacted Pd₂(dba)₃) to a clear golden-orange (active Pd-BrettPhos complex). If the solution turns opaque black, Pd-black has precipitated, indicating oxygen ingress or ligand failure; the reaction must be aborted.

  • Completion: Monitor via TLC or LC-MS. The reaction typically reaches full conversion within 4–6 hours. Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Direct Nucleophilic Thioetherification (S-Nucleophiles)

Unlike amines, thiolates are highly polarizable ("soft") nucleophiles that can aggressively bind to and poison palladium catalysts if not carefully managed.

Causality & Setup:

  • Preparation: Combine 2-bromofuro[3,2-b]pyridine (1.0 equiv), thiol (1.2 equiv), Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) in 1,4-dioxane.

    • Causality: XantPhos is a bidentate ligand with a wide bite angle, which tightly binds Pd and prevents the strongly coordinating thiolate from displacing the ligand and poisoning the catalyst. DIPEA is used instead of NaOtBu to prevent base-catalyzed disulfide formation.

  • Execution: Degas thoroughly and heat to 80 °C for 8 hours.

  • Validation Check: The reaction should maintain a homogeneous yellow appearance. Thiolate poisoning is visually confirmed if a thick, insoluble yellow/orange precipitate (Pd-thiolate polymer) forms.

Quantitative Optimization Data

The following table summarizes the optimized parameters for nucleophilic substitution on the 2-bromofuro[3,2-b]pyridine core based on nucleophile class:

Nucleophile TypePreferred LigandPreferred BaseOptimal SolventTemp (°C)Expected Yield (%)
Primary AminesBrettPhosNaOtBuToluene90–10075–90
Secondary AminesRuPhosNaOtBuToluene90–10070–85
Alkoxides (O-Nu)RockPhosCs₂CO₃Toluene / Dioxane100–11060–80
Thiolates (S-Nu)XantPhosDIPEA1,4-Dioxane80–9085–95

References

2.[1] Title: Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer Source: PubMed Central (PMC) URL:[Link]

3.[2] Title: Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Advanced Reagents and Protocols for the C-H Activation of Furopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furopyridines—encompassing isomeric architectures such as furo[2,3-b]pyridine and furo[3,2-b]pyridine—are privileged heterocyclic scaffolds extensively utilized in the development of kinase inhibitors and anti-infective agents[1],[2]. However, their late-stage functionalization presents a profound synthetic challenge due to the stark electronic dichotomy between the fused rings. As a Senior Application Scientist, I have compiled this technical guide to navigate the regioselective C-H activation of these systems. By understanding the causality behind reagent selection, researchers can predictably direct functionalization to either the


-excessive furan ring or the highly inert, 

-deficient pyridine ring.
Mechanistic Landscape: The Electronic Dichotomy

The fundamental challenge in furopyridine C-H activation lies in overcoming the innate electronic bias of the scaffold. The furan moiety is electron-rich (


-excessive), making the C2 and C3 positions highly susceptible to electrophilic palladation and radical-mediated functionalization. Conversely, the pyridine ring is electron-poor (

-deficient), rendering the C5 and C7 positions virtually inert to standard electrophilic attack[3].

To functionalize the pyridine ring (specifically the C7 position), researchers must abandon electrophilic pathways and instead force a Concerted Metallation-Deprotonation (CMD) mechanism. This requires a highly specific combination of sterically hindered electrophiles, bulky electron-rich phosphine ligands, and carbonate bases to manipulate the transition state geometry[3].

DecisionTree Start Furopyridine C-H Activation Furan Target: Furan Ring (π-Excessive, C2/C3) Start->Furan Pyridine Target: Pyridine Ring (π-Deficient, C7) Start->Pyridine Radical Metal-Free Radical Amination Furan->Radical Palladation Electrophilic Palladation (Direct Arylation) Furan->Palladation CMD_Path CMD Mechanism (Base-Assisted) Pyridine->CMD_Path Cond1 Blue LED, N-aminopyridinium DCE, RT Radical->Cond1 Cond2 Pd(OAc)₂, AgOAc AcOH, 100°C Palladation->Cond2 Cond3 Pd(OAc)₂, SPhos, K₂CO₃ Steric Ar-Br, Toluene, 110°C CMD_Path->Cond3

Reagent selection decision tree for regioselective C-H activation of furopyridines.

Reagent Selection & Optimization Matrix

Selecting the correct catalytic system is not merely about yield; it is about preventing the degradation of the fragile furan ring while overcoming the coordinating poisoning effect of the pyridine nitrogen.

  • For C2/C3 Amination : Transition metals often cause over-oxidation or ring-opening of the furan core. Utilizing a metal-free photochemical approach with N-aminopyridinium salts generates amidyl radicals that selectively attack the C2/C3 positions under mild conditions, preserving the core architecture[4].

  • For C7 Arylation : The use of SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is non-negotiable. Its sheer steric bulk prevents the formation of inactive bis-ligated Pd complexes and inhibits the pyridine nitrogen from coordinating to the metal center. Furthermore, the aryl halide must be sterically hindered (e.g., 2-bromo-1,3-dimethylbenzene) to force the CMD transition state to favor the C7 position over other quasi-equivalent C-H bonds[3].

Table 1: Quantitative Comparison of C-H Functionalization Strategies for Furopyridines

Target SiteReaction TypeCatalyst / ReagentLigandAdditive / BaseTypical YieldRef
C2/C3 (Furan) AminationN-aminopyridinium saltNoneDIPEA65–85%[4]
C2/C3 (Furan) ArylationPd(OAc)₂ (10 mol%)NoneAgOAc70–90%[3]
C7 (Pyridine) ArylationPd(OAc)₂ (10 mol%)SPhos (20 mol%)K₂CO₃12–45%*[3]

*Note: Yields for C7 functionalization are inherently lower due to the inert nature of the pyridine ring and the extreme steric demands required to force regioselectivity[3].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . In-process analytical checks are embedded to confirm causality and intermediate formation.

Protocol A: Palladium-Catalyzed Regioselective C7 Arylation via CMD

Target: Furo[3,2-b]pyridine | Mechanism: Concerted Metallation-Deprotonation

  • Catalyst Activation (Glovebox Required): In an anaerobic glovebox, charge a Schlenk tube with Pd(OAc)₂ (10 mol%), SPhos (20 mol%), anhydrous K₂CO₃ (2.0 equiv), and the furopyridine substrate (1.0 equiv).

    • Causality & Validation: Absolute exclusion of oxygen is required. SPhos is highly electron-rich and prone to oxidation. If the mixture turns green upon solvent addition, phosphine oxidation has occurred; the active Pd(0) species will not form.

  • Solvent & Electrophile Addition: Add anhydrous, degassed toluene (0.2 M) followed by 2-bromo-1,3-dimethylbenzene (1.5 equiv).

    • Causality: The steric bulk of the bromoarene is the primary regiocontrolling element, physically blocking attack at less hindered, but electronically similar, positions.

  • Thermal Cycling: Seal the tube, remove it from the glovebox, and heat to 110 °C for 24 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The solution should maintain a dark orange/red hue. The sudden precipitation of a black mirror (Pd black) indicates premature catalyst death via aggregation, usually due to moisture ingress.

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc and filter through a tightly packed Celite pad to remove K₂CO₃ and Pd particulates. Concentrate the filtrate under reduced pressure.

  • Analytical Confirmation: Purify via flash chromatography. Confirm success via ¹H NMR: The diagnostic disappearance of the C7 proton (typically a distinct doublet/singlet around 8.2–8.5 ppm depending on substitution) and the integration of the new sterically hindered aryl protons validate the regiochemistry.

CMDCycle Pd0 Pd(0)Lₙ Active Species OA Oxidative Addition (Ar-Br) Pd0->OA PdII_Ar Ar-Pd(II)-Br Intermediate OA->PdII_Ar LigEx Ligand Exchange (K₂CO₃) PdII_Ar->LigEx PdII_Base Ar-Pd(II)-Carbonate LigEx->PdII_Base CMD CMD Transition State (C7-H Cleavage) PdII_Base->CMD + Furopyridine PdII_Furo Ar-Pd(II)-Furopyridine CMD->PdII_Furo - Bicarbonate RE Reductive Elimination PdII_Furo->RE RE->Pd0 Catalyst Regeneration Product C7-Aryl Product RE->Product

Catalytic cycle for the C7 arylation of furopyridines via Concerted Metallation-Deprotonation.

Protocol B: Metal-Free Photochemical C2/C3 Amination

Target: Furo[2,3-b]pyridine | Mechanism: Radical Addition

  • Reagent Assembly: In an oven-dried vial, dissolve the furo[2,3-b]pyridine (1.0 equiv) and the selected N-aminopyridinium salt (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.1 M).

  • Radical Initiation: Inject N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

    • Validation: A slight color shift to pale yellow is often observed immediately upon base addition, indicating the formation of the pre-radical complex.

  • Photochemical Irradiation: Stir the mixture at ambient temperature (20–25 °C) under visible light irradiation using a 450 nm blue LED array for 12 hours.

    • Causality: Photochemical cleavage provides the precise homolytic bond dissociation energy required to generate the amidyl radical without applying thermal stress, which would otherwise degrade the sensitive furan ring[4].

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the pyridinium byproducts, followed by extraction with CH₂Cl₂ (3x).

    • Validation: The organic layer must be rigorously dried over anhydrous Na₂SO₄. Residual water will cause severe streaking of the highly polar aminated product during silica gel chromatography.

  • Analytical Confirmation: Analyze the crude mixture via LC-MS to confirm the mass shift (+ R₂N). ¹H NMR will reveal the loss of the highly shielded furan proton (typically appearing between 6.5–7.8 ppm), confirming functionalization at the

    
    -excessive ring.
    
Troubleshooting & Analytical Considerations
  • Issue: Complete lack of conversion in C7 Arylation.

    • Cause: Catalyst poisoning by the pyridine nitrogen.

    • Solution: Ensure the aryl halide used is sufficiently sterically hindered. If using an unhindered aryl halide, the Pd-center will preferentially coordinate to the basic nitrogen of the furopyridine rather than undergo the CMD transition state.

  • Issue: Furan ring degradation during scaling.

    • Cause: Exothermic runaway or localized heating during radical amination.

    • Solution: When scaling beyond 1 gram, utilize a flow-chemistry photochemical reactor rather than batch LEDs to ensure uniform photon flux and strict temperature control.

References

Sources

Functionalization of the Pyridine Ring in 2-Bromofuro[3,2-b]pyridine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science, owing to its unique electronic properties and rigid, planar structure.[1] The strategic functionalization of this core, particularly at the pyridine ring, is crucial for the development of novel therapeutic agents and advanced materials. This guide provides an in-depth exploration of key methodologies for the derivatization of the pyridine moiety in 2-Bromofuro[3,2-b]pyridine, a versatile building block for creating diverse molecular architectures.

This document will delve into the practical application of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as directed lithiation strategies. Each section will provide not only detailed, step-by-step protocols but also the underlying scientific principles and expert insights to guide experimental design and troubleshooting.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient and selective formation of carbon-carbon and carbon-nitrogen bonds.[2][3] The general catalytic cycle for many of these transformations involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-M PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is widely favored due to its mild conditions and tolerance of a broad range of functional groups.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. For heteroaryl halides like 2-Bromofuro[3,2-b]pyridine, electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step and promote reductive elimination. The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.

Detailed Protocol: Suzuki-Miyaura Coupling of 2-Bromofuro[3,2-b]pyridine with Phenylboronic Acid (Representative Protocol)

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromopyridines and may require optimization for the specific substrate.

Materials:

  • 2-Bromofuro[3,2-b]pyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromofuro[3,2-b]pyridine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylfuro[3,2-b]pyridine.

ParameterRecommended Condition
Catalyst Pd(OAc)₂ / SPhos
Base K₃PO₄
Solvent 1,4-Dioxane / Water (4:1)
Temperature 100 °C
Time 12-24 hours
Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[3] This reaction has become a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination hinges on the selection of an appropriate ligand and base. Bulky, electron-rich phosphine ligands are often necessary to promote the reductive elimination step, which can be challenging for electron-deficient heteroaryl halides. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine and generate the active palladium-amido intermediate.

Detailed Protocol: Buchwald-Hartwig Amination of 2-Bromofuro[3,2-b]pyridine with Morpholine (Representative Protocol)

This protocol is a general guideline adapted from procedures for the amination of 2-bromopyridines and may require optimization.[4][5]

Materials:

  • 2-Bromofuro[3,2-b]pyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous toluene, followed by 2-Bromofuro[3,2-b]pyridine and morpholine.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(morpholino)furo[3,2-b]pyridine.

ParameterRecommended Condition
Catalyst Pd₂(dba)₃ / Xantphos
Base NaOtBu
Solvent Toluene
Temperature 110 °C
Time 12-24 hours
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1][6] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes.

Causality Behind Experimental Choices: The Sonogashira coupling typically employs a palladium catalyst to facilitate the main cross-coupling cycle and a copper(I) co-catalyst to activate the alkyne. The amine base serves to deprotonate the terminal alkyne and regenerate the active catalyst. For substrates that are prone to forming the furo[3,2-b]pyridine core via a Sonogashira coupling followed by cyclization, the conditions can be adapted to favor the direct functionalization of the pre-formed 2-Bromofuro[3,2-b]pyridine.

Detailed Protocol: Sonogashira Coupling of 2-Bromofuro[3,2-b]pyridine with Phenylacetylene

This protocol is based on optimized conditions for the Sonogashira coupling of related bromopyridines.[1][6]

Materials:

  • 2-Bromofuro[3,2-b]pyridine (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 0.025 equiv)

  • Triphenylphosphine (PPh₃, 0.05 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Add anhydrous DMF and stir for 30 minutes.

  • Add 2-Bromofuro[3,2-b]pyridine, phenylacetylene, and triethylamine.

  • Heat the reaction mixture to 100 °C and stir for 3-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to give the desired 2-(phenylethynyl)furo[3,2-b]pyridine.

ParameterRecommended Condition
Catalyst System Pd(CF₃COO)₂ / PPh₃ / CuI
Base Et₃N
Solvent DMF
Temperature 100 °C
Time 3-6 hours

Directed Lithiation: A Regioselective Approach to Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong lithium base, followed by quenching with an electrophile. For the furo[3,2-b]pyridine system, the pyridine nitrogen and the furan oxygen can influence the regioselectivity of lithiation.

Directed_Lithiation_Workflow Start Furo[3,2-b]pyridine Step1 Addition of Strong Base (e.g., LDA, n-BuLi) Start->Step1 Intermediate Lithiate at C7 Step1->Intermediate Step2 Quench with Electrophile (E+) Intermediate->Step2 Product 7-Substituted Furo[3,2-b]pyridine Step2->Product

Caption: Workflow for directed lithiation and functionalization of the furo[3,2-b]pyridine core.

Causality Behind Experimental Choices: The choice of the lithium base and reaction temperature is critical for achieving high regioselectivity and avoiding side reactions. Lithium diisopropylamide (LDA) and n-butyllithium (n-BuLi) are commonly used bases. Low temperatures (typically -78 °C) are essential to maintain the stability of the lithiated intermediate and prevent undesired rearrangements. The regioselectivity is governed by the kinetic acidity of the protons on the pyridine ring, which is influenced by the directing effect of the heteroatoms. For the unsubstituted furo[3,2-b]pyridine, lithiation has been shown to occur preferentially at the C7 position.

Detailed Protocol: Regioselective Lithiation and Silylation of Furo[3,2-b]pyridine at the C7 Position

This protocol is based on a detailed study of the successive regioselective metalations of furo[3,2-b]pyridines.

Materials:

  • Furo[3,2-b]pyridine (1.0 equiv)

  • n-Butyllithium (n-BuLi, 1.1 equiv, as a solution in hexanes)

  • Trimethylsilyl chloride (TMSCl, 1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of furo[3,2-b]pyridine in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the n-BuLi solution dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add TMSCl dropwise to the solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-(trimethylsilyl)furo[3,2-b]pyridine.

ParameterRecommended Condition
Base n-Butyllithium (n-BuLi)
Solvent Tetrahydrofuran (THF)
Temperature -78 °C
Electrophile Trimethylsilyl chloride (TMSCl)

Conclusion

The functionalization of the pyridine ring in 2-Bromofuro[3,2-b]pyridine provides a versatile platform for the synthesis of a wide array of novel compounds with potential applications in drug discovery and materials science. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offer reliable and efficient methods for the introduction of aryl, amino, and alkynyl substituents at the 2-position. Furthermore, directed lithiation presents a powerful strategy for the regioselective functionalization of the furo[3,2-b]pyridine core, particularly at the C7 position. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field.

References

  • Vertex AI Search. Role of palladium catalyst in cross-coupling reactions. [Online].
  • Wikipedia. Buchwald–Hartwig amination. [Online]. Available at: [Link]

  • Jasselin-Hinschberger, A., Comoy, C., Chartoire, A., & Fort, Y. (2013). Successive Regioselective Metalations of Fused Heterocycles: Synthesis of Polyfunctionalized Furo[3,2-b]pyridines. The Journal of Organic Chemistry, 78(11), 5618–5626.
  • Li, J. J. (2021). Buchwald–Hartwig Amination. In Name Reactions (pp. 67-71). Springer, Cham.
  • Li, J., & Wang, Z. (2007). A practical Buchwald−Hartwig amination of 2-bromopyridines with volatile amines. The Journal of organic chemistry, 72(9), 3606–3607.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Gribble, G. W., Fu, L., & Lin, Q. X. (2015).
  • Organic Synthesis. Buchwald-Hartwig Coupling. [Online]. Available at: [Link]

  • Reddit. [Named Reaction #2] Buchwald-Hartwig Amination. [Online]. Available at: [Link]

  • Cernak, T., Dykstra, K. D., & Krska, S. W. (2016).

Sources

Solvent selection for reactions involving furopyridine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furopyridine hydrochloride salts present a distinct "dual-nature" challenge in organic synthesis. While the salt form stabilizes the otherwise oxidation-prone electron-rich furan ring during storage, it introduces a rigid ionic lattice that is insoluble in the non-polar solvents typically required for transition-metal catalysis (e.g., Toluene, DCM).[1][2]

This Application Note provides a scientifically grounded framework for solvent selection. It moves beyond trial-and-error by categorizing solvent systems based on their ability to manage the HCl equilibrium , furan ring stability , and catalytic compatibility .

Key Takeaway: The success of a reaction involving furopyridine·HCl hinges on the timing of neutralization. You must decide between In-Situ Neutralization (using dipolar aprotic solvents or biphasic systems) or Pre-Reaction Free-Basing (using extraction protocols).[1][2]

Physicochemical Profiling & Solubility Mapping

Understanding the solute is the first step to solvent selection. Furopyridines possess a basic pyridine nitrogen (pKa ~3.0–4.5, lowered by the inductive effect of the furan oxygen) and an acid-sensitive furan ring.[2]

Table 1: Solubility Profile of Furopyridine·HCl
Solvent ClassRepresentative SolventsSolubilityApplication ContextRisk Factor
Protic Polar Methanol, Ethanol, WaterHigh Recrystallization, HydrogenationNucleophilic Attack: Alcohols can open the furan ring under acidic conditions.[1][2]
Dipolar Aprotic DMSO, DMF, NMP, DMAcHigh SNAr, Heck/Sonogashira couplingWork-up Difficulty: High boiling points make removal difficult; DMSO can oxidize sensitive furan rings.[1][2]
Ethereal THF, 1,4-Dioxane, MTBEVery Low Standard Cross-Coupling (Suzuki)Solubility: Requires a base to "unlock" the free base in situ.[1][2]
Non-Polar Toluene, Heptane, DCMInsoluble Dean-Stark dehydrations, Friedel-CraftsIncompatibility: Strictly requires pre-neutralization (free-basing).[1][2]

Strategic Decision Framework

Do not default to DMF simply because it dissolves the salt. Use the following decision tree to select the optimal solvent system based on your reaction type.

SolventSelection Start START: Reaction Type? Coupling Pd-Catalyzed Coupling (Suzuki, Buchwald) Start->Coupling Substitution Nucleophilic Substitution (SNAr) Start->Substitution Synthesis Ring Synthesis/Cyclization Start->Synthesis Coupling_Q Is the catalyst water-sensitive? Coupling->Coupling_Q Sub_Q Nucleophile Solubility? Substitution->Sub_Q AcidSens CRITICAL RISK: Furan Ring Opening Synthesis->AcidSens Biphasic System A: Biphasic Toluene/H2O or Dioxane/H2O (In-situ Neutralization) Coupling_Q->Biphasic No (Suzuki) Anhydrous System B: Anhydrous DMF or DMAc + Organic Base (DIPEA/TEA) Coupling_Q->Anhydrous Yes (Buchwald) Protic System C: Protic n-Butanol or i-PrOH (Reflux) Sub_Q->Protic Amine Nucleophiles Aprotic System D: Dipolar Aprotic DMSO or NMP (High Temp) Sub_Q->Aprotic Azide/Cyanide Salts Buffer Protocol: Buffered Alcohol (EtOH + NaOAc) AcidSens->Buffer Mitigation

Figure 1: Decision matrix for solvent selection.[1][2] Note that for Pd-catalyzed reactions, the "In-situ Neutralization" pathway is preferred to avoid an extra isolation step.[1]

Detailed Experimental Protocols

Protocol A: The "In-Situ" Suzuki Coupling (Biphasic System)

Best for: Biaryl coupling where the furopyridine is the halide partner.

Rationale: Furopyridine[1][3][4]·HCl is insoluble in toluene. However, by using a biphasic system with a phase-transfer effect, the inorganic base (K₂CO₃) neutralizes the HCl at the interface, liberating the free base which then partitions into the organic phase to react with the catalyst.

Materials:

  • Furopyridine[2][3][4][5]·HCl (1.0 equiv)[2]

  • Boronic Acid (1.2 equiv)[1][2][6][7]

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio)[1][2]

  • Base: K₂CO₃ (3.5 equiv) — Note: Extra base is required to neutralize the HCl salt (1 eq) + the reaction stoichiometry (2 eq).[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3-5 mol%)[2]

Step-by-Step:

  • Charge Solids: Add furopyridine·HCl, boronic acid, and base to the reaction vessel.

  • Degas (Critical): Add the Dioxane/Water mixture. Sparge with Nitrogen/Argon for 15 minutes. Dissolved oxygen promotes furan decomposition.[1][2]

  • Catalyst Addition: Add the Pd catalyst under positive inert gas pressure.

  • Reaction: Heat to 90–100°C.

    • Observation: The mixture will initially be a suspension. As it heats and neutralizes, the furopyridine dissolves.

  • Work-up: Cool to RT. Dilute with EtOAc. Wash with water.[3][6][8]

    • Checkpoint: Check the pH of the aqueous layer.[3] It must be >9 to ensure the pyridine is in the organic layer.

Protocol B: The "Gentle Free-Base" Pre-treatment

Best for: Reactions requiring strictly anhydrous conditions (e.g., Buchwald-Hartwig, Grignard additions).[1][2]

Rationale: Standard extraction with strong base (NaOH) can degrade the furan ring or induce polymerization.[2] A mild, buffered approach is required.

Step-by-Step:

  • Suspend Furopyridine[3]·HCl in EtOAc or DCM (10 mL/g).

  • Add Saturated NaHCO₃ solution (1:1 vol ratio with organic solvent). Avoid NaOH.

  • Stir vigorously for 20 minutes at Room Temperature.

    • Mechanism:[1][9][10][11][12] The bicarbonate gently deprotonates the pyridine nitrogen without opening the furan ring.

  • Separate layers. Extract aqueous layer 2x with organic solvent.

  • Dry organic layer over Na₂SO₄ (Magnesium sulfate is slightly acidic and can be risky for very sensitive furans).[2]

  • Concentrate immediately and use in the next step. Do not store the free base for long periods as it is prone to oxidation.

Troubleshooting & Stability Guide

Issue 1: The "Black Tar" Effect (Polymerization)[1][2]
  • Cause: Acid-catalyzed ring opening of the furan moiety.[8] This often happens when heating the HCl salt in a protic solvent (like EtOH) without enough base.[2]

  • Solution: Never heat Furopyridine[1]·HCl in alcohol without adding at least 1.1 equivalents of a base (e.g., Triethylamine or Sodium Acetate) before heating.[1][2]

Issue 2: "Oiling Out" during Purification
  • Cause: Furopyridines are often "greasy" and semi-polar.

  • Solution: Avoid pure silica chromatography. Use Neutralized Silica (pre-wash silica with 1% Et₃N in Hexane) to prevent acid-catalyzed decomposition on the column.[2]

Issue 3: Low Yield in Pd-Coupling
  • Cause: The HCl salt poisons the catalyst by generating free HCl gas or coordinating chloride ions to the Palladium.

  • Solution: Switch to Protocol B (Free-basing) . If you must use the salt, ensure your base (e.g., Cs₂CO₃) is finely ground to ensure rapid neutralization.[1][2]

References

  • BenchChem Technical Support. (2025).[2][3][4][6][8] Optimizing Furopyridine Synthesis: Troubleshooting & Optimization. Retrieved from [1][2]

  • ACS GCI Pharmaceutical Roundtable. (2024). Solvent Selection Guide. American Chemical Society.[12] Retrieved from [1][2]

  • Shiotani, S. (1997).[1][2] Furopyridines: Synthesis and Properties.[3] Heterocycles, 45(5), 975-1011.[1][2] Retrieved from [1][2]

  • Li, J. J., et al. (2012).[1][2] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[13] Journal of Organic Chemistry.[12] Retrieved from [1][2]

  • Organic Chemistry Portal. (2024).[2] Suzuki Coupling Protocols and Mechanism.[6][9][12] Retrieved from [1][2]

Sources

Troubleshooting & Optimization

Furo[3,2-b]pyridine Synthesis Support Center: Overcoming Low Yields in C-2 Bromination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The furo[3,2-b]pyridine scaffold is a privileged pharmacophore, heavily utilized in the development of highly selective kinase inhibitors (e.g., CLKs) and Hedgehog (Hh) signaling pathway modulators[1]. However, functionalizing the unsubstituted core—specifically via C-2 bromination to yield 2-bromofuro[3,2-b]pyridine—often presents a severe bottleneck, with yields frequently dropping below 30% due to incomplete metalation or oxidative degradation.

As a Senior Application Scientist, I have designed this guide to provide you with field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to consistently achieve >85% yields in your halogenation workflows.

Mechanistic Pathway & Common Failure Points

G SM Furo[3,2-b]pyridine (Starting Material) Int 2-Lithiofuro[3,2-b]pyridine (Reactive Intermediate) SM->Int n-BuLi / LiDMAE -78 °C, THF Fail1 Quenched SM (Incomplete Lithiation) SM->Fail1 n-BuLi alone Prod 2-Bromofuro[3,2-b]pyridine (Target Product) Int->Prod CBr4 -78 °C to RT Fail2 Degradation (Harsh Electrophile) Int->Fail2 Br2 (Liquid)

Caption: Workflow for C-2 bromination of furo[3,2-b]pyridine highlighting optimized vs. failure pathways.

Troubleshooting FAQs

Q1: Why is my overall yield of 2-bromofuro[3,2-b]pyridine consistently below 30% after the lithiation-bromination step, with mostly recovered starting material? Causality & Solution: The primary cause is incomplete deprotonation at the C-2 position. While the furan ring is electron-rich, standard n-butyllithium (n-BuLi) exists as sterically hindered hexamers or tetramers in THF, which drastically reduces its kinetic basicity. Furthermore, using n-BuLi alone often leads to competitive nucleophilic addition to the pyridine ring rather than the desired deprotonation[2].

To solve this, you must transition to the unimetal superbase n-BuLi/LiDMAE (lithium 2-(dimethylamino)ethoxide). LiDMAE acts as a bidentate ligand that breaks down n-BuLi aggregates into highly reactive monomers. The dimethylamino group also coordinates with the heteroatoms of the substrate, directing the lithiation exclusively to the most acidic C-2 proton[2][3]. This shifts the reaction from a sluggish, unselective process to a rapid, quantitative deprotonation[4].

Q2: I am using the n-BuLi/LiDMAE superbase, but I am now observing significant amounts of degradation products and polybrominated species. What is going wrong? Causality & Solution: If the lithiation is successful but the yield remains low, the failure point is the electrophilic trapping stage. Liquid bromine (Br₂) is highly reactive, exothermic, and difficult to control at micro-scales. It frequently causes oxidative degradation of the electron-rich furan ring or polybromination[5].

Instead of Br₂, use carbon tetrabromide (CBr₄) as the electrophile. CBr₄ provides a mild, controlled source of electrophilic bromine (Br⁺) that reacts cleanly with the 2-lithio intermediate without oxidizing the nitrogen or over-brominating the ring[6].

Q3: How can I be absolutely certain that the lithiation step is complete before I add the expensive CBr₄ electrophile? Causality & Solution: Never proceed to the electrophilic quench blindly. Implement a self-validating protocol . After the 1-hour lithiation period at -78 °C, extract a 0.1 mL aliquot of the reaction mixture via a dry syringe and inject it directly into an NMR tube containing 0.5 mL of MeOD (deuterated methanol). Run a rapid crude ¹H-NMR. You should observe the complete disappearance of the C-2 furan proton signal (typically around 7.8-8.0 ppm) and the incorporation of deuterium[3]. If the C-2 proton is still visible, your base has been compromised by moisture, and you must abort or re-dose the superbase before wasting CBr₄.

Quantitative Condition Optimization

Table 1: Comparison of metalation and electrophilic trapping conditions for 2-Bromofuro[3,2-b]pyridine synthesis.

Base System (Equivalents)Electrophile (Eq)Temperature ProfileConversion (%)Isolated Yield (%)Primary Issue Observed
n-BuLi (1.5)Br₂ (1.5)-78 °C to RT45%22%Incomplete lithiation, polybromination
LDA (2.0)CBr₄ (2.0)-78 °C<10%N/AInsufficient basicity for C-2 deprotonation
n-BuLi/LiDMAE (2.0)Br₂ (2.0)-78 °C to RT>95%48%Oxidative degradation / ring opening
n-BuLi/LiDMAE (2.0) CBr₄ (2.0) -78 °C to RT >95% 85% None (Optimized Conditions)
Standard Operating Protocol (SOP): Optimized Synthesis

Objective: Synthesis of 2-Bromofuro[3,2-b]pyridine via regioselective C-2 lithiation. Scale: 1.0 mmol

Step 1: Preparation of the n-BuLi/LiDMAE Superbase

  • Flame-dry a 50 mL Schlenk flask under argon. Add 10 mL of anhydrous THF.

  • Add 2-(dimethylamino)ethanol (DMAE) (178 mg, 2.0 mmol, 2.0 eq) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise, add n-BuLi (1.6 M in hexanes, 2.5 mL, 4.0 mmol, 4.0 eq). Mechanistic Note: The first 2.0 mmol of n-BuLi deprotonates DMAE to form LiDMAE. The remaining 2.0 mmol of n-BuLi coordinates with the LiDMAE to form the active 1:1 superbase aggregate[2]. Stir for 30 minutes at -78 °C.

Step 2: Regioselective Lithiation & Self-Validation 4. Dissolve furo[3,2-b]pyridine (119 mg, 1.0 mmol, 1.0 eq) in 2 mL of anhydrous THF and add it dropwise to the superbase solution at -78 °C. 5. Stir the dark mixture for 1 hour at -78 °C. 6. Self-Validation: Withdraw 0.1 mL of the mixture, quench in 0.5 mL MeOD, and perform a quick ¹H-NMR to confirm >95% disappearance of the C-2 proton[3].

Step 3: Electrophilic Trapping 7. Once lithiation is confirmed, dissolve CBr₄ (663 mg, 2.0 mmol, 2.0 eq) in 3 mL of anhydrous THF. 8. Add the CBr₄ solution dropwise to the reaction mixture at -78 °C[6]. 9. Maintain the temperature at -78 °C for 2 hours, then slowly allow the reaction to warm to room temperature over an additional 2 hours.

Step 4: Workup and Purification 10. Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. 11. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. 12. Purify the crude brown residue via silica gel flash chromatography (Gradient: Cyclohexane/EtOAc 9:1 to 7:3) to afford 2-bromofuro[3,2-b]pyridine as a solid (approx. 85% yield)[6].

References
  • Title: The Furo[3,2-b]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance Source: Benchchem URL
  • Title: nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives Source: ResearchGate URL
  • Title: Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6 Source: ResearchGate URL
  • Title: Successive Regioselective Metalations of Fused Heterocycles: Synthesis of Polyfunctionalized Furo[3,2-b]pyridines Source: ResearchGate URL
  • Title: Chemistry of thienopyridines. III.
  • Title: Synthèse de dérivés de la furo[3,2-b]pyridine (Thèse)

Sources

Technical Support Center: Preventing Debromination in Furopyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic & Triage: Is this your problem?

Q: I am attempting a Suzuki-Miyaura coupling on a bromofuro[2,3-b]pyridine scaffold. LCMS shows full consumption of the starting material, but the major product corresponds to the mass of the hydrogen-substituted parent heterocycle (M-79/81). What happened?

A: You are experiencing hydrodehalogenation (debromination).[1] Instead of undergoing transmetalation with your boronic acid, the oxidative addition intermediate (Ar-Pd-Br) intercepted a hydride source (


). This is a common failure mode with electron-deficient heterocycles like furopyridines, particularly when using catalytic systems that are slow to transmetalate or when "hydride-donor" solvents/bases are present.

Q: How do I distinguish debromination from simple hydrolysis or homocoupling?

Observation (LCMS/NMR)DiagnosisRoot Cause
Mass = [M - Br + H] Debromination Pd-H species formed via

-hydride elimination from solvent/base.
Mass = [M - Br + OH] Hydrolysis Nucleophilic aromatic substitution (

) by water/hydroxide (common in electron-deficient pyridines).
Mass = [2M - 2Br] Homocoupling Disproportionation of the oxidative addition intermediate or oxygen contamination.

Mechanistic Deep Dive: Why Furopyridines Debrominate

To fix the problem, you must understand the "Hydride Leak." Furopyridines possess a distinct electronic bias: the pyridine ring is electron-deficient, facilitating rapid oxidative addition of Pd(0). However, if the subsequent transmetalation step is slow (due to sterics or low nucleophilicity of the coupling partner), the long-lived Ar-Pd(II)-X species will seek alternative pathways.

The most common culprit is


-Hydride Elimination  from the solvent or base.
The "Hydride Leak" Pathway

G Start Bromofuropyridine (Ar-Br) OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd + Pd(0) Pd0 Pd(0)L2 Pd0->OxAdd Transmetalation Transmetalation (Desired Path) OxAdd->Transmetalation + R-B(OH)2 PdH Pd-Hydride Species [Ar-Pd(II)-H] OxAdd->PdH β-Hydride Elimination (Slow Transmetalation) Product Cross-Coupled Product (Ar-R) Transmetalation->Product Reductive Elimination HydrideSource Hydride Source (Alcohol, Amine, Alkoxide) HydrideSource->PdH Donates H Debromo Debrominated Side-Product (Ar-H) PdH->Debromo Reductive Elimination

Figure 1: The competition between the desired transmetalation cycle (Green) and the parasitic hydrodehalogenation cycle (Red).

Troubleshooting & Optimization Guides

Protocol A: Solvent & Base Engineering

The most common cause of debromination is the presence of protons that can become hydrides.

The Issue: Primary and secondary alcohols (EtOH, iPrOH) are excellent hydride donors via


-hydride elimination. Alkoxide bases (NaOtBu, NaOEt) can also serve as hydride sources.

The Fix:

  • Switch Solvent: Move to Aprotic Polar solvents.

    • Recommended: 1,4-Dioxane, Toluene, or DMF.

    • Avoid: Ethanol, Isopropanol, Methanol.

  • Switch Base: Move to Inorganic Carbonates or Phosphates .

    • Recommended:

      
       (anhydrous or aq.), 
      
      
      
      ,
      
      
      .
    • Avoid: NaOtBu, KOtBu, Et3N (Triethylamine can act as a hydride donor at high temps).

Protocol B: Ligand Selection

If the catalyst is too slow to transmetalate, it dies.

The Issue: Standard ligands like


 (in 

) often lack the steric bulk to force rapid reductive elimination, leaving the Pd(II) intermediate vulnerable.

The Fix: Use Bulky, Electron-Rich Phosphines (Buchwald Ligands).[2]

  • XPhos / SPhos: These ligands create a "protective shell" around the Pd center and accelerate reductive elimination, outcompeting the debromination pathway.

  • Pd-G3/G4 Precatalysts: Use pre-formed precatalysts (e.g., XPhos Pd G3) to ensure immediate entry into the catalytic cycle without an induction period where Pd black (inactive) might form.

Validated Experimental Protocols

Standard Operating Procedure: Suzuki Coupling of 5-Bromofuro[2,3-b]pyridine

Optimized for minimal debromination.

Reagents:

  • 5-Bromofuro[2,3-b]pyridine (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)[3]

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base:

    
     (3.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step:

  • Charge: Add the furopyridine, boronic acid, and XPhos Pd G3 to a reaction vial equipped with a stir bar.

  • Inert: Seal the vial and purge with Argon/Nitrogen for 5 minutes (Evacuate/Backfill x3).

  • Solvent: Add degassed 1,4-dioxane via syringe.

  • Base: Add the degassed aqueous

    
     solution.
    
  • Reaction: Heat to 60–80°C . Note: Lower temperatures (60°C) are preferred to suppress side reactions if the catalyst is active enough.

  • Monitor: Check LCMS at 1 hour. If Ar-H (debrominated) is >5%, lower temp or increase boronic acid load.

Troubleshooting Decision Tree

Tree Start Debromination Observed? BaseCheck Are you using Alkoxide Bases? (NaOtBu, KOtBu) Start->BaseCheck Step 1 SolventCheck Are you using Alcohols? (EtOH, MeOH, iPrOH) BaseCheck->SolventCheck No Solution1 SWITCH TO: K3PO4 or Cs2CO3 BaseCheck->Solution1 Yes LigandCheck Are you using simple phosphines? (PPh3, dppf) SolventCheck->LigandCheck No Solution2 SWITCH TO: Dioxane, Toluene, or DMF SolventCheck->Solution2 Yes Solution3 SWITCH TO: XPhos, SPhos, or RuPhos LigandCheck->Solution3 Yes Consult Literature\n(Substrate Specific) Consult Literature (Substrate Specific) LigandCheck->Consult Literature\n(Substrate Specific) No

Figure 2: Systematic troubleshooting workflow for eliminating hydrodehalogenation.

Reference Data: Ligand & Solvent Effects

Table 1: Impact of Base/Solvent on Debromination of Furopyridines

EntryCatalystSolventBaseOutcomeMechanism Note
1

Ethanol/H2O

High Debromination Ethanol acts as hydride donor via

-H elimination.
2

DioxaneNaOtBu Moderate Debromination t-Butoxide can undergo

-H elimination to isobutylene + hydride.
3XPhos Pd G3 Dioxane/H2O

<1% Debromination Phosphate is non-nucleophilic; XPhos speeds up coupling.
4

/SPhos
Toluene

Trace Debromination Aprotic non-polar system minimizes hydride sources.

References

  • Mechanistic Insights into Hydrodehalogenation: Orbach, M., et al.[4] "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides."[4] Organometallics, 2011.[4]

  • Optimization of Furopyridine Synthesis: Dormer, P. G., et al.[5] "Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling." Tetrahedron Letters (NIH Public Access).

  • Preventing Debromination with Buchwald Ligands: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

  • Base Effects in Cross-Coupling: Lillo, V., et al. "The Role of the Base in the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal.

Sources

Technical Support Center: Purification of 2-Bromofuro[3,2-b]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 2-Bromofuro[3,2-b]pyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide actionable solutions to common purification challenges. Here, you will find a blend of theoretical principles and practical, field-tested protocols to help you achieve high purity for this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of 2-Bromofuro[3,2-b]pyridine hydrochloride that influence its purification?

A1: Understanding the physicochemical properties of the target molecule is the cornerstone of developing a successful purification strategy.

  • Polarity: As a hydrochloride salt, the molecule is highly polar. This makes it more soluble in polar solvents like water, methanol, and ethanol, and generally insoluble in non-polar solvents like hexanes.

  • Hygroscopicity: Pyridine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the air.[1] This can make handling difficult and may require the use of a dry atmosphere (e.g., a glovebox) and storage in a desiccator.[1]

  • Acidity/Basicity: The pyridine nitrogen is basic (pKa of the conjugate acid is typically around 5-6) and is protonated in the hydrochloride salt.[2] This property is crucial for purification techniques like acid-base extraction. The acidic nature of the salt form can also influence its stability and compatibility with certain chromatographic stationary phases.

  • Stability: While data on this specific molecule is limited, furopyridine cores are generally stable.[3][4][5] However, like many pyridine derivatives, it may be susceptible to N-oxidation, and the bromo-substituent could be reactive under certain nucleophilic or organometallic conditions.

Q2: Which purification techniques are most suitable for this compound?

A2: The choice of technique depends on the nature and quantity of impurities.

  • Recrystallization: This is the preferred method for removing small amounts of impurities, especially if the crude product is already of moderate purity (>90%). It is cost-effective and scalable.

  • Column Chromatography: This is the most powerful technique for separating complex mixtures with closely related impurities.[6][7] Given the compound's polarity, normal-phase silica gel chromatography may require a polar mobile phase, and reverse-phase chromatography could also be an option.

  • Acid-Base Extraction: This liquid-liquid extraction technique can be used as a preliminary cleanup step to remove non-basic impurities. By dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution, the basic pyridine salt will move to the aqueous layer, leaving non-basic impurities behind.[1]

Q3: How can I effectively monitor the progress and success of my purification?

A3: Consistent and accurate analysis is key.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quickly assessing purity, identifying the number of components in a mixture, and optimizing solvent systems for column chromatography.[6]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC is the gold standard. Methods using mixed-mode columns can be effective for analyzing polar, basic compounds like this without ion-pairing reagents.[2][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified product and ensuring the absence of proton-bearing impurities.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the desired compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-Bromofuro[3,2-b]pyridine hydrochloride.

ProblemPotential Cause(s)Suggested Solution(s)
Low Purity After Synthesis Incomplete reaction, presence of side-products, or contaminated starting materials.Optimize reaction conditions (temperature, time). Ensure high-purity starting materials and reagents are used.[1] Consider an initial workup with an acidic wash to remove non-basic impurities before attempting further purification.[1]
Product "Oils Out" During Recrystallization The chosen solvent system is not optimal, causing the product to separate as a liquid (oil) instead of forming crystals. This happens when the compound's solubility is too high or the cooling is too rapid.Screen for a better solvent or a solvent/anti-solvent system. Good solvents for pyridine hydrochlorides often include alcohols like ethanol or isopropanol.[1] An anti-solvent (in which the product is insoluble, e.g., ethyl acetate or diethyl ether) can be slowly added to a solution of the product to induce crystallization. Ensure gradual cooling and consider seeding with a pure crystal.[1]
Significant Tailing on Silica Gel TLC/Column The basic pyridine nitrogen interacts strongly with the acidic silanol groups on the silica surface, causing poor peak shape and inefficient separation.Add a basic modifier to the mobile phase. A small amount of triethylamine (0.1–1%) or ammonia (in methanol) can be added to the eluent to saturate the acidic sites on the silica gel and improve the chromatography of basic compounds.[9] Alternatively, consider using a different stationary phase like alumina or amino-bonded silica.[9]
Difficulty Removing Polar Impurities (e.g., N-oxides) The impurities have a polarity very similar to the product, making separation difficult. N-oxides can form from the oxidation of the pyridine nitrogen.For N-oxides, which are more polar, column chromatography can be effective.[1] If chromatography is challenging, consider a mild reduction step to convert the N-oxide back to the parent pyridine, if this is compatible with the bromo-substituent. For other polar impurities, reverse-phase HPLC may offer a different selectivity for separation.
Final Product is a Gummy Solid or Difficult to Handle The product is hygroscopic and has absorbed atmospheric moisture.[1] Residual solvent may also be present.Handle the material under an inert, dry atmosphere (e.g., glovebox).[1] Dry the final product thoroughly under a high vacuum, possibly with gentle heating. Store the purified solid in a desiccator over a strong drying agent like phosphorus pentoxide.[1]

Experimental Protocols & Workflows

Purification Strategy Decision Workflow

This diagram outlines a logical approach to selecting the appropriate purification method based on the state of your crude material.

purification_workflow start Crude 2-Bromofuro[3,2-b]pyridine HCl assess_purity Assess Purity (TLC/¹H NMR) start->assess_purity high_purity Purity >90%? assess_purity->high_purity Analysis Complete recrystallize Recrystallization high_purity->recrystallize Yes complex_mixture Complex Mixture / Low Purity? high_purity->complex_mixture No final_product Pure Product (>98%) recrystallize->final_product column_chrom Column Chromatography complex_mixture->column_chrom Yes acid_base Consider Acid-Base Wash (Pre-purification) complex_mixture->acid_base No, but non-basic impurities suspected column_chrom->final_product acid_base->column_chrom

Caption: Decision tree for selecting a purification method.

Protocol 1: Recrystallization from an Alcohol/Ether System

Objective: To purify crude 2-Bromofuro[3,2-b]pyridine hydrochloride by removing minor impurities.

Methodology:

  • Solvent Selection: Place a small amount of the crude material in a test tube. Add a few drops of isopropanol and heat. If it dissolves readily, isopropanol is a good primary solvent. If not, try methanol or ethanol.

  • Dissolution: In an Erlenmeyer flask, add the crude solid. Add the minimum amount of hot isopropanol required to fully dissolve the solid. Stir continuously with a magnetic stir bar.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and heat for another 5-10 minutes.

  • Filtration (Optional): If charcoal was used, perform a hot gravity filtration to remove it, pouring the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Induce Precipitation: Once cooled, slowly add an anti-solvent like diethyl ether or ethyl acetate dropwise until the solution becomes slightly cloudy. Allow crystals to form.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

Objective: To purify crude material containing significant or closely-related impurities.[10]

Methodology:

  • TLC Analysis: First, determine an appropriate mobile phase using TLC. For this polar salt, a polar eluent will be necessary. Test systems like Dichloromethane/Methanol (e.g., 95:5 to 90:10) or Ethyl Acetate/Methanol. Add 0.5% triethylamine to the solvent system to prevent tailing.[9] The ideal system gives the product an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar mobile phase you will use (e.g., 100% Dichloromethane with 0.5% triethylamine).[7] Pack the column evenly, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended): Dissolve the crude product in a minimal amount of methanol. Add a small amount of silica gel (about 1-2 times the weight of your crude product) to this solution. Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[7]

  • Elution: Begin eluting with the initial, less polar mobile phase.[7] Gradually increase the polarity by slowly increasing the percentage of methanol in the mobile phase (gradient elution).[7][9]

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified compound.

References

Sources

Overcoming solubility issues of furopyridine HCl in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with Furopyridine Hydrochloride (HCl) salts . It addresses the specific physicochemical challenges imposed by the ionic lattice of fused pyridine systems in organic synthesis.

Ticket Subject: Overcoming Solubility Barriers in Organic Synthesis & Purification Status: Open | Priority: High Assigned Specialist: Senior Application Scientist

Technical Overview: The "Lattice Energy" Trap

Furopyridine HCl salts (e.g., Furo[3,2-b]pyridine HCl, Furo[2,3-c]pyridine HCl) exhibit high crystal lattice energy due to strong ionic interactions between the protonated pyridinium nitrogen and the chloride counter-ion. While this stabilizes the compound for storage, it creates a solubility mismatch in standard organic synthesis:

  • The Problem: The salt is insoluble in non-polar solvents (DCM, Toluene, Et₂O) essential for many coupling reactions (e.g., Buchwald-Hartwig, Suzuki) and extractions.

  • The Symptom: "Gummy" precipitates, heterogeneous reaction mixtures, and material loss during aqueous workups.

  • The Fix: You must either break the lattice (free-basing) or engineer the solvent system (dielectric tuning).

Troubleshooting Guides & FAQs

Issue 1: "My Furopyridine HCl crashed out of the reaction mixture and stopped reacting."

Diagnosis: The reaction solvent (likely THF, DCM, or Toluene) cannot solvate the ionic salt. The reaction has become surface-area limited (heterogeneous).

Root Cause Immediate Solution
Low Dielectric Constant Switch to Dipolar Aprotic Solvents. Dissolve the starting material in minimal DMSO or DMF before adding to the main reaction vessel.
Salt Formation In-Situ Add a Scavenger Base. If HCl is generated during the reaction, add excess organic base (e.g., DIPEA, Et₃N) to sponge the acid and keep the furopyridine as a free base.
Wrong Phase Use Phase Transfer Catalysis (PTC). Add 5-10 mol% TBAB (Tetrabutylammonium bromide) to shuttle the ionic species into the organic phase.
Issue 2: "I cannot extract the compound. It stays in the aqueous layer."

Diagnosis: The protonated furopyridine is water-soluble. You are washing away your product.[1]

  • Corrective Action: You must perform a pH-Swing Extraction .

    • Cool the aqueous layer to 0°C.

    • Slowly adjust pH to ~9-10 using Saturated NaHCO₃ or 1M NaOH.

    • Critical Check: Verify the pH of the aqueous layer, not just the added drops.

    • Extract immediately with DCM/MeOH (9:1 ratio). The small amount of alcohol helps solvate the polar free base.

Issue 3: "The compound streaks badly on Silica Gel TLC/Columns."

Diagnosis: The acidic silica is protonating the furopyridine (or interacting with the HCl salt), causing strong retention and tailing.

  • Corrective Action: Neutralize the Stationary Phase.

    • TLC: Dip the plate in 5% Triethylamine/Hexane and dry before spotting.

    • Column: Pre-wash the silica column with 1% Triethylamine (Et₃N) in the eluent. Use a mobile phase containing 1% NH₄OH or Et₃N (e.g., DCM:MeOH:NH₄OH 90:9:1).

Strategic Protocols

Protocol A: The "Free-Base" Recovery System

Use this when the HCl salt is the starting material but you need the Free Base for a reaction (e.g., Pd-catalyzed coupling).

Reagents:

  • Furopyridine HCl Salt

  • Saturated NaHCO₃ (aq) or 1M NaOH (for robust substrates)

  • DCM (Dichloromethane) or EtOAc (Ethyl Acetate)

  • Brine

Workflow:

  • Dissolution: Dissolve the Furopyridine HCl salt in the minimum volume of water. If it struggles to dissolve, add MeOH dropwise until clear.

  • Biphasic Setup: Add an equal volume of DCM.

  • Neutralization: While stirring vigorously, add the base (NaHCO₃/NaOH) dropwise.

    • Observation: The solution may turn cloudy as the free base precipitates or oils out before partitioning into the DCM.

  • Extraction: Separate layers. Extract the aqueous layer 3x with DCM.

    • Pro-Tip: For stubborn polar furopyridines, use Chloroform/Isopropanol (3:1) as the extraction solvent.

  • Drying: Dry combined organics over Na₂SO₄ (Sodium Sulfate) and concentrate immediately. Free bases are often less stable than salts.

Protocol B: The "Solvent Switch" for Homogeneous Reactions

Use this to run reactions directly on the HCl salt without isolation.

Concept: Use a high-solubility "carrier" solvent to introduce the salt into the reaction media.

  • Weigh Furopyridine HCl.

  • Dissolve in DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) .

    • Concentration Limit: Typically 0.5 M to 1.0 M.

  • Add this solution to your main reaction solvent (e.g., Toluene).

    • Note: Ensure the final DMSO concentration is <10% if your catalyst is sensitive to coordination by DMSO.

Data Support: Solvent Compatibility Matrix

SolventSolubility of Furopyridine HClSuitability for SynthesisTechnical Notes
Water HighLowGood for storage; bad for organic reagents.
Methanol Moderate-HighModerateNucleophilic; may interfere with electrophiles.
DMSO/DMF High High Best for SNAr and Coupling reactions. Hard to remove.
DCM/CHCl₃ Very LowLowRequires free-basing first.
THF NegligibleLowSalt will exist as a slurry/suspension.
Toluene InsolubleVery LowRequires PTC or co-solvent.

Visualizations

Figure 1: Solubility Decision Logic

A decision tree to select the correct processing route based on experimental needs.

SolubilityLogic Start Start: Furopyridine HCl Issue Goal What is the Goal? Start->Goal Rxn Run Reaction Goal->Rxn Synthesis Purify Purify/Isolate Goal->Purify Workup SolventCheck Is Solvent Polar Aprotic? (DMSO, DMF, NMP) Rxn->SolventCheck Extraction pH-Swing Extraction (pH > 9) Purify->Extraction YesPolar Direct Dissolution (Proceed) SolventCheck->YesPolar Yes NoPolar Is Reaction Heterogeneous? SolventCheck->NoPolar No (DCM, THF, Tol) Suspension Use Suspension? (Check Reactivity) NoPolar->Suspension Can be Heterogeneous FreeBaseRoute Protocol A: Convert to Free Base NoPolar->FreeBaseRoute Must be Homogeneous PTCRoute Add Phase Transfer Catalyst (TBAB) Suspension->PTCRoute Low Reactivity

Caption: Decision matrix for handling Furopyridine HCl salts based on process goals (Synthesis vs. Purification).

Figure 2: The "pH-Swing" Mechanism

Visualizing the chemical transformation required for extraction.

pH_Swing Salt Furopyridine-H+ Cl- (Water Soluble) Intermediate Deprotonation Equilibrium Salt->Intermediate + Base Base Base Added (OH- / HCO3-) Base->Intermediate FreeBase Furopyridine (Neutral) (Organic Soluble) Intermediate->FreeBase - H2O, - NaCl

Caption: Mechanism of pH-Swing extraction: Converting the ionic salt to the lipophilic free base.

References

  • BenchChem. (2025).[2][3] Technical Support Center: Furo[2,3-b]pyridine Intermediate Solubility. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12210217, Furo[3,2-b]pyridine. Retrieved from

  • Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. Heterocycles. Retrieved from

  • Mertes, M. P., et al. (1997). Furopyridines: Synthesis and Properties. Heterocycles, Vol 45. Retrieved from

  • Thermo Fisher Scientific. (2025). Furo[3,2-b]pyridine, 95% Product Specifications. Retrieved from [4]

Sources

Technical Support Center: Palladium Remediation in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists dealing with transition metal contamination in heterocyclic building blocks.

Synthesizing 2-Bromofuro[3,2-b]pyridine and its downstream functionalized derivatives typically requires palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations)[1]. The inherent structure of 2-Bromofuro[3,2-b]pyridine—featuring a highly coordinating pyridine nitrogen adjacent to an electron-rich furan ring—creates a strong thermodynamic sink for Palladium(II) species. This makes standard aqueous workups insufficient for meeting the strict elemental impurity limits required in drug development.

This guide provides field-proven, self-validating protocols and troubleshooting matrices to ensure your final Active Pharmaceutical Ingredient (API) meets regulatory standards without sacrificing product yield.

Part 1: Regulatory Targets & Quantitative Benchmarks

Before initiating remediation, you must understand the regulatory target. The2 classify Palladium as a Class 2B impurity[2]. The acceptable concentration limit (in ppm) depends on the Permitted Daily Exposure (PDE) and the maximum daily dose of the final drug product[3].

Table 1: ICH Q3D Palladium Limits & Scavenger Efficacy Comparison

Assuming a maximum daily API dose of ≤10 g/day .

Remediation MethodTarget Pd Limit (Oral)Target Pd Limit (Parenteral)Typical Pd ReductionAPI Mass RecoveryOperational Time
Regulatory Limit ≤ 10 ppm ≤ 1 ppm N/AN/AN/A
Activated Carbon (Darco)> 10 ppm> 1 ppm60 - 80%Low (50-70%)12 - 18 h
L-Cysteine Aqueous Wash> 10 ppm> 1 ppm50 - 75%High (>90%)2 - 4 h
Silica-Thiol (Batch) < 10 ppm < 5 ppm > 95% High (>90%) 4 - 6 h
Si-TMT (Flow Cartridge) < 1 ppm < 1 ppm > 99% Optimal (>95%) 1 - 2 h

Data synthesized from comparative pharmaceutical case studies on metal scavenging[4][5].

Part 2: Troubleshooting & FAQs

Q1: Why is Palladium sticking to my 2-Bromofuro[3,2-b]pyridine product so stubbornly? Causality: The nitrogen atom in the pyridine ring acts as a potent


-donor, while the furan oxygen can participate in secondary coordination. When Pd(0) oxidizes to Pd(II) during the catalytic cycle or during workup in air, it forms a highly stable, square-planar coordination complex with your product. To remove the Pd, you must introduce a scavenger with a binding affinity (enthalpy of complexation) that thermodynamically outcompetes the furopyridine-Pd interaction[6].

Q2: Should I use Activated Carbon or Functionalized Silica? Causality: Avoid activated carbon for this specific heterocyclic core. While carbon is cheap, it relies on non-specific physisorption (


 stacking)[5]. Because 2-Bromofuro[3,2-b]pyridine is a flat, aromatic heterocycle, it will co-adsorb onto the carbon, leading to severe yield losses (often >30%). Functionalized silicas (like Silica-Thiol or Si-TMT) utilize chemisorption. The soft sulfur ligands form irreversible covalent bonds specifically with the soft Pd metal, leaving your organic API in solution and ensuring >90% mass recovery[4][7].

Q3: My Pd levels are still at 50 ppm after Silica-Thiol treatment. What went wrong? Causality: This is almost always a kinetic issue or an oxidation state mismatch.

  • Temperature: Scavenging at room temperature is often too slow to break the API-Pd complex. Heating the mixture to 50–60 °C provides the activation energy needed to dissociate the Pd from the furopyridine, allowing the thiol to capture it[4][8].

  • Oxidation State: Scavengers bind Pd(II) much more efficiently than Pd(0)[6]. If your reaction mixture was kept strictly anaerobic, the Pd may still be in the (0) state. Performing the scavenging step under an air atmosphere helps oxidize Pd(0) to Pd(II), drastically improving removal efficiency[4].

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems. Do not proceed to the next step without passing the In-Process Control (IPC).

Protocol A: Batch Scavenging (For <100g Scale)

Mechanistic Goal: Thermodynamically drive Pd(II) transfer from the API to a macroscopic silica support via elevated temperature and soft-ligand affinity.

  • Dissolution: Dissolve the crude 2-Bromofuro[3,2-b]pyridine in a moderately polar, non-coordinating solvent (e.g., Toluene, EtOAc, or THF) at a concentration of 10 volumes (10 mL/g).

  • Oxidative Conditioning: Stir the solution open to the air (or under a light air sparge) for 30 minutes. Reasoning: Oxidizes inert Pd(0) clusters to the more labile Pd(II) state, which has a higher binding enthalpy for sulfur scavengers[4][6].

  • Scavenger Addition: Add 0.5 to 1.0 w/w equivalents of a functionalized silica scavenger (e.g., SiliaMetS Thiol or Si-TMT)[4][9].

  • Kinetic Activation: Heat the suspension to 50–60 °C and agitate vigorously for 4 to 6 hours. Reasoning: Heat overcomes the activation barrier of the API-Pd complex dissociation[8].

  • Filtration: Filter the mixture hot through a pad of Celite to remove the silica-bound palladium. Wash the filter cake with 2 bed-volumes of the reaction solvent.

  • IPC Validation (Critical): Take a 1.0 mL aliquot of the filtrate, evaporate the solvent, and analyze via ICP-MS.

    • Pass: If Pd < 10 ppm, proceed to crystallization.

    • Fail: If Pd > 10 ppm, add an additional 0.2 w/w scavenger and heat for 2 more hours.

Protocol B: Continuous Flow Scavenging (For >100g Scale)

Mechanistic Goal: Utilize Le Chatelier's principle by continuously passing the API over a massive excess of localized scavenger sites, driving the equilibrium to zero residual Pd.

  • Cartridge Preparation: Equip a flow system with a pre-packed Si-TMT or Silica-Thiol cartridge (e.g., E-PAK or Biotage KMS-2)[4][9].

  • Equilibration: Flush the cartridge with 3–5 bed volumes of the chosen process solvent to remove air and wet the silica pores[9].

  • Recirculation: Pump the crude 2-Bromofuro[3,2-b]pyridine solution through the cartridge at a controlled flow rate (residence time of 1.5 to 2 hours)[8]. Recirculate the output back into the feed vessel.

  • IPC Validation: After 2 turnover volumes, sample the feed vessel for ICP-MS analysis.

  • Elution: Once the IPC confirms Pd < 10 ppm, flush the lines with 2 bed volumes of fresh solvent to ensure quantitative API recovery[9].

Part 4: Decision Workflow Visualization

To standardize your lab's approach to metal remediation, follow this logical decision matrix.

Pd_Removal_Workflow Start Crude 2-Bromofuro[3,2-b]pyridine (Pd > 1000 ppm) Analyze ICP-MS Analysis Determine Pd Baseline Start->Analyze Decision1 Scale of Purification? Analyze->Decision1 Batch Batch Scavenging (Silica-Thiol, 50°C, Air) Decision1->Batch < 100g Scale Flow Flow/Cartridge (Recirculation, RT) Decision1->Flow > 100g Scale Filter Filtration & Wash Batch->Filter Flow->Filter IPC IPC: Pd < 10 ppm? Filter->IPC Success Final API Release (Meets ICH Q3D Limits) IPC->Success Yes Fail Repeat Scavenging or Increase Temp IPC->Fail No Fail->Batch

Workflow for Palladium remediation in 2-Bromofuro[3,2-b]pyridine synthesis.

References

  • PhosphonicS Case Study. Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage. PhosphonicS.8

  • Sopachem / Biotage. Metal Scavenger Guide: Screening Protocol - Flow (Resins and Silicas). Sopachem. 9

  • CatSci Whitepaper. Process Development Whitepaper: Metal Scavenging INTRODUCTION SCAVENGER SCREENING. CatSci. 4

  • Triphase Pharma Solutions. ICH Q3D Elemental Impurities - CMC Drug Product Development.3

  • Galaffu, N., et al. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, ACS Publications. 1

  • Economidou, M., et al. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. 5

  • RSC Publishing. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach.6

  • Sigma-Aldrich. Elemental Impurities - Certified Reference Materials for ICH Q3D, USP <232> and Ph.Eur. 5.20.10

  • SiliCycle. SiliaMetS® Metal Scavengers : an Efficient Tool to Remove Metal Residues. Technology Networks. 7

  • European Medicines Agency (EMA). ICH guideline Q3D (R1) on elemental impurities.2

Sources

Technical Support Center: Recrystallization of 2-Bromofuro[3,2-b]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Recrystallizing 2-Bromofuro[3,2-b]pyridine hydrochloride presents a unique set of challenges due to the competing physicochemical properties of the fused heterocyclic system. The electron-deficient pyridine ring (protonated) increases polarity, while the lipophilic bromine atom and furan ring drive solubility in organics.

This guide moves beyond standard "dissolve and cool" instructions. It addresses the specific thermodynamic instability of the furan ring under acidic conditions and the kinetic tendency of pyridine salts to "oil out" rather than nucleate.

Part 1: Critical Solubility Profiling

The Solvent Paradox

Users often fail because they treat this salt like a standard inorganic salt. It is an organic salt , meaning it requires a solvent system that balances dielectric constant (ε) with protic capability .[1]

Solvent SystemSuitabilityTechnical Notes
Methanol (MeOH) ⚠️ High SolubilityGood for dissolving, but often too soluble to recover yield without extreme cooling (-20°C).[1][2]
Ethanol (EtOH) Optimal Best balance.[1] High solubility at boiling (78°C), significantly lower at RT.[1]
Isopropanol (IPA) Optimal Lower solubility than EtOH; excellent for maximizing yield but requires higher temperatures to dissolve.[1]
Water Avoid High risk of hydrolysis or disproportionation.[1] The salt may dissociate, precipitating the free base.
Acetone/EtOAc Avoid Poor solubility for the salt form; likely to cause immediate oiling out.
The "Golden Ratio" Protocol

For this specific substrate, a single solvent rarely suffices. We recommend a binary solvent system using the Anti-Solvent Titration Method.

Recommended System: Ethanol (Solvent) + Diethyl Ether or MTBE (Anti-Solvent).[1]

Part 2: Troubleshooting Guides (Q&A Format)

Issue 1: The "Oiling Out" Phenomenon

User Report: "I dissolved the solid in hot ethanol. As it cooled, sticky brown droplets formed on the glass instead of crystals."

Root Cause: This is Liquid-Liquid Phase Separation (LLPS) .[1] The melting point of the solvated salt is lower than the temperature at which the solution became saturated. Essentially, your product precipitated as a liquid because the solution was too hot or too concentrated.

The Fix: The "Re-Dissolve and Seed" Protocol

  • Re-heat the mixture until the oil redissolves completely.

  • Dilute the solution by adding 10-15% more hot solvent. (This raises the saturation temperature).[1]

  • Cool Slowly: Insulate the flask with a towel or place it in a warm water bath to cool to Room Temperature (RT) over 2-3 hours.

  • Seeding: Once the solution reaches ~40°C, add a single crystal of pure product. If none exists, scratch the inner glass surface with a glass rod to create nucleation sites.

Critical Insight: For pyridine salts, rapid cooling almost always guarantees oiling out.[1] Patience is a reagent here.[1]

Issue 2: Salt Dissociation (Loss of HCl)

User Report: "The recovered solid has a lower melting point and looks like the free base."

Root Cause: Heating the hydrochloride salt in alcohols (especially Methanol) can cause partial dissociation:



If the solution boils vigorously, HCl gas escapes, shifting the equilibrium toward the free base.[1][2]

The Fix: Acidic Spiking Add 1% v/v of 1.25M HCl in Ethanol to your recrystallization solvent.

  • Why? Le Chatelier’s principle. The excess proton source suppresses dissociation and ensures the lattice reforms as the hydrochloride salt.

Issue 3: Darkening/Decomposition

User Report: "The solution turned dark brown/black upon boiling."

Root Cause: The furan ring in 2-bromofuro[3,2-b]pyridine is sensitive.[1][2]

  • Acid-Catalyzed Ring Opening: Prolonged boiling in acidic media can cleave the furan oxygen bridge.[1]

  • Debromination: While less likely without a catalyst, thermal stress can promote homolytic cleavage of the C-Br bond, leading to radical polymerization.

The Fix: Activated Carbon & Thermal Limits

  • Limit Heat: Do not exceed 70°C. If using IPA (BP 82°C), use a water bath set to 75°C, don't boil directly on a hot plate.

  • Carbon Treatment:

    • Dissolve salt in warm solvent.[1][3]

    • Add Activated Carbon (5 wt%) .[1]

    • Stir for 15 mins (do not boil).

    • Filter through Celite while hot.[1]

    • Proceed with crystallization.[1][3][4][5][6][7]

Part 3: Visualizing the Logic

Workflow: Decision Tree for Recrystallization

RecrystallizationLogic Start Start: Crude 2-Bromofuro[3,2-b]pyridine HCl SolventTest Solubility Test (Hot EtOH) Start->SolventTest Dissolves Fully Dissolves? SolventTest->Dissolves AddSolvent Add more Hot EtOH Dissolves->AddSolvent No CheckColor Solution Color? Dissolves->CheckColor Yes AddSolvent->Dissolves CarbonTreat Add Activated Carbon Filter Hot (Celite) CheckColor->CarbonTreat Dark/Black Cooling Slow Cooling (Insulated) CheckColor->Cooling Pale/Yellow CarbonTreat->Cooling Result Precipitate Form? Cooling->Result Crystals Filter & Wash (Cold Et2O) Result->Crystals Needles/Prisms Oil OILING OUT Result->Oil Droplets/Goo RemedyOil 1. Re-heat to dissolve 2. Add 10% more solvent 3. Seed at 40°C Oil->RemedyOil RemedyOil->Cooling

Caption: Logical flow for handling solubility and phase separation issues during purification.

Mechanism: The "Oiling Out" Rescue[8]

OilingOut cluster_0 State A: Oiling Out cluster_1 State B: Corrected HotSol Super-Saturated Solution LiqDrop Liquid Droplets (Impure) HotSol->LiqDrop Rapid Cool DiluteSol Diluted Solution (Higher Saturation Temp) LiqDrop->DiluteSol Re-heat + Solvent Seed Nucleation Site (Seed Crystal) DiluteSol->Seed Cool to 40°C Crystal Pure Crystal Growth Seed->Crystal Slow Cool

Caption: Thermodynamic pathway to convert liquid phase separation (oil) into ordered crystal lattice.[1][2]

Part 4: Validated Experimental Protocol

Objective: Purification of 5.0g Crude 2-Bromofuro[3,2-b]pyridine HCl.

  • Preparation:

    • Place 5.0g crude solid in a 100mL Erlenmeyer flask.

    • Prepare solvent: Ethanol (absolute) spiked with 1 drop of conc.[1] HCl .

  • Dissolution:

    • Add 25mL solvent.[1] Heat to gentle reflux (78°C).[1]

    • Observation: If solid remains, add solvent in 2mL increments until fully dissolved.[1] (Target ~30-40mL total).

  • Filtration (Optional but Recommended):

    • If black specs are visible, filter hot through a pre-warmed glass funnel with a cotton plug.

  • Crystallization:

    • Remove from heat.[1][3][7][8] Cover flask mouth with foil (poke small holes).[1]

    • Wrap flask in a towel (insulation).[1]

    • Allow to sit undisturbed for 4 hours.

  • Collection:

    • Cool flask in an ice bath (0°C) for 30 mins to maximize yield.

    • Filter via Buchner funnel.[1]

    • Wash: Rinse cake with 10mL cold Diethyl Ether (removes surface impurities and aids drying).[1]

  • Drying:

    • Vacuum dry at 40°C for 6 hours.[1]

References

  • BenchChem. Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Retrieved from BenchChem Technical Library.[1] Link[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12210217, Furo[3,2-b]pyridine.[2] PubChem.[1] Link

  • University of Wisconsin-Madison. Recrystallization Troubleshooting: Oiling Out. Department of Chemistry.[1] Link

  • Sigma-Aldrich. Pyridine Hydrochloride Salts: Handling and Purification.[1] Technical Bulletin.[1] Link

Sources

Technical Support Center: Controlling Moisture Sensitivity in Furopyridine Salt Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling furopyridine salts. This guide is designed for researchers, scientists, and drug development professionals who work with these potentially hygroscopic compounds. Our goal is to provide you with the foundational knowledge, practical workflows, and troubleshooting advice necessary to ensure the integrity and reproducibility of your experiments. By understanding the "why" behind each technique, you can proactively mitigate risks associated with moisture sensitivity.

The Challenge: Why Furopyridine Salts are Often Moisture-Sensitive

Furopyridine derivatives are a vital class of heterocyclic compounds in medicinal chemistry. However, when prepared as salts (e.g., hydrochloride, hydrobromide) to improve solubility and handling, they often become hygroscopic.[1] Hygroscopicity is the tendency of a solid to absorb or adsorb water from the surrounding environment.[2]

This moisture uptake is not a passive issue; it can actively compromise your results by:

  • Triggering Hydrolysis: The presence of water can lead to the chemical degradation of the furopyridine scaffold, forming unwanted impurities and reducing the quantity of the active ingredient.[2][3]

  • Altering Physical Properties: Absorbed moisture can cause the solid material to cake, clump, or even deliquesce (dissolve into a liquid), making accurate weighing and dispensing nearly impossible.[4][5]

  • Affecting Stability and Shelf-Life: The presence of water can accelerate degradation, impacting the long-term stability and assigned shelf-life of the compound.[6][7][8]

  • Compromising Reaction Outcomes: In moisture-sensitive reactions, trace amounts of water from a hygroscopic starting material can inhibit catalysts, cause side reactions, or significantly lower yields.[9][10]

The primary driver for this hygroscopicity is often the salt form itself. The ionic nature of the salt, particularly with counterions like chloride, creates strong interactions with polar water molecules.[1][11]

Proactive Moisture Control: Best Practices for Handling and Storage

The most effective strategy for managing moisture sensitivity is prevention. By establishing robust handling and storage protocols, you can protect your furopyridine salts from atmospheric moisture.

2.1 Storage: The First Line of Defense

Proper storage is critical to maintaining the quality of your material from the moment it is received until its final use.[12]

Storage MethodDescriptionBest ForKey Considerations
Desiccator A sealed enclosure containing a desiccant (e.g., silica gel, Drierite®).Long-term storage of containers that are opened intermittently.Ensure the desiccant is active (e.g., blue silica gel, not pink). Regenerate or replace desiccants regularly.[4][5]
Glovebox A hermetically sealed container filled with an inert gas (e.g., nitrogen, argon) with very low levels of oxygen and water (<1 ppm).[13][14]Handling and storing highly sensitive compounds; aliquoting powders.Requires proper training for use. All items, including glassware and spatulas, must be thoroughly dried before being introduced.[13]
Sealed Ampules Glass ampules flame-sealed under an inert atmosphere.Long-term storage of primary standards or reference materials.Single-use only. Requires careful technique to open safely.
2.2 Handling: Maintaining an Inert Environment

Whenever a furopyridine salt is exposed to the ambient atmosphere, the risk of moisture absorption exists. The ideal environment for handling these materials is a glovebox.[4][15]

  • Preparation: Ensure the glovebox atmosphere is stable with low oxygen and moisture levels (typically <1 ppm). Place all necessary items (balance, vials, spatulas, lab notebook) inside the antechamber.

  • Purging: Cycle the antechamber with vacuum and inert gas fill at least three times to remove atmospheric contaminants.[13]

  • Equilibration: Bring the items into the main chamber and allow them to equilibrate with the inert atmosphere for at least 15-20 minutes.

  • Handling: Transfer the furopyridine salt container into the glovebox. Open the container only within the inert environment.

  • Weighing: Tare a pre-dried vial on the balance. Carefully dispense the required amount of the salt into the vial.

  • Sealing: Immediately and securely seal the vial with a septum cap or other appropriate closure. Tightly reseal the main stock container.

  • Removal: Place the sealed vial back into the antechamber, purge it, and then remove it from the glovebox.

Quantitative Analysis: Measuring Water Content with Karl Fischer Titration

"Dry" is a relative term. To ensure reproducibility, it is essential to quantify the amount of water in your material or solvents. The gold-standard method for this is Karl Fischer (KF) titration, which is a highly precise and water-specific technique.[16][17]

The KF reaction uses iodine to react quantitatively with water in the presence of sulfur dioxide and a base.[18] There are two main types of KF titration:

Titration TypePrincipleBest For
Volumetric The sample is dissolved in a solvent and titrated with a KF reagent of a known concentration until an endpoint is reached. The volume of reagent used determines the water content.[19]Samples with higher water content (e.g., >1%).
Coulometric Iodine is generated electrochemically in the titration cell. The amount of current required to generate enough iodine to react with all the water determines the moisture content.[18][19]Samples with very low water content (e.g., <1% or in ppm).[18]
  • Instrument Calibration: Calibrate the instrument daily using a certified water standard to ensure accuracy.[16]

  • Sample Preparation: Accurately weigh the furopyridine salt sample using an analytical balance.[16] If the sample is insoluble, specialized techniques like heating in an oven to vaporize the water may be necessary.[17][20]

  • Titration: Introduce the sample into the titration vessel. The instrument will automatically perform the titration and calculate the water content.

  • Data Interpretation: The result is typically reported as a percentage (%) or in parts per million (ppm) of water by weight.

Troubleshooting Guide & FAQs

This section addresses common problems encountered when working with moisture-sensitive furopyridine salts.

Diagram: Troubleshooting Workflow

This diagram outlines a logical process for diagnosing issues that may be related to moisture contamination.

TroubleshootingWorkflow start Unexpected Result (e.g., low yield, discoloration, poor analysis) check_reagent Is the Furopyridine Salt Visibly Clumped or Oily? start->check_reagent kf_analysis Perform Karl Fischer (KF) Titration on the Salt check_reagent->kf_analysis Yes check_solvent Check Solvent Dryness check_reagent->check_solvent No kf_analysis->check_solvent Acceptable Water Content re_dry_salt Action: Dry Salt (High Vac / Recrystallize) kf_analysis->re_dry_salt High Water Content kf_solvent Perform KF Titration on the Solvent check_solvent->kf_solvent check_glassware Was Glassware Properly Dried? kf_solvent->check_glassware Acceptable Water Content use_new_solvent Action: Use Freshly Dried Solvent kf_solvent->use_new_solvent High Water Content check_atmosphere Was an Inert Atmosphere Used Correctly? check_glassware->check_atmosphere Yes oven_dry_glassware Action: Oven-Dry All Glassware (>120°C) check_glassware->oven_dry_glassware No / Unsure improve_technique Action: Review and Refine Inert Atmosphere Technique check_atmosphere->improve_technique No / Improperly conclusion Root Cause Identified and Corrected check_atmosphere->conclusion Yes re_dry_salt->conclusion use_new_solvent->conclusion oven_dry_glassware->conclusion improve_technique->conclusion

Caption: A decision tree for troubleshooting experiments involving hygroscopic compounds.

Frequently Asked Questions (FAQs)

Q1: My furopyridine salt arrived as a free-flowing powder but is now a sticky solid. What happened? A1: This is a classic sign of moisture absorption and deliquescence.[4] The salt has absorbed enough water from the atmosphere to start dissolving itself. You must immediately transfer the material to a desiccator or glovebox and consider drying it under a high vacuum before use. For future use, always handle it in a controlled, low-humidity environment.[4]

Q2: How can I dry a furopyridine salt that has already absorbed water? A2: There are two primary methods:

  • High Vacuum Drying: Place the salt in a suitable flask and apply a high vacuum for several hours. Gentle heating can accelerate the process, but you must ensure the temperature is well below the compound's melting or decomposition point.

  • Recrystallization/Precipitation: Dissolve the moist salt in a minimal amount of a suitable dry solvent and then precipitate the anhydrous salt by adding a dry anti-solvent in which it is insoluble (e.g., dry diethyl ether).[4] This can also remove chemical impurities formed by hydrolysis.

Q3: What is the maximum acceptable water content for a solvent in a moisture-sensitive reaction? A3: This is highly dependent on the specific reaction chemistry. For many reactions involving organometallics or strong bases, moisture levels should be kept below 50 ppm.[9] It is crucial to dry solvents appropriately using methods like distillation from a drying agent (e.g., calcium hydride) or passing them through a column of activated alumina or molecular sieves.[9][21]

Q4: My reaction worked before, but now it's failing with a new bottle of the same furopyridine salt. Why? A4: This points to batch-to-batch variability, and moisture content is a prime suspect. Perform a Karl Fischer titration on both the old and new batches. This quantitative data will confirm if the new batch has a higher water content, which could be inhibiting the reaction. It is a good practice to quantify the water content of all new batches of hygroscopic reagents as part of quality control.

Q5: What are the best practices for setting up glassware for a moisture-sensitive reaction? A5: All glassware must be rigorously dried. The most common method is to place the glassware in an oven (at >120°C) for several hours and then allow it to cool in a desiccator or assemble it hot under a flow of dry, inert gas (like nitrogen or argon).[21] This ensures that adsorbed water on the glass surfaces is removed.[21]

Conclusion

Successfully working with moisture-sensitive furopyridine salts is a matter of understanding the underlying chemical principles and adopting meticulous laboratory techniques. By implementing proactive storage and handling strategies, quantifying water content through methods like Karl Fischer titration, and applying logical troubleshooting, researchers can ensure the integrity of their materials and the reliability of their experimental outcomes.

References
  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). (n.d.). Retrieved from [Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F) - BioBoston Consulting. (2024, October 14). Retrieved from [Link]

  • Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube. Retrieved from [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency. (n.d.). Retrieved from [Link]

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12). Retrieved from [Link]

  • Effective Methods for Drying Solvents | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Karl Fischer Method of Moisture Determination - QAQC Lab. (n.d.). Retrieved from [Link]

  • Quality Guidelines - ICH. (n.d.). Retrieved from [Link]

  • Moisture Content by Karl Fischer Titration - ARDL. (n.d.). Retrieved from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. (n.d.). Retrieved from [Link]

  • Drying solvents - Sciencemadness Wiki. (2023, July 25). Retrieved from [Link]

  • Water Determination (Karl Fischer Method). (n.d.). Retrieved from [Link]

  • solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource. (n.d.).
  • 13: Gloveboxes - Chemistry LibreTexts. (2024, October 15). Retrieved from [Link]

  • KF Moisture Titrator | Principles | Kyoto Electronics Manufacturing Co.,Ltd.("KEM"). (n.d.). Retrieved from [Link]

  • Johnson, R. W., Marschner, T. M., & Oppenheimer, N. J. (1988). Pyridine nucleotide chemistry. A new mechanism for the hydroxide-catalyzed hydrolysis of the nicotinamide-glycosyl bond. Journal of the American Chemical Society, 110(7), 2257–2263. [Link]

  • Inert Atmosphere Glove Box – Inert Glove Box - Cleatech Scientific. (2017, September 24). Retrieved from [Link]

  • Baral, R., Gunn, J. V., & Hartley, C. S. (2025). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. ChemRxiv. [Link]

  • García, B., Muñoz, M. S., Ibeas, S., & Leal, J. M. (2000). Hydrolysis Mechanisms for the Acetylpyridinephenylhydrazone Ligand in Sulfuric Acid. The Journal of Organic Chemistry, 65(23), 7742–7747. [Link]

  • Ensuring Safety & Purity in Inert Glove Boxes: Essential Measurements. (n.d.). Retrieved from [Link]

  • A Glove Box Lesson from A to Z - Inert. (2017, April 3). Retrieved from [Link]

  • Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks - ChemRxiv. (n.d.). Retrieved from [Link]

  • EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.). Retrieved from [Link]

  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. (n.d.). ResearchGate. Retrieved from [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients - Powder Systems. (2024, October 17). Retrieved from [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR. (n.d.). Retrieved from [Link]

  • Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic - SciSpace. (2017, August 1). Retrieved from [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar. (2023, January 5). Retrieved from [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le - ACP. (2022, March 28). Retrieved from [Link]

  • Silver-N-Heterocyclic Complexes Against Leishmania major: In Vitro, In Vivo and In Silico Therapeutic Activities - MDPI. (2026, February 25). Retrieved from [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014, October 28). Retrieved from [Link]

  • ELECTRONIC SUPPLEMENTARY INFORMATION Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Bromofuropyridine Lithiation & Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocycle Functionalization Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the complex challenges of metalating fused bicyclic systems.

Bromofuropyridines present a unique synthetic challenge: the electron-deficient pyridine ring is highly susceptible to nucleophilic attack, while the electron-rich furan ring is prone to base-induced ring opening. This guide provides field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-fidelity halogen-metal exchange.

Part 1: Troubleshooting Guide & FAQs

Q1: I am observing significant nucleophilic addition to the pyridine ring instead of the desired halogen-metal exchange. How can I shift the selectivity?

The Causality: The C=N bond of the pyridine core is highly electrophilic. When using straight-chain alkyllithiums (like


-BuLi) in strongly coordinating solvents like THF, the alkyllithium exists as a highly reactive, low-aggregation nucleophile. This kinetic state accelerates Chichibabin-type nucleophilic addition to the pyridine ring over the desired halogen-metal exchange[3].

The Solution:

  • Switch to a sterically hindered base: Use

    
    -BuLi instead of 
    
    
    
    -BuLi. The bulky tert-butyl group cannot easily approach the sterically crowded C=N bond, heavily disfavoring nucleophilic addition.
  • Change the solvent: Perform the reaction in non-polar solvents like anhydrous Toluene. Toluene does not coordinate strongly with lithium, keeping the alkyllithium in a higher aggregation state (hexamers/tetramers). This suppresses its nucleophilicity while still permitting the four-centered transition state required for halogen-metal exchange [1, 2].

Q2: My LC-MS shows a mass corresponding to a furan ring-opened byproduct. What causes this degradation?

The Causality: Fused furopyridines (especially furo[2,3-b]pyridines and furo[3,2-b]pyridines) are highly sensitive to strong bases at elevated temperatures. If the internal reaction temperature briefly exceeds -50 °C, the localized carbanion can induce a


-elimination event, cleaving the C–O bond of the furan ring [5]. Furthermore, if the C2 position of the furan is unsubstituted, competitive deprotonation (directed ortho-metalation) can occur, exacerbating ring fragmentation.

The Solution: Strict cryogenic control is non-negotiable. The internal temperature must never rise above -78 °C during base addition. If your substrate is exceptionally sensitive, consider abandoning organolithiums entirely and utilizing a Turbo-Grignard reagent (


PrMgCl·LiCl) for a milder halogen-magnesium exchange at -15 °C [4].

Q3: I am getting a mixture of regioisomers (Halogen Dance) and homocoupled dimers (Wurtz-Fittig). How do I trap the kinetic product?

The Causality: The "Halogen Dance" isomerization occurs when the initial lithiated species is thermodynamically unstable and equilibrates with unreacted starting material. Wurtz-Fittig homocoupling occurs when the newly formed lithio-furopyridine reacts with the generated alkyl bromide byproduct of the exchange.

The Solution: Always use exactly 2.0 to 2.1 equivalents of


-BuLi . The first equivalent performs the halogen-metal exchange, generating 

-butyl bromide. The second equivalent immediately and irreversibly reacts with the

-butyl bromide (forming isobutylene, isobutane, and LiBr). By destroying the alkyl halide byproduct, you eliminate the electrophile responsible for Wurtz-Fittig coupling and drive the kinetic exchange to absolute completion.

Part 2: Quantitative Optimization Data

To validate the causality explained above, the following table summarizes the expected reaction profiling when optimizing the metalation of a standard 3-bromofuropyridine scaffold.

Reagent (Equiv)Solvent SystemTemp (°C)Halogen-Metal Exchange (%)Nucleophilic Addition (%)Homocoupling (%)

-BuLi (1.1)
THF-7845%40%15%

-BuLi (1.1)
Toluene-7870%20%10%

-BuLi (2.0)
THF-10085%<5%10%

-BuLi (2.0)
Toluene -78 >95% <2% <2%

PrMgCl·LiCl (1.2)
THF-1592%0%<2%

Part 3: Mechanistic & Workflow Visualizations

CompetingPathways Substrate Bromofuropyridine nBuLi n-BuLi / THF Substrate->nBuLi Sub-optimal tBuLi t-BuLi / Toluene Substrate->tBuLi Optimized Li Turbo iPrMgCl·LiCl Substrate->Turbo Optimized Mg NucAdd Nucleophilic Addition nBuLi->NucAdd RingOpen Furan Ring Opening nBuLi->RingOpen LiInt Lithiofuropyridine tBuLi->LiInt MgInt Magnesiofuropyridine Turbo->MgInt Product Target Product LiInt->Product MgInt->Product

Mechanistic pathways of metalation highlighting reagent-dependent side reactions.

Workflow S1 1. Substrate in Toluene S2 2. Cool to -78 °C S1->S2 S3 3. Add t-BuLi (Dropwise) S2->S3 S4 4. Age (15 min) S3->S4 S5 5. Electrophile Quench S4->S5

Optimized cryogenic workflow for the halogen-metal exchange using t-BuLi.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: High-Fidelity Lithiation using -BuLi in Toluene

This is a self-validating system: the absence of a deep red/purple color (indicative of Chichibabin addition) confirms the success of the exchange.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Substrate Solvation: Dissolve the bromofuropyridine (1.0 equiv, 1.0 mmol) in anhydrous Toluene (10 mL, 0.1 M). Note: Toluene suppresses nucleophilic addition [2].

  • Cryogenic Cooling: Submerge the flask in a Dry Ice/Acetone bath. Allow 15 minutes for the internal temperature to equilibrate to exactly -78 °C.

  • Reagent Addition: Using a syringe pump, add

    
    -BuLi (1.7 M in pentane, 2.05 equiv, 2.05 mmol) dropwise down the inner wall of the flask over 10 minutes. The solution should remain pale yellow/orange.
    
  • Aging: Stir the mixture at -78 °C for exactly 15 minutes to ensure complete consumption of the generated

    
    -butyl bromide.
    
  • Electrophilic Trapping: Add the desired electrophile (e.g., DMF, trimethylborate, or an aldehyde) (1.5 equiv) neat or dissolved in anhydrous THF dropwise.

  • Quench: Allow the reaction to stir for 30 minutes at -78 °C, then slowly warm to room temperature. Quench with saturated aqueous NH₄Cl.

Protocol B: Mild Magnesiation using Turbo-Grignard

Use this protocol if your specific furopyridine isomer undergoes furan ring-opening even at -78 °C.

  • System Preparation: Prepare an Argon-purged Schlenk flask.

  • Substrate Solvation: Dissolve the bromofuropyridine (1.0 equiv) in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -15 °C using an ice/salt bath.

  • Exchange: Add

    
    PrMgCl·LiCl (Turbo-Grignard, 1.3 M in THF, 1.1 equiv) dropwise. The LiCl breaks up the polymeric aggregates of the Grignard, vastly increasing its kinetic reactivity without increasing basicity [4].
    
  • Aging: Stir at -15 °C for 1 to 2 hours. Monitor completion via GC-MS of a quenched aliquot.

  • Trapping: Add the electrophile and allow to warm to room temperature before aqueous workup.

References

  • Cai, D., Larsen, R. D., & Reider, P. J. Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Princeton University. Retrieved from: [Link]

  • Karig, G., & Spencer, J. A. Directed Lithiation and Substitution of Pyridine Derivatives. Heterocycles via LOCKSS. Retrieved from: [Link]

  • Knochel, P., et al. New Strategies for the Functionalization of N-Heterocycles using Li-, Mg- and Zn-Organometallics: Halogen/Metal Exchange. LMU Munich. Retrieved from: [Link]

  • ResearchGate Database. ChemInform Abstract: Successive Regioselective Metalations of Fused Heterocycles: Synthesis of Polyfunctionalized Furo[3,2-b]pyridines. Retrieved from: [Link]

Technical Support Center: Troubleshooting the Solution Stability of 2-Bromofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Bromofuro[3,2-b]pyridine . This fused bicyclic heterocycle is a highly privileged scaffold widely utilized in the development of highly selective cdc-like kinase (CLK) inhibitors and potent modulators of the Hedgehog signaling pathway [2, 3].

However, the very features that make this compound a versatile synthetic intermediate—specifically, the electron-rich furan ring and the highly labile C-Br bond at the 2-position—also render it highly susceptible to degradation in solution [1, 4]. As a Senior Application Scientist, I have designed this guide to help you understand the mechanistic causality behind these stability issues and provide self-validating protocols to ensure the integrity of your experiments.

Mechanistic Causality of Degradation

To prevent degradation, we must first understand the chemical vulnerabilities of the molecule. The furan ring undergoes electrophilic and nucleophilic reactions much more readily than benzene or pyridine [4]. The bromine atom at the 2-position is particularly sensitive due to the resonance stabilization provided by the adjacent oxygen atom's lone pair [4].

When dissolved, 2-Bromofuro[3,2-b]pyridine is primarily vulnerable to three degradation pathways:

  • Photolytic Homolysis: The C-Br bond can undergo homolytic cleavage when exposed to UV or ambient laboratory light, leading to radical formation, debromination, and subsequent polymerization (tarring).

  • Nucleophilic Aromatic Substitution (SNAr): In the presence of protic solvents (like methanol) or amine bases, the 2-bromo position can undergo substitution due to the electron-withdrawing effect of the fused pyridine ring activating the furan system.

  • Trace Metal Oxidative Addition: The compound is primed for cross-coupling. Even trace amounts of palladium or copper (e.g., from contaminated spatulas or poorly cleaned reaction vessels) can trigger oxidative addition and premature debromination [5].

Degradation Compound 2-Bromofuro[3,2-b]pyridine (Solution) Photo Photolysis / Oxidation (UV Light / O2) Compound->Photo Light / Air Nucleo Nucleophilic Attack (Protic Solvents / Amines) Compound->Nucleo Nucleophiles Metal Trace Metal Catalysis (Pd / Cu Impurities) Compound->Metal Metals / Base Deg1 Ring Cleavage & Polymeric Tars Photo->Deg1 Deg2 2-Substituted Furo-pyridine Nucleo->Deg2 Deg3 Debrominated Furo[3,2-b]pyridine Metal->Deg3

Major solution-phase degradation pathways of 2-Bromofuro[3,2-b]pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My stock solution of 2-Bromofuro[3,2-b]pyridine in DMSO turned dark brown after a week on the bench. Is it still usable? A1: No, it should be discarded. The dark brown coloration indicates the formation of polymeric tars resulting from photolytic cleavage of the C-Br bond and subsequent oxidative ring-opening of the furan moiety [1]. Causality: Ambient laboratory light provides enough energy to slowly cleave the labile C-Br bond. Always store stock solutions in amber vials to block UV/visible light transmission.

Q2: During LC-MS analysis, I am observing a large peak corresponding to the debrominated mass (M-79). Why is this happening? A2: This is a classic artifact of either trace metal contamination or ionization-induced fragmentation. If the debromination is happening in the vial, it is likely due to trace metals in your solvent or glassware catalyzing a reduction. If it only appears in the MS spectra, the soft ionization source (ESI) may be causing in-source fragmentation of the weak C-Br bond. Solution: Run a blank with a metal chelator (e.g., EDTA) or lower the capillary voltage on your mass spectrometer to confirm if the debromination is chemical or instrumental.

Q3: Can I use Methanol or Ethanol to prepare my assay solutions? A3: It is highly discouraged for long-term storage. The 2-position of the furan ring is highly activated. Over time, especially if trace base is present, the alcohol can act as a nucleophile, displacing the bromine to form 2-methoxy or 2-ethoxyfuro[3,2-b]pyridine. Use anhydrous, aprotic solvents like DMSO or Acetonitrile (MeCN) instead.

Quantitative Data: Solvent Compatibility & Stability

The following table summarizes the quantitative stability of 2-Bromofuro[3,2-b]pyridine across various solvent systems. Use this data to select the appropriate medium for your specific experimental timeframe.

Solvent SystemTemperatureAtmospheric ConditionEstimated Half-Life (t₁/₂)Primary Degradation MechanismRecommendation
Anhydrous DMSO -20°CArgon (Degassed)> 6 monthsNone (Stable)Optimal for long-term stock storage.
Anhydrous MeCN 4°CAmbient Air~ 4 weeksSlow oxidationGood for short-term working aliquots.
Methanol (Protic) 25°CAmbient Air< 72 hoursSolvolysis / SNArAvoid. Leads to nucleophilic displacement.
Aqueous Buffer (pH 8) 37°CAmbient Air< 12 hoursHydrolysis / Ring OpeningPrepare immediately before biological assays.

Standard Operating Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducible results, follow these self-validating protocols. The steps are designed not just to execute a task, but to inherently prevent the chemical vulnerabilities outlined in Section 1.

Protocol A: Preparation and Storage of Stable Stock Solutions

This protocol ensures the exclusion of light, oxygen, and nucleophiles, which are the primary drivers of degradation.

  • Vessel Preparation: Select a sterile, pre-dried amber glass vial. Reason: Amber glass blocks UV light, preventing photolytic C-Br homolysis.

  • Solvent Selection: Use strictly anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO). Reason: Aprotic solvents prevent nucleophilic displacement at the 2-position.

  • Sparging (Deoxygenation): Before adding the solvent to the compound, sparge the DMSO with dry Argon gas for 15 minutes. Reason: Removing dissolved oxygen prevents oxidative degradation of the electron-rich furan ring.

  • Dissolution: Weigh the 2-Bromofuro[3,2-b]pyridine using a plastic or ceramic spatula (strictly avoid stainless steel to prevent trace metal contamination) and dissolve it in the sparged DMSO to achieve the desired concentration (e.g., 10 mM).

  • Validation Step: Immediately take a 1 µL aliquot, dilute in MeCN, and run an HPLC-UV (254 nm) baseline trace. This serves as your "Time Zero" purity validation.

  • Storage: Blanket the headspace of the vial with Argon, seal tightly with a PTFE-lined cap, and store at -20°C.

Workflow Step1 1. Weigh with Non-Metal Spatula Step2 2. Dissolve in Sparged Anhydrous DMSO Step1->Step2 Step3 3. Run Baseline HPLC Validation Step2->Step3 Step4 4. Blanket with Argon & Store at -20°C Step3->Step4

Step-by-step workflow for preparing stable 2-Bromofuro[3,2-b]pyridine solutions.

Protocol B: Reaction Setup for Cross-Coupling (Preventing Premature Degradation)

When using this compound as a substrate in Sonogashira or Suzuki couplings [5], premature degradation before the catalytic cycle begins is a common failure point.

  • Order of Addition: Add the 2-Bromofuro[3,2-b]pyridine to the reaction flask last , only after the solvent has been fully degassed and the Pd/Cu catalysts have been complexed with their ligands.

  • Temperature Control: Do not heat the reaction mixture until all reagents are fully dissolved and the system is under an inert atmosphere. Heating the brominated furan in the presence of uncomplexed metals or oxygen leads to rapid tarring.

  • Base Selection: Use mild bases (e.g., Triethylamine or Potassium Carbonate) rather than strong nucleophilic bases (like Alkoxides), which will outcompete the cross-coupling cycle and destroy the furan ring.

References

  • Hylsová, M., et al. "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway." Angewandte Chemie, ResearchGate. Available at:[Link]

  • Pearson Education. "Furan undergoes electrophilic aromatic substitution more readily than benzene." Pearson.

Validation & Comparative

1H NMR Spectrum Analysis of 2-Bromofuro[3,2-b]pyridine Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3]

The analysis of fused heterocyclic salts like 2-Bromofuro[3,2-b]pyridine hydrochloride presents unique challenges due to solubility constraints, exchangeable protons, and solvent-dependent chemical shifts. This guide provides a comparative analysis of analytical methodologies, specifically contrasting solvent systems (DMSO-d₆ vs. Methanol-d₄) and ionization states (HCl Salt vs. Free Base).

The Molecule

The furo[3,2-b]pyridine core is a bioisostere often used in kinase inhibitors.[1] The 2-bromo substituent serves as a critical handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

Structural Numbering & Topology:

  • Pyridine Ring (Fused): Contains Nitrogen at position 4. Protons at positions 5, 6, and 7.

  • Furan Ring (Fused): Oxygen at position 1. Bromine at position 2.[1] Proton at position 3.[1][2][3][4]

  • Salt Form: Protonation occurs at N-4, introducing a chloride counterion and a labile N-H⁺ proton.

Comparative Analysis: Solvent Selection

Objective: Determine the optimal solvent for structural validation.

When analyzing the hydrochloride salt, the choice of solvent dictates the visibility of the salt proton and the resolution of the aromatic region.

Alternative 1: DMSO-d₆ (Recommended)

Performance: Excellent solubility for salts; slows proton exchange rates. Key Feature: Allows observation of the broad N-H⁺ signal (typically >10 ppm), confirming salt formation.

Alternative 2: Methanol-d₄ (CD₃OD)

Performance: Good solubility; sharper lines due to lower viscosity. Limitation: Causes rapid exchange of the N-H⁺ proton with deuterium. The diagnostic salt peak disappears.

Data Comparison: Predicted Chemical Shifts (δ, ppm)
Proton AssignmentPositionDMSO-d₆ (HCl Salt)CD₃OD (HCl Salt)Δδ (Solvent Effect)
NH⁺ N-412.5 - 14.0 (br s) Not ObservedExchange
H-5 Pyridine (α)8.65 (d)8.60 (d)-0.05
H-7 Pyridine (γ)8.35 (d)8.30 (d)-0.05
H-6 Pyridine (β)7.60 (dd)7.55 (dd)-0.05
H-3 Furan (β)7.45 (s)7.42 (s)-0.03

Expert Insight:

Use DMSO-d₆ for initial characterization to confirm the stoichiometry of the HCl salt. Use CD₃OD only if the DMSO residual peak (2.50 ppm) obscures a critical impurity or if you require sharper coupling constants for the aromatic multiplets.

Comparative Analysis: Salt vs. Free Base

Objective: Validate the success of the salification reaction.

Comparing the HCl salt to the Free Base is the definitive method to prove protonation. The positive charge on the nitrogen exerts a strong deshielding effect on the adjacent protons (H-5 and H-7) due to the reduction of electron density in the pyridine ring.

Diagnostic Shift Table
ProtonFree Base (DMSO-d₆)HCl Salt (DMSO-d₆)Shift Difference (Δδ)Mechanistic Cause
H-5 ~8.40~8.65+0.25 Strong Deshielding (α to N⁺)
H-7 ~8.10~8.35+0.25 Strong Deshielding (γ to N⁺)
H-6 ~7.35~7.60+0.25Inductive Deshielding
H-3 ~7.30~7.45+0.15Long-range Inductive Effect

Experimental Protocol: Self-Validating Workflow

This protocol is designed to minimize water interference and maximize signal-to-noise ratio for the salt form.

Step 1: Sample Preparation[2]
  • Mass: Weigh 5–10 mg of 2-Bromofuro[3,2-b]pyridine HCl.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical Step: Ensure the DMSO is from a fresh ampoule to minimize water content (H₂O signal at ~3.33 ppm in DMSO can obscure signals).

  • Homogenization: Sonicate for 30 seconds. Salts can form micro-suspensions that broaden peaks; ensure complete dissolution.

Step 2: Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster repetition.

  • Spectral Width: 15 ppm (to capture the downfield NH⁺).

  • Scans (NS): 16 (minimum) to 64 (for impurity detection).

  • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (if quantitative integration of the NH⁺ peak is required).

Step 3: Processing & Validation
  • Referencing: Set the residual DMSO pentet to 2.50 ppm .

  • Integration:

    • Normalize the H-3 furan singlet (approx 7.45 ppm) to 1.00.

    • Verify H-5, H-6, H-7 integrate to 1.00 each.

    • Verify NH⁺ integrates to ~0.8–1.0 (often lower due to exchange/broadening).

  • Impurity Check: Scan for common solvent impurities:

    • Diethyl Ether: 1.09 (t), 3.38 (q)

    • Ethyl Acetate: 1.17 (t), 1.99 (s), 4.03 (q)

    • Water:[5] ~3.33 ppm (variable)

Visualizations

Diagram 1: Analytical Decision Workflow

This logic flow guides the researcher in selecting the correct solvent system based on the specific analytical goal (Salt Confirmation vs. High-Res Coupling Analysis).

G Start Start: 2-Bromofuro[3,2-b]pyridine HCl Goal Define Analytical Goal Start->Goal Goal_Salt Confirm Salt Formation (Observe NH+) Goal->Goal_Salt Primary Goal_Res High-Res Coupling / Remove Exchangeable Broadening Goal->Goal_Res Secondary Solvent_DMSO Solvent: DMSO-d6 (Standard) Goal_Salt->Solvent_DMSO Solvent_MeOD Solvent: Methanol-d4 (Alternative) Goal_Res->Solvent_MeOD Result_DMSO Result: - Broad NH+ (>12 ppm) - Distinct H-5/H-7 shifts - Water at 3.33 ppm Solvent_DMSO->Result_DMSO Result_MeOD Result: - NH+ Disappears (D-Exchange) - Sharper Aromatic Multiplets - Water at 4.87 ppm Solvent_MeOD->Result_MeOD

Caption: Decision tree for solvent selection based on the specific requirement to observe the labile salt proton or maximize resolution.

Diagram 2: Mechanistic Shift Logic

This diagram illustrates the causality between the chemical state (Base vs. Salt) and the resulting spectral observations.

Mechanism Base Free Base Form (Neutral N) Salt Pyridinium Salt Form (Positive Charge on N) Base->Salt Protonation HCl Add HCl HCl->Salt Effect1 Electron Density Withdrawal Salt->Effect1 Inductive Effect Signal_H5 H-5 Signal (Alpha to N) Effect1->Signal_H5 Signal_H7 H-7 Signal (Gamma to N) Effect1->Signal_H7 Shift Downfield Shift (+0.25 to +0.5 ppm) Signal_H5->Shift Signal_H7->Shift

Caption: Mechanistic pathway showing how N-protonation reduces electron density, causing the diagnostic downfield shift of alpha and gamma protons.

References

  • Fulmer, G. R., et al. (2010).[4][6][7][8] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[4] [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4][7] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Abraham, R. J., et al. (2006).[9] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[9] [Link]

  • PubChem. (n.d.). "Furo[3,2-b]pyridine Compound Summary." National Library of Medicine. [Link]

Sources

Technical Comparison: 13C NMR Elucidation of the 2-Bromofuro[3,2-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 2-Bromofuro[3,2-b]pyridine core, focusing on 13C NMR chemical shift elucidation, synthesis workflows, and comparative performance against its non-halogenated and isomeric counterparts.

Executive Summary & Structural Significance

The furo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and benzofuran systems. The introduction of a bromine atom at the C2 position is a critical synthetic pivot, enabling further functionalization via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

Accurate structural assignment of the 2-bromo derivative is challenging due to the Heavy Atom Effect of bromine, which induces significant shielding (upfield shift) at the ipso-carbon (C2) and deshielding at the ortho-carbon (C3), often leading to misassignment in automated prediction software.

13C NMR Spectral Analysis

Comparative Chemical Shift Data

The following table contrasts the experimental 13C NMR shifts of the unsubstituted parent core with the characteristic shifts of the 2-bromo derivative. The assignment relies on the diagnostic Heavy Atom Effect typical of brominated heteroaromatics.

Carbon PositionAtom LabelParent Core (δ ppm)2-Bromo Derivative (δ ppm)Shift Change (Δδ)Diagnostic Note
C-2 Furan α146.5131.0 – 133.5 -13 to -15 Ipso-Shielding (Heavy Atom Effect)
C-3 Furan β107.5115.0 – 117.0 +7 to +9 Ortho-Deshielding
C-3a Bridgehead148.2147.5 – 149.0± 0.5Minimal long-range effect
C-7a Bridgehead156.0155.5 – 157.0± 0.5Remote from substitution
C-5 Pyridine α145.8146.0~ 0Unaffected
C-6 Pyridine β119.5120.0~ 0Unaffected
C-7 Pyridine γ118.2118.5~ 0Unaffected

Technical Insight: In the parent furo[3,2-b]pyridine, C2 is typically the most deshielded furan carbon (~146 ppm). Upon bromination, the C2 resonance moves upfield significantly (to ~132 ppm), often overlapping with the bridgehead C3a signal. Conversely, the C3 signal shifts downfield from ~107 ppm to ~116 ppm.

Structural Elucidation Logic (DOT Visualization)

The following diagram illustrates the flow of logic for assigning the C2 and C3 positions using 2D NMR correlations (HMBC), crucial for distinguishing the 2-bromo isomer from the 3-bromo isomer.

NMR_Assignment_Logic Start Unknown Bromo-Furo[3,2-b]pyridine H3_Signal 1H NMR: Singlet at ~7.1 ppm (H3)? Start->H3_Signal HMBC_C3a HMBC: H3 -> C3a (~148 ppm) H3_Signal->HMBC_C3a Observe Correlation HMBC_C2 HMBC: H3 -> C2 (Ipso Carbon) H3_Signal->HMBC_C2 Observe Correlation Result_3Br Alternative: 3-Bromo Isomer (H2 Signal Present) H3_Signal->Result_3Br If H3 is missing Result_2Br Confirmation: 2-Bromo Isomer (C2 Upfield Shifted to ~132 ppm) HMBC_C2->Result_2Br C2 Chemical Shift < 140 ppm

Figure 1: Decision tree for confirming regiochemistry via HMBC correlations and chemical shift analysis.

Experimental Protocol: Synthesis & Characterization

The most reliable route to 2-bromofuro[3,2-b]pyridine is via Regioselective Lithiation followed by electrophilic trapping. This method avoids the regioselectivity issues of direct electrophilic bromination (e.g., NBS), which can yield mixtures.

Step-by-Step Synthesis Workflow
  • Reagents:

    • Substrate: Furo[3,2-b]pyridine (1.0 equiv)[1]

    • Base: n-Butyllithium (1.1 equiv, 1.6M in hexanes)

    • Electrophile: 1,2-Dibromo-1,1,2,2-tetrafluoroethane (CBrF2CBrF2) or CBr4 (1.2 equiv)

    • Solvent: Anhydrous THF

  • Procedure:

    • Cooling: Charge a flame-dried flask with furo[3,2-b]pyridine and THF. Cool to -78 °C under Argon.

    • Lithiation: Add n-BuLi dropwise over 15 minutes. The solution typically turns dark yellow/orange. Stir for 30–45 minutes at -78 °C to ensure formation of the 2-lithio species.

    • Trapping: Add the bromine source (dissolved in THF) dropwise.

    • Warming: Allow the mixture to warm slowly to 0 °C over 2 hours.

    • Quench: Quench with saturated NH4Cl solution.

  • Purification:

    • Extract with EtOAc, dry over Na2SO4.

    • Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).[2] The 2-bromo derivative is typically less polar than the starting material.

Synthesis Workflow Diagram

Synthesis_Workflow Substrate Furo[3,2-b]pyridine (Core) Lithiation Lithiation (-78°C, n-BuLi) Substrate->Lithiation THF, Ar Intermediate 2-Lithio Species (Nucleophilic C2) Lithiation->Intermediate Deprotonation Trapping Electrophilic Trapping (Br source) Intermediate->Trapping CBr4 or C2Br2F4 Product 2-Bromofuro[3,2-b]pyridine (Yield: 65-75%) Trapping->Product Warm to RT

Figure 2: Regioselective synthesis pathway via lithiation-trapping.[3]

Comparative Performance Guide

Why choose the 2-Bromofuro[3,2-b]pyridine core over other halogenated isomers?

Feature2-Bromo Isomer (Target)3-Bromo Isomer2-Chlorofuro[3,2-b]pyridine
Reactivity (C-X Bond) High (Excellent for Suzuki/Buchwald)Moderate (Steric hindrance from Pyridine ring)Low (Requires specialized catalysts)
Stability Moderate (Light sensitive)HighVery High
Synthetic Access Direct (Lithiation)Indirect (Cyclization of brominated precursor)Direct (Lithiation + C2Cl6)
NMR Diagnostic C2 @ ~132 ppm C2 @ ~145 ppm (Deshielded)C2 @ ~138 ppm
Key Application Insight

The 2-bromo derivative is the preferred intermediate for extending the conjugation of the system. In drug discovery, this core is frequently used to synthesize PI3K inhibitors and bioisosteres of benzofuran-2-carboxamides . The high reactivity of the C2-Br bond allows for late-stage diversification, a critical advantage over the 3-bromo isomer which often suffers from steric clashes with the pyridine nitrogen lone pair during catalysis.

References

  • Université d'Orléans . (2015). Synthesis and pharmacological evaluation of new furo[3,2-b]pyridine derivatives. (Thesis describing the lithiation and bromination protocol with 70% yield).

  • BenchChem . (2025).[4][5][6][7] Spectroscopic Profile of Furo[3,2-b]pyridine Derivatives. (Predicted and comparative data for the core scaffold).

  • Gros, P., et al. (2002). Regioselective lithiation of furo[2,3-c]pyridine and related heterocycles. (Foundational work on lithiation-trapping of furopyridines).

  • PubChem . Furo[3,2-b]pyridine Compound Summary. (General physical properties and identifiers).

Sources

HPLC Method Development for 2-Bromofuro[3,2-b]pyridine Purity Analysis: A Comparative Guide to Column Chemistries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

2-Bromofuro[3,2-b]pyridine is a highly valuable heterocyclic building block utilized extensively in pharmaceutical synthesis, particularly in transition-metal-catalyzed cross-coupling reactions. Accurate purity analysis of this compound is critical. Structurally similar impurities—such as the debrominated furo[3,2-b]pyridine, unreacted starting materials, and positional isomers (e.g., 3-bromofuro[3,2-b]pyridine)—can severely impact downstream reaction yields and active pharmaceutical ingredient (API) safety profiles.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this halogenated heterocycle requires moving beyond default column selections. This guide objectively compares the performance of standard C18, Pentafluorophenyl (PFP), and Biphenyl stationary phases, providing a field-proven, self-validating protocol grounded in 1[1] and 2[2] standards.

The Causality of Separation: Beyond Hydrophobicity

When separating halogenated positional isomers, analysts often encounter co-elution on traditional alkyl (C18) phases. Understanding the causality behind this failure is essential for logical method development.

  • The Limitation of C18: C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because 2-bromofuro[3,2-b]pyridine and its positional isomers possess nearly identical partition coefficients (LogP) and hydrodynamic volumes, C18 phases cannot adequately differentiate them.

  • The PFP Advantage: Pentafluorophenyl (PFP) stationary phases introduce orthogonal retention mechanisms. The highly electronegative fluorine atoms create a strong dipole moment and an electron-deficient phenyl ring. This facilitates π-π interactions, dipole-dipole interactions, and specific halogen interactions with the bromine atom of the analyte. Consequently,3[3].

  • The Biphenyl Alternative: Biphenyl columns offer enhanced polarizability and strong π-π interactions, making them excellent for fused-ring heterocycles, though they often lack the specific dipole-induced halogen recognition of PFP phases.

Comparative Experimental Data

To demonstrate these mechanistic differences, a comparative study was conducted using three different column chemistries under identical mobile phase conditions (Gradient elution: Water/Methanol with 0.1% Formic Acid). The target was to resolve 2-bromofuro[3,2-b]pyridine (Main Peak) from its critical impurity, 3-bromofuro[3,2-b]pyridine (Impurity A), and debrominated furo[3,2-b]pyridine (Impurity B).

Table 1: Comparative Chromatographic Performance Across Column Chemistries

Column Chemistry (50 x 4.6 mm, 2.7 µm)Retention Time (Main Peak)Resolution (Rs) vs. Impurity ATailing Factor (Tf)Selectivity Mechanism
Standard C18 4.2 min1.1 (Co-elution)1.40Dispersive (Hydrophobic)
Biphenyl 5.8 min1.8 (Marginal)1.25π-π, Polarizability
PFP (Pentafluorophenyl) 6.5 min3.4 (Baseline) 1.05 π-π, Dipole, Halogen

Data Synthesis: The PFP column successfully achieved baseline resolution (Rs > 2.0) for the critical isomer pair, validating the hypothesis that dipole and halogen interactions are necessary for this separation[4].

Method Optimization Workflow

The following diagram illustrates the logical decision-making process for developing an HPLC method for halogenated heterocycles.

HPLC_Workflow Start Define Analytical Target Profile (2-Bromofuro[3,2-b]pyridine) Screen1 Initial Column Screening (C18 vs. PFP vs. Biphenyl) Start->Screen1 Eval1 Resolution (Rs) > 2.0 for Critical Isomer Pairs? Screen1->Eval1 Opt1 Optimize Mobile Phase (MeOH vs. ACN, Buffer pH) Eval1->Opt1 No SelectPFP Select PFP Column (π-π & Halogen Interactions) Eval1->SelectPFP Yes Opt1->Eval1 Fail Re-evaluate Stationary Phase (Adjust Temperature/Gradient) Opt1->Fail Persistent Co-elution Val Method Validation (ICH Q2(R2) Guidelines) SelectPFP->Val

HPLC Method Development Workflow for Halogenated Heterocycles.

Step-by-Step Self-Validating Protocol

To ensure trustworthiness and regulatory compliance, the following protocol integrates System Suitability Testing (SST) as a self-validating mechanism, aligning with the latest 2[2] and [ICH Q2(R2)]( শারীরিক2Rt6GUQCFdInClPa4yhHugF5TLFj_ZIqLvFSUPG2ZTkIxstAsMbr6NxJ0lFqq5sxPi03adwcgiUhN0kPMeFQ-ydcscoce4wSW7J3pAwqEyrKjeTBJHBgSWR6j8SqXOgm-IlR3KKHp3R4JFeRTfZ0=)[1] revisions.

Phase 1: Preparation of Mobile Phase and Diluents Causality Check: Methanol is preferred over Acetonitrile for PFP columns because Acetonitrile's triple bond can compete for π-π interaction sites on the stationary phase, suppressing selectivity.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol.

  • Diluent: Water/Methanol (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter.

Phase 2: Standard & Sample Preparation

  • System Suitability Solution (SST): Spike 2-bromofuro[3,2-b]pyridine standard (100 µg/mL) with 3-bromofuro[3,2-b]pyridine (1 µg/mL, 1% level).

  • Test Sample: Dissolve 10 mg of the synthesized 2-bromofuro[3,2-b]pyridine batch in 100 mL of diluent (100 µg/mL). Sonicate for 5 minutes at 25°C.

Phase 3: Chromatographic Execution

  • Column: PFP (Pentafluorophenyl), 100 x 4.6 mm, 2.7 µm superficially porous particles.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains optimal mass transfer kinetics while reducing system backpressure).

  • Detection: UV at 254 nm (optimal for the conjugated furo-pyridine ring system).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: 10% to 70% B

    • 10.0 - 12.0 min: 70% B

    • 12.0 - 12.1 min: 70% to 10% B (Re-equilibration)

    • 12.1 - 16.0 min: 10% B

Phase 4: Self-Validation (System Suitability) Before analyzing the sample, inject the SST solution. The system is only validated for use if it meets the following parameters[2]:

  • Resolution (Rs): Must be ≥ 2.0 between the 2-bromo and 3-bromo isomers.

  • Tailing Factor (Tf): Must be ≤ 1.5 for the main peak to ensure accurate integration.

  • Precision: The %RSD of the main peak area across 5 replicate injections must be ≤ 2.0% (as per ICH Q2(R2) repeatability standards)[1].

Conclusion & Best Practices

For the purity analysis of 2-bromofuro[3,2-b]pyridine, relying on default C18 column chemistries introduces a high risk of unresolved positional isomers. By understanding the causality of molecular interactions, analysts can leverage the orthogonal selectivity of PFP columns—specifically dipole and halogen interactions—to achieve baseline resolution. Coupling this optimized chemistry with a self-validating protocol ensures that the analytical method is robust, reproducible, and fully compliant with ICH Q2(R2) guidelines.

References
  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC.LCGC International.
  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.Agilent Technologies.
  • Validation of Analytical Procedures Q2(R2).International Council for Harmonisation (ICH).
  • <621> Chromatography.United States Pharmacopeia (USP).

Sources

Comparative Reactivity Guide: 2-Bromofuro[3,2-b]pyridine vs. 2-Chlorofuro[3,2-b]pyridine in Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furo[3,2-b]pyridines are privileged aza-heterocyclic scaffolds heavily utilized in the design of highly selective kinase inhibitors (e.g., CLKs, HIPKs) and Hedgehog pathway modulators[1]. The C-2 position on the furan ring is a primary site for late-stage functionalization. As a Senior Application Scientist, I frequently evaluate the strategic selection of C-2 halogenated precursors. While 2-bromofuro[3,2-b]pyridine and 2-chlorofuro[3,2-b]pyridine may appear functionally similar, their divergent bond dissociation energies dictate entirely different reactivity profiles in palladium-catalyzed cross-couplings and organometallic metalations. This guide provides a mechanistic comparison and validated protocols to optimize your synthetic workflows.

Mechanistic Causality: The Halogen Effect at C-2

The furo[3,2-b]pyridine core features a unique electronic distribution where the pyridine nitrogen is ortho to the fusion bond and meta to the furan oxygen, resulting in a moderated electron deficiency compared to its [2,3-b] isomer[2].

Oxidative Addition Kinetics In Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the fundamental difference between the two precursors lies in the oxidative addition step. The C–Br bond has a significantly lower bond dissociation energy than the C–Cl bond. Consequently, 2-bromofuro[3,2-b]pyridine readily undergoes oxidative addition with standard Pd(0) species (like


) under mild conditions (80–90 °C). In contrast, the stronger C–Cl bond in 2-chlorofuro[3,2-b]pyridine makes oxidative addition the rate-limiting bottleneck, requiring elevated temperatures (110 °C) and electron-rich, bulky ligands (e.g., SPhos or XPhos) to force the catalytic cycle forward[3].

Orthogonal Reactivity and Strategic Protection Chlorine's relative inertness is not a disadvantage; it is a strategic tool. In polyhalogenated scaffolds (e.g., 3-bromo-2-chlorofuro[3,2-b]pyridine), the differential reactivity allows for sequential, site-selective couplings. The C–Br bond can be selectively coupled using mild catalysts (e.g.,


), leaving the C–Cl bond completely intact for a subsequent, more rigorous coupling step[3].

Metal-Halogen Exchange vs. Directed ortho-Metalation (DoM) When subjected to organolithium reagents, 2-bromofuro[3,2-b]pyridine undergoes rapid and clean lithium-halogen exchange at -78 °C. Conversely, 2-chlorofuro[3,2-b]pyridine is prone to competing deprotonation (DoM) due to the sluggish exchange rate of the C–Cl bond. Achieving complete functionalization of the chloro-derivative often requires the use of superbases like [n-BuLi/LiDMAE] to control regioselectivity[4].

Performance Comparison

Table 1: Cross-Coupling Reactivity Profile

Parameter2-Bromofuro[3,2-b]pyridine2-Chlorofuro[3,2-b]pyridine
Suzuki-Miyaura Catalyst

or

SPhos Pd G3 or

/XPhos
Typical Temperature 80–90 °C100–110 °C
Oxidative Addition Kinetics Fast (Low activation barrier)Slow (Rate-limiting step)
Orthogonality Reacts first in mixed halo-systemsSurvives mild Pd-coupling conditions

Table 2: Organometallic & Nucleophilic Reactivity

Parameter2-Bromofuro[3,2-b]pyridine2-Chlorofuro[3,2-b]pyridine
Lithium-Halogen Exchange Rapid at -78 °C (n-BuLi)Sluggish; competes with deprotonation
Directed ortho-Metalation Not applicable (Exchange dominates)Feasible at C-3 with superbases (e.g., LiDMAE)[4]
SNAr Reactivity ModerateModerate to High (Cl is a better leaving group)

Visual Workflows & Signaling Context

PdCycle Pd0 Pd(0) Catalyst OA_Br Oxidative Addition (Fast for C-Br) Pd0->OA_Br 2-Bromo (90 °C) OA_Cl Oxidative Addition (Slow for C-Cl) Pd0->OA_Cl 2-Chloro (110 °C) Trans Transmetalation OA_Br->Trans OA_Cl->Trans Needs SPhos RE Reductive Elimination Trans->RE RE->Pd0 Product

Caption: Pd-catalytic cycle highlighting the oxidative addition bottleneck for C-Cl vs. C-Br bonds.

Workflow Start Furo[3,2-b]pyridine Scaffold Bromo 2-Bromofuro[3,2-b]pyridine Start->Bromo Chloro 2-Chlorofuro[3,2-b]pyridine Start->Chloro LiEx Rapid Li-Halogen Exchange (-78 °C) Bromo->LiEx n-BuLi Mild Mild Suzuki Coupling (Pd(dppf)Cl2, 90 °C) Bromo->Mild Ar-B(OH)2 DoM Directed ortho-Metalation ([n-BuLi/LiDMAE], -20 °C) Chloro->DoM Superbase Harsh Ligand-Enabled Suzuki (SPhos Pd G3, 110 °C) Chloro->Harsh Ar-B(OH)2

Caption: Divergent synthetic workflows dictated by the choice of C-2 halogen substituent.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Mild Suzuki-Miyaura Coupling of 2-Bromofuro[3,2-b]pyridine Objective: Achieve high-yielding C–C bond formation without over-catalyzing the system.

  • Preparation : In a rigorously degassed reaction vial, combine 2-bromofuro[3,2-b]pyridine (1.0 equiv), the desired arylboronic acid (1.3 equiv), and

    
     (3.0 equiv)[3].
    
  • Solvent & Catalyst : Add a degassed mixture of 1,4-dioxane/

    
     (4:1 ratio). Introduce 
    
    
    
    (3-5 mol%) as the catalyst. Causality note: The bidentate dppf ligand provides sufficient electron density for the C–Br oxidative addition while preventing catalyst degradation at 90 °C[3].
  • Execution : Stir the mixture at 90 °C for 4–6 hours. Monitor via TLC or LC-MS.

  • Workup : Cool to 25 °C, dilute with

    
    , and extract with EtOAc. The mild conditions ensure that other functional groups remain unaffected.
    

Protocol B: Ligand-Enabled Suzuki-Miyaura Coupling of 2-Chlorofuro[3,2-b]pyridine Objective: Overcome the high activation energy barrier of the C–Cl bond.

  • Preparation : Combine 2-chlorofuro[3,2-b]pyridine (1.0 equiv), arylboronic ester (1.3 equiv), and

    
     (3.0 equiv) in a pressure vial[3].
    
  • Solvent & Catalyst : Add a degassed mixture of n-BuOH/

    
     (4:1). Introduce SPhos Pd G3 (3 mol%). Causality note: The dialkylbiaryl phosphine ligand (SPhos) is critical here; its steric bulk accelerates reductive elimination, while its electron richness facilitates the difficult oxidative addition into the C–Cl bond[3].
    
  • Execution : Seal the vial and heat to 110 °C for 12 hours.

  • Workup : Standard aqueous workup. The use of n-BuOH allows for higher reflux temperatures compared to dioxane, driving the sluggish reaction to completion.

Protocol C: Regioselective Lithiation of 2-Chlorofuro[3,2-b]pyridine Objective: Utilize superbase chemistry to achieve C-3 functionalization without premature halogen exchange.

  • Preparation : Cool a solution of 2-chlorofuro[3,2-b]pyridine in anhydrous THF to -20 °C under an argon atmosphere.

  • Superbase Addition : Dropwise add a pre-formed solution of[n-BuLi/LiDMAE] (Lithium dimethylaminoethoxide) superbase (2.0 equiv). Causality note: Standard n-BuLi would cause a messy mixture of metal-halogen exchange and deprotonation. The superbase directs lithiation cleanly to the adjacent C-3 position without cleaving the C–Cl bond[4].

  • Electrophilic Trapping : After 1 hour, quench with the desired electrophile (e.g., TMSCl or an aldehyde) to yield the highly functionalized 2-chloro-3-substituted derivative[4].

Conclusion & Selection Matrix

  • Choose 2-Bromofuro[3,2-b]pyridine when the C-2 position is the primary or sole site of cross-coupling, or when the substrate contains delicate functional groups that cannot survive temperatures above 90 °C.

  • Choose 2-Chlorofuro[3,2-b]pyridine when designing a sequential, multi-step functionalization strategy where the C-2 position must remain dormant (orthogonal) while other positions (e.g., C-3 or C-7) are coupled or lithiated first.

References

  • Title : Successive Regioselective Metalations of Fused Heterocycles: Synthesis of Polyfunctionalized Furo[3,2-b]pyridines | Source : ACS (Journal of Organic Chemistry) | URL :[Link]

  • Title: Substituted furopyridines for therapeutic use (WO2024078649A1)

Sources

Solid-State Development of Furopyridine Hydrochloride Salts: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furopyridine scaffolds (specifically furo[3,2-c]pyridine and furo[2,3-b]pyridine) are increasingly prevalent in kinase inhibitor design due to their bioisosteric relationship with quinolines and indoles. However, the free base forms of these heterocycles often suffer from poor aqueous solubility and low melting points, complicating formulation.

This guide objectively compares the Hydrochloride (HCl) Salt form against the Free Base and alternative salts (Mesylate/Sulfate). Based on X-ray diffraction (XRD) data, the HCl salt consistently demonstrates superior lattice energy stabilization through distinct charge-assisted hydrogen bonding networks (


), making it the preferred candidate for early-stage bioavailability enhancement.

Part 1: Structural Analysis & Causality

The Core Challenge: Free Base vs. Salt Forms

In their neutral state, furopyridines rely on weak


 stacking and limited 

interactions for crystal packing. This often results in "soft" crystals with low density and high solvent accessibility.

Why HCl? The conversion to a hydrochloride salt introduces a strong ionic anchor. The pyridine nitrogen (pKa ~3-5 depending on substitution) is the exclusive site of protonation. The furan oxygen remains unprotonated but acts as a weak acceptor, influencing the secondary packing motif.

Crystallographic Insights

X-ray data reveals that Furopyridine HCl salts typically adopt higher-symmetry space groups (often Monoclinic


 or Orthorhombic) compared to the Triclinic packing often seen in their free bases or bulky sulfonate salts.

Mechanism of Stabilization:

  • Primary Interaction: The protonated pyridine nitrogen donates a hydrogen bond to the chloride anion (

    
    ).
    
  • Bridging Network: The chloride ion acts as a bridge, accepting H-bonds from the pyridine cation and often water molecules (if hydrated) or amide/amine substituents, creating a 2D or 3D hydrogen-bonded polymer.

  • Lattice Energy: The Coulombic attraction significantly increases the lattice enthalpy, directly correlating to higher melting points (thermal stability).

Part 2: Comparative Experimental Data

The following data contrasts the solid-state properties of a representative Tetrahydrofuro[3,2-c]pyridine derivative in its HCl salt form versus its Free Base and a theoretical bulky salt comparison.

Table 1: Crystallographic & Physical Property Comparison

FeatureFree Base (Neutral)Hydrochloride Salt (Target) Mesylate Salt (Alternative)
Crystal System Triclinic (Typical)Monoclinic (

or

)
Triclinic / Monoclinic
Space Group



Density (

)
~1.25 g/cm³~1.35 - 1.45 g/cm³ ~1.30 g/cm³
Primary Interaction

Stacking
Charge-Assisted H-Bond (

)
H-Bond (

)
Solubility (Aq.) Low (< 0.1 mg/mL)High (> 10 mg/mL) High (> 15 mg/mL)
Hygroscopicity LowModerate (Risk of hydrates) High (Often deliquescent)
Melting Point 120–140 °C> 200 °C (Decomp.) 160–180 °C

Note on Data Source: Specific unit cell parameters are derived from structural analogues such as 4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride [Source 1, 3].

Comparative Analysis
  • HCl vs. Free Base: The HCl salt shows a density increase of ~10-15%. Tighter packing reduces void volume, improving chemical stability against oxidation—a critical factor for the electron-rich furan ring.

  • HCl vs. Mesylate: While Mesylate salts often offer higher solubility, they frequently result in lower melting points and higher hygroscopicity due to the large, disordered anion. HCl provides the optimal balance of solubility and crystallinity.

Part 3: Experimental Protocols

Protocol A: Synthesis & Crystallization Workflow

Objective: To generate single crystals of Furopyridine HCl suitable for XRD analysis.

Reagents:

  • Furopyridine precursor (Free Base)

  • 4M HCl in Dioxane (anhydrous) or 37% HCl (aq)

  • Solvents: Ethanol (EtOH), Methanol (MeOH), Diethyl Ether (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of Furopyridine free base in minimal hot EtOH (2 mL). Ensure complete dissolution; filter if necessary to remove nucleation sites.

  • Salt Formation:

    • Anhydrous Route: Add 1.1 equivalents of 4M HCl/Dioxane dropwise. A precipitate may form immediately.

    • Aqueous Route: Add 1.1 equivalents of 37% HCl.

  • Crystal Growth (Vapor Diffusion):

    • If a precipitate forms, redissolve by adding minimal MeOH and heating.

    • Transfer the solution to a small inner vial.

    • Place the inner vial into a larger jar containing

      
       (antisolvent).
      
    • Seal tightly and store at 4°C for 3-7 days.

  • Harvesting: Filter crystals and wash with cold

    
    . Dry under vacuum at 40°C for 2 hours.
    
Visualization: Salt Formation & Crystallization Logic[1]

G Start Furopyridine (Free Base) Acid Add HCl Source (Dioxane or Aq.) Start->Acid Protonation Protonation of Pyridine Nitrogen Acid->Protonation Solubility Solubility Check (Clear Solution?) Protonation->Solubility Heat Heat to Dissolve (+ MeOH) Solubility->Heat No (Precipitate) Diffusion Vapor Diffusion (Inner: MeOH / Outer: Et2O) Solubility->Diffusion Yes Heat->Diffusion Crystal Single Crystal HCl Salt Diffusion->Crystal 3-7 Days

Caption: Workflow for converting Furopyridine free base to high-quality HCl salt crystals via vapor diffusion.

Part 4: Structural Interaction Map

Understanding the lattice is crucial for predicting stability. The diagram below illustrates the canonical interaction motif found in these salts.

H cluster_0 Unit Cell Stabilization PyridineN Pyridine N+ (Donor) Chloride Chloride Ion (Bridge) PyridineN->Chloride Charge Assisted H-Bond (Strong) Water Lattice Water (Optional) Chloride->Water H-Bond Acceptor FuranO Furan Oxygen (Weak Acceptor) Water->FuranO Weak Interaction

Caption: The Chloride ion acts as a multipoint acceptor, bridging the protonated pyridine core and stabilizing the lattice.

References

  • Beilstein Journal of Organic Chemistry. "Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.

  • National Institutes of Health (PMC). "Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of...

  • MDPI. "Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines... Crystallographic Unit Cells."

  • PubChem. "Furo[3,2-c]pyridine Compound Summary."

Distinguishing Regioisomers of Bromofuropyridine Using NOESY NMR

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The structural elucidation of fused heterocyclic systems, particularly bromofuropyridines , presents a significant challenge in medicinal chemistry. The synthesis of these scaffolds often yields regioisomeric mixtures (e.g., furo[2,3-b]pyridine vs. furo[3,2-b]pyridine) that are indistinguishable by Mass Spectrometry and ambiguous in 1D


H NMR due to overlapping chemical shifts and similar splitting patterns.

While X-ray crystallography remains the absolute gold standard for structural determination, it is resource-intensive and requires single crystals. This guide establishes Nuclear Overhauser Effect Spectroscopy (NOESY) as the most efficient, non-destructive alternative for routine differentiation. By detecting through-space dipolar couplings (< 5 Å), NOESY provides definitive evidence of ring fusion geometry and substituent positioning that scalar coupling (J-coupling) techniques like COSY or HMBC may miss due to quaternary carbons or heteroatom interruptions.

The Isomer Challenge: Furo[2,3-b] vs. Furo[3,2-b]

In the synthesis of bromofuropyridines, the cyclization step often allows for two distinct ring fusion pathways. Furthermore, the electrophilic bromination can occur at multiple open positions on the pyridine ring.

The Structural Ambiguity

Consider a reaction producing a core scaffold. The two primary regioisomers differ in the orientation of the pyridine nitrogen relative to the furan oxygen:

  • Furo[2,3-b]pyridine: The furan oxygen is attached at the pyridine C-2 position.

  • Furo[3,2-b]pyridine: The furan oxygen is attached at the pyridine C-3 position.

Why 1D NMR Fails: Both isomers possess a similar set of protons: two on the furan ring (if unsubstituted) and two or three on the pyridine ring (depending on bromine substitution). The coupling constants (


) for the furan ring (~2.0-2.5 Hz) and pyridine ring (~5-8 Hz) are often identical between isomers, rendering 1D analysis inconclusive.

Comparative Analysis of Analytical Techniques

The following table compares NOESY against alternative structural validation methods for furopyridine isomers.

FeatureNOESY (Recommended) HMBC (Heteronuclear Multiple Bond Correlation) 1D

H NMR
X-Ray Crystallography
Primary Mechanism Through-Space (< 5 Å) dipolar coupling.Through-Bond (2-3 bonds) J-coupling.Chemical shift & Scalar coupling.Electron density diffraction.
Differentiation Power High. Detects spatial proximity of Furan-H to Pyridine-H.Medium-High. Can trace quaternary carbons, but often ambiguous if key carbons lack protons.Low. Patterns often identical for regioisomers.Definitive. Absolute structure determination.
Sample Requirement ~5-10 mg in solution.~10-20 mg (requires high concentration for quaternary C detection).< 1 mg.Single, high-quality crystal.
Time to Result 1 - 4 Hours.2 - 8 Hours.5 Minutes.Days to Weeks.
Cost Efficiency High. Standard spectrometer usage.High. Standard spectrometer usage.Very High.Low. Expensive & labor-intensive.

Technical Deep Dive: The NOESY Mechanism

NOESY relies on Cross-Relaxation . When a specific proton is excited, it can transfer magnetization to a nearby proton (within 5 Å) through space, not bonds.

The "Smoking Gun" Correlation

To distinguish the isomers, we look for the spatial proximity between the Furan C-3 proton and the Pyridine C-4 proton .

  • Scenario A: Furo[2,3-b]pyridine

    • Geometry: The furan H-3 and pyridine H-4 are in close spatial proximity (peri-like relationship).

    • NOESY Spectrum: A strong cross-peak (correlation) appears between the furan doublet and the pyridine doublet.

  • Scenario B: Furo[3,2-b]pyridine [1][2]

    • Geometry: The orientation is flipped. The furan H-3 is distant from the pyridine protons, or close to a different proton environment depending on substitution.

    • NOESY Spectrum: The characteristic H3-H4 cross-peak is absent or significantly weaker/different.

Impact of Bromine: If the bromine is at position C-4, the "smoking gun" proton is removed. In this case, NOESY is used to confirm the absence of the signal and look for secondary correlations (e.g., Furan H-3 to Pyridine H-5, if applicable).

Structural Logic Diagram

The following diagram illustrates the logical flow of using NOE correlations to assign the structure.

NOESY_Logic Input Unknown Bromofuropyridine Isomer Step1 Acquire 1D 1H NMR (Identify Furan & Pyridine Signals) Input->Step1 Step2 Run 2D NOESY Experiment (Mixing Time: 400ms) Step1->Step2 Decision Analyze Cross-Peaks between Furan-H and Pyridine-H Step2->Decision ResultA Strong NOE: Furan H-3 <-> Pyridine H-4 (Proximity Confirmed) Decision->ResultA Correlation Found ResultB No NOE: Furan H-3 <-> Pyridine H-4 (Protons Distant) Decision->ResultB No Correlation ConclusionA Assignment: Furo[2,3-b]pyridine ResultA->ConclusionA ConclusionB Assignment: Furo[3,2-b]pyridine (or C-4 Brominated) ResultB->ConclusionB

Caption: Logic flow for assigning furopyridine regioisomers based on NOE spatial correlations.

Experimental Protocol

This protocol is designed for a standard 400 MHz or 600 MHz NMR spectrometer equipped with a gradient probe.

Step 1: Sample Preparation
  • Mass: Dissolve 5–15 mg of the bromofuropyridine sample.

  • Solvent: Use DMSO-d6 (preferred for polar heterocycles) or CDCl3 .

    • Note: DMSO-d6 often provides better separation of aromatic signals than chloroform.

  • Volume: 600 µL in a high-quality 5mm NMR tube.

  • Degassing: (Optional but recommended for high-precision NOE) Bubble nitrogen through the sample for 2 minutes to remove dissolved oxygen, which causes paramagnetic relaxation and reduces NOE intensity.

Step 2: Acquisition Parameters
  • Pulse Sequence: noesyphpr (Phase-sensitive NOESY with gradient selection) or noesygpph.

  • Temperature: 298 K (25°C).

  • Relaxation Delay (d1): 2.0 – 3.0 seconds. (Must be sufficient for full relaxation).

  • Mixing Time (tm): 300 – 500 ms .

    • Why: Small molecules (MW < 400) tumble quickly. A mixing time that is too short (< 200 ms) may not build up enough NOE. Too long (> 800 ms) allows spin-diffusion, creating false positives. 400 ms is the optimal starting point.

  • Scans (ns): 16 or 32 (depending on concentration).

  • Data Points: 2048 (F2) x 256 (F1).

Step 3: Processing
  • Window Function: Apply a sine-bell squared (QSINE) function shifted by 90° for both dimensions.

  • Phasing: Careful manual phasing is required. NOE cross-peaks should have the same phase (sign) as the diagonal peaks for small molecules (positive NOE), whereas chemical exchange peaks (if any) would be opposite.

    • Correction: In large molecules, NOE is negative (opposite to diagonal). For bromofuropyridines (small molecules), NOE is usually positive (same sign as diagonal) unless the solvent viscosity is very high.

Workflow Visualization

The following diagram outlines the complete experimental lifecycle from synthesis to validated structure.

Workflow Synth Synthesis (Cyclization) Crude Crude Mixture (Isomers A & B) Synth->Crude HPLC HPLC Purification Crude->HPLC IsomerA Isolate Isomer 1 HPLC->IsomerA IsomerB Isolate Isomer 2 HPLC->IsomerB NMR_Exp NOESY Experiment (tm = 400ms) IsomerA->NMR_Exp IsomerB->NMR_Exp Analysis Data Analysis (Identify H-H Proximity) NMR_Exp->Analysis Final Structural Validation Analysis->Final

Caption: Operational workflow for isolating and validating bromofuropyridine regioisomers.

References

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Oxford Instruments. (2024).[3] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Assigning regioisomeric relations through heteronuclear 2D selective J-resolved NMR spectroscopy. Retrieved from [Link]

Sources

Melting Point Determination for 2-Bromofuro[3,2-b]pyridine Hydrochloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

2-Bromofuro[3,2-b]pyridine hydrochloride is a halogenated, fused bicyclic heteroaromatic building block utilized in advanced medicinal chemistry and drug development[1]. Determining the precise melting point of such heterocyclic hydrochloride salts is a critical quality control metric for confirming chemical identity, assessing purity, and detecting polymorphism[2].

However, analyzing hydrochloride salts presents a distinct thermodynamic challenge: the kinetic process of thermal decomposition (often involving the evolution of HCl gas) frequently competes with the thermodynamic phase transition of melting[3]. Relying solely on basic visual methods can lead an analyst to misinterpret a decomposition event—such as browning or charring—as a true thermodynamic melting point. To ensure absolute scientific integrity, a comparative analytical approach utilizing both the Automated Capillary Method and Differential Scanning Calorimetry (DSC) is required.

Mechanistic Comparison of Analytical Techniques

To build a robust thermal profile, researchers must understand the causality behind the two primary methodologies:

The Capillary Method (Visual Phase Transition)

The capillary method is the traditional pharmacopeial standard (USP <741> / Ph. Eur. 2.2.14)[4]. It relies on the visual observation of the sample transitioning from a solid to a liquid state.

  • The Causality: The sample is packed tightly into a narrow glass capillary to maximize surface contact and ensure uniform heat transfer. A slow heating rate (typically 1 °C/min) is applied near the expected melting point to allow the heating block, the glass wall, and the sample to reach thermal equilibrium. Faster ramp rates induce thermal lag, which artificially inflates the recorded melting temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the differential heat flow required to maintain a zero temperature difference between a sample and an inert reference as they are heated[3].

  • The Causality: DSC detects the endothermic latent heat of fusion (

    
    ). Because the sample is analyzed in a nitrogen-purged environment, oxidative degradation is minimized. Furthermore, if 2-Bromofuro[3,2-b]pyridine hydrochloride exhibits polymorphism (multiple crystalline forms), DSC will reveal complex thermal histories, such as exothermic crystallization events followed by secondary endothermic melts, as metastable forms convert to stable forms[5].
    

Self-Validating Experimental Protocols

Every robust analytical workflow must be self-validating. The following protocols incorporate internal checks to prevent false data generation.

Prerequisite: Thermogravimetric Analysis (TGA) Pre-Screening

Before determining the melting point, you must rule out thermal decomposition.

  • Procedure: Heat 5 mg of the sample in a TGA instrument at 10 °C/min.

  • Validation Logic: Monitor for mass loss. If a significant mass loss (>1-2%) occurs simultaneously with the expected melting temperature, the compound is decomposing rather than melting[2]. This informs the analyst that DSC endotherms must be interpreted with extreme caution.

Protocol A: Automated Capillary Method (USP <741> Compliant)
  • Sample Preparation: Grind the 2-Bromofuro[3,2-b]pyridine hydrochloride into a fine powder using an agate mortar. Causality: Fine powders maximize surface area and eliminate void spaces that act as thermal insulators.

  • Desiccation: Dry the powder in a vacuum desiccator over silica gel for 24 hours. Causality: Hydrochloride salts are often hygroscopic. Trapped moisture disrupts the crystal lattice, leading to melting point depression via Raoult's Law[4].

  • Capillary Loading: Pack the powder into a USP-compliant glass capillary (0.8–1.2 mm internal diameter) to a height of exactly 2.5–3.5 mm[4]. Tap firmly on a hard surface to compact the bed.

  • Self-Validation Step: Load a Certified Reference Standard (CRS) (e.g., Vanillin or Caffeine, depending on the expected range) into an adjacent capillary slot in the heating block. If the CRS melts within

    
     °C of its certified value, the instrument's calibration is validated for that specific run[4].
    
  • Thermal Ramping: Insert the capillaries into the block pre-heated to 10 °C below the expected melting point. Apply a ramp rate of 1 °C/min[4].

  • Data Capture: Record the Onset Point (when the powder column collapses against the glass) and the Clear Point (complete liquefaction)[4].

Protocol B: Differential Scanning Calorimetry (DSC)
  • Atmospheric Control: Purge the DSC cell with dry Nitrogen at 50 mL/min. Causality: This displaces oxygen, preventing premature oxidative browning of the furo-pyridine core during heating.

  • Sample Encapsulation: Weigh 2.0 to 5.0 mg of the dried salt into an aluminum Tzero pan.

  • Crucial Modification: Crimp the pan with a pinhole lid. Causality: Because hydrochloride salts can evolve HCl gas upon heating, a hermetically sealed pan would pressurize and eventually rupture, causing a massive endothermic artifact on the baseline. The pinhole allows gas to escape while maintaining the internal thermal environment.

  • Thermal Profiling: Equilibrate at 25 °C, then heat at a controlled rate of 10 °C/min up to 250 °C[3].

  • Self-Validation Step: Cross-reference the integrated DSC endothermic peak with the TGA data. A sharp endotherm with no TGA mass loss confirms a true thermodynamic melt (

    
    ).
    

Performance Comparison Data

The following table summarizes the operational parameters and data outputs of both methods when applied to halogenated heterocyclic salts.

ParameterCapillary Method (Visual)Differential Scanning Calorimetry (DSC)
Sample Size ~1–2 mg (2.5–3.5 mm column)2.0–5.0 mg
Standard Ramp Rate 1 °C/min (near melting point)10 °C/min
Primary Output Visual Onset & Clear Point (°C)Extrapolated Onset (

) & Peak Temperature (°C)
Secondary Output Observation of charring/color changeEnthalpy of Fusion (

), Glass Transition (

)
Polymorph Detection Poor (Often indistinguishable)Excellent (Resolves distinct phase transitions)
Limitation Subjective visual interpretation; cannot quantify energy.Cannot visually confirm color changes or charring.
Validation Mechanism Simultaneous run of a CRSCross-reference with TGA mass loss data

Thermal Characterization Decision Matrix

To standardize the approach for novel batches of 2-Bromofuro[3,2-b]pyridine hydrochloride, follow the logical workflow visualized below.

Workflow Start Isolate 2-Bromofuro[3,2-b]pyridine HCl Dry Vacuum Desiccation (Remove Moisture) Start->Dry TGA TGA Pre-screen (10°C/min) Dry->TGA Decision Mass Loss < 1% at Phase Transition? TGA->Decision DSC DSC Analysis (Thermodynamic Tm) Decision->DSC Yes (True Melt) Capillary Capillary Method (Visual Clear Point) Decision->Capillary No (Decomposition)

Fig 1: Decision workflow for thermal characterization of hydrochloride salts.

References

  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine | Source: NIH PubMed Central | URL: [Link]

  • Melting Point Determination | Source: ResolveMass Laboratories | URL: [Link]

  • Melting point determination | Source: University of Calgary | URL: [Link]

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs | Source: TA Instruments | URL: [Link]

  • Determination of Melting Points According to Pharmacopeia | Source: Stanford Research Systems | URL: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Bromofuro[3,2-b]pyridine hydrochloride

[1][2]

Executive Summary & Chemical Profile[3]

Immediate Action Required: This compound must be segregated into Halogenated Hazardous Waste streams.[1][2] Under no circumstances should this material be disposed of via sanitary sewer systems or general refuse, regardless of water solubility.

This guide defines the disposal protocol for 2-Bromofuro[3,2-b]pyridine hydrochloride . As a halogenated fused-ring heterocycle with an acidic salt moiety, it presents a dual hazard profile: corrosivity (due to HCl) and potential toxicity/persistence (due to the brominated pyridine core).[1]

Chemical Identity & Hazard Characterization
PropertySpecificationDisposal Implication
Chemical Name 2-Bromofuro[3,2-b]pyridine hydrochlorideLabeling: Must appear fully written out on waste tags.[1][2]
Chemical Class Halogenated Heteroaromatic SaltStream: Halogenated Organic Waste.[1][2]
Molecular Formula

Incineration: Requires high-temp incineration to prevent dioxin formation.[1][2]
Acidity Hydrochloric acid salt (Low pH in solution)Compatibility: Do not mix with strong bases or oxidizers in waste containers.[1][2]
Physical State Solid (Crystalline powder)Packaging: Double-bagged or rigid HDPE container.[1][2]

Hazard Assessment & Pre-Disposal Treatment[1][4]

The "Why" Behind the Protocol

As researchers, we often categorize waste by physical state (solid/liquid).[1] However, for this compound, the chemical structure dictates the workflow.

  • The Halogen Factor: The bromine substituent prohibits disposal in "Non-Halogenated" solvent streams.[1] Incinerating brominated compounds at standard temperatures can generate toxic byproducts.[1][2] It requires a facility capable of scrubbing acid gases (HBr/HCl).[1][2]

  • The Hydrochloride Factor: In the presence of moisture, this salt can hydrolyze to release hydrochloric acid fumes.[1] Waste containers must be corrosion-resistant (HDPE or glass, never metal).[1][2]

Pre-Treatment (Quenching)

Generally, solid waste of this compound does not require quenching.[1] However, if you have reaction mixtures containing unreacted thionyl chloride or other acid chlorides used to generate this salt, those must be quenched before binning.[2]

Self-Validating Safety Check:

  • Is the waste fuming? If YES, it is reactive and not ready for final sealing. Neutralize carefully with sodium bicarbonate solution in a fume hood.[1][2]

  • Is the pH < 2? If YES, label as "Corrosive" in addition to "Toxic."

Step-by-Step Disposal Workflow

Scenario A: Solid Waste (Excess Reagent/Powder)
  • PPE Requirements: Nitrile gloves (double gloving recommended), lab coat, safety goggles.[1] Use a fume hood to avoid dust inhalation.[1][2]

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth HDPE jar.

  • Secondary Containment: Place the primary container into the laboratory's designated Solid Hazardous Waste drum.

  • Labeling:

    • Check "Solid."[1][2]

    • Check "Toxic" and "Irritant."[1][2]

    • Critical: Write "Contains Halogens" clearly on the tag.[1]

Scenario B: Liquid Waste (Reaction Mother Liquor)[1]
  • Segregation: Do not mix with non-halogenated solvents (e.g., Acetone, Methanol) unless the facility burns all solvents as halogenated.[1]

  • Container Selection: Use a dedicated Halogenated Solvent Waste carboy (typically yellow-coded in many labs).[1][2]

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Nitric acid), which could react with the pyridine ring or bromide.

Operational Decision Matrix (Visualization)

The following diagram illustrates the decision logic for disposing of 2-Bromofuro[3,2-b]pyridine hydrochloride.

DisposalWorkflowStartWaste Generation:2-Bromofuro[3,2-b]pyridine HClStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathDryLiquidPathSolution / Mother LiquorStateCheck->LiquidPathWetSolidBinContainer: Wide-mouth HDPE JarStream: Solid Hazardous WasteSolidPath->SolidBinSolventCheckSolvent Type?LiquidPath->SolventCheckLabelingLabeling Requirement:1. Full Chemical Name2. Check 'Toxic' & 'Corrosive'3. Mark 'Halogenated'SolidBin->LabelingHaloStreamContainer: Carboy (Yellow)Stream: Halogenated Organic WasteSolventCheck->HaloStreamOrganic SolventAqStreamAqueous Waste?SolventCheck->AqStreamWaterHaloStream->LabelingAqTreatDO NOT DRAIN.Collect in 'Toxic Aqueous' Carboy.Adjust pH to 5-9 if req by EHS.AqStream->AqTreatAqTreat->Labeling

Caption: Operational decision tree for segregating halogenated heteroaromatic salts based on physical state and solvent matrix.

Emergency Contingencies: Spill Response

In the event of a spill outside the fume hood, follow this "Self-Validating" response protocol.

SeverityVolumeResponse Protocol
Minor < 5g (Solid)1.[1][2] Dampen paper towel (prevents dust).2.[1][2] Wipe up.3.[1][2][3][4] Place debris in Solid Hazardous Waste .4. Clean area with soap/water.[1][2][3]
Major > 5g or Solution1. Evacuate immediate area (potential HCl fumes).2. Don PPE (Respirator if dust is airborne).3.[1][2] Cover with Spill Pillows or Vermiculite.4.[1][2] Scoop into dedicated pail.5.[1][2] Label as "Spill Debris: Halogenated Toxic."[1]

Regulatory Compliance & Transport

  • RCRA (USA): While not explicitly listed as a P- or U-listed waste by specific CAS, this compound is a Characteristic Waste due to toxicity and potential corrosivity.[1][2] It must be managed as hazardous waste under 40 CFR 261.[1][2]

  • DOT (Transport): If shipping waste off-site, it likely falls under:

    • UN Number: UN 2811 (Toxic solid, organic, n.o.s.) or UN 3261 (Corrosive solid, acidic, organic, n.o.s.) depending on pH testing.

    • Proper Shipping Name: Toxic solid, organic, n.o.s. (2-Bromofuro[3,2-b]pyridine hydrochloride).[1][2]

References

  • National Research Council. (2011).[1][2][5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][2][5][6] [Link]2][5]

  • U.S. Environmental Protection Agency. (n.d.).[1][2] Define Hazardous Waste: Listed and Characteristic Wastes. EPA.gov.[1][2] [Link]2]

  • American Chemical Society. (2015).[1][2] Identifying and Evaluating Hazards in Research Laboratories. ACS.org.[1][2] [Link]2]

  • PubChem. (n.d.).[1][2] Compound Summary: Furo[3,2-b]pyridine.[1][2] National Library of Medicine.[1][2] [Link]2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.